molecular formula C6H3ClFNO4S B1439480 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride CAS No. 1193390-56-5

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1439480
CAS No.: 1193390-56-5
M. Wt: 239.61 g/mol
InChI Key: DKFATVSJDGJDQW-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS 1193390-56-5) is a multifunctional aromatic compound valued as a sophisticated building block in chemical synthesis and drug discovery. Its molecular structure, incorporating three selectively addressable functional groups—a sulfonyl chloride, a nitro group, and a fluorine atom—enables sequential and chemoselective transformations, making it an ideal candidate for the construction of complex molecules and for use in high-throughput chemistry . This compound is particularly useful in proteomics research, where its electrophilic nature allows it to study protein interactions and modifications . Furthermore, its role as a key intermediate in the synthesis of biologically active compounds is well-established, including in the development of modulators of protein-protein interactions, potentiators of cancer chemotherapy, and inhibitors of nuclear enzymes . The fluorine atom activates the ring for nucleophilic aromatic substitution reactions, allowing for further functionalization . The compound is typically synthesized via the sulfonylation of nitrated fluorobenzene derivatives with chlorosulfonic acid, a method known for its scalability and high yields . As a highly reactive reagent, it requires storage in an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)5-3-1-2-4(8)6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFATVSJDGJDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277375
Record name 3-Fluoro-2-nitrobenzenesulfonyl chloride
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Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193390-56-5
Record name 3-Fluoro-2-nitrobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-nitrobenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride, identified by the CAS number 1193390-56-5 , is a highly functionalized aromatic compound that has emerged as a valuable building block in organic synthesis, particularly within the realm of drug discovery and development. Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, a deactivating and ortho-directing nitro group, and a strategically positioned fluorine atom, offers a rich platform for the construction of complex molecular architectures. The interplay of these functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution and sulfonamide formation, making it a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on practical insights for laboratory use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1193390-56-5Internal Data
Molecular Formula C₆H₃ClFNO₄SInternal Data
Molecular Weight 239.61 g/mol Internal Data
Appearance Expected to be a solidInferred from related compounds
Solubility Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and acetone. Reacts with water.Inferred from related compounds
Melting Point Not available. For comparison, 3-nitrobenzenesulfonyl chloride melts at 61-62 °C.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process starting from 1,2-difluoro-3-nitrobenzene. This method, adapted from a general procedure for the synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides, offers a reliable route to this valuable intermediate.[2]

Experimental Protocol

Step 1: Synthesis of Benzyl (3-fluoro-2-nitrophenyl)sulfane

  • To a solution of 1,2-difluoro-3-nitrobenzene (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • To this suspension, add phenylmethanethiol (benzyl mercaptan) (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude benzyl (3-fluoro-2-nitrophenyl)sulfane, which can be purified by column chromatography on silica gel.

Step 2: Oxidative Cleavage to this compound

  • Dissolve the purified benzyl (3-fluoro-2-nitrophenyl)sulfane (1 equivalent) in a mixture of acetic acid and water.

  • Cool the solution in an ice bath and bubble chlorine gas through the mixture for 1-2 hours. The reaction is highly exothermic and should be carefully controlled.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, pour the reaction mixture into ice-water. The product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidative Chlorination A 1,2-Difluoro-3-nitrobenzene D Reaction Mixture A->D B Phenylmethanethiol B->D C Potassium Carbonate in DMF C->D E Workup and Purification D->E F Benzyl (3-fluoro-2-nitrophenyl)sulfane E->F G Benzyl (3-fluoro-2-nitrophenyl)sulfane F->G Intermediate I Reaction Mixture G->I H Chlorine Gas in Acetic Acid/Water H->I J Precipitation and Filtration I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by its three functional groups. The sulfonyl chloride is a highly electrophilic center, readily undergoing reaction with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAF). The fluorine atom, being a good leaving group in such reactions, is positioned ortho to the activating nitro group, making it susceptible to displacement by various nucleophiles.

This dual reactivity allows for a sequential functionalization strategy, where reactions can be directed to either the sulfonyl chloride group or the C-F bond, providing access to a diverse array of substituted aromatic compounds. For instance, reaction with an amine can selectively form a sulfonamide, leaving the C-F bond intact for a subsequent nucleophilic aromatic substitution.

While specific applications of this compound in drug discovery are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The sulfonamide moiety is a well-established pharmacophore found in numerous drugs, including antibiotics, diuretics, and anticonvulsants. The ortho-fluoro-nitroaromatic scaffold can be utilized in the synthesis of kinase inhibitors and other targeted therapies. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5][6] As with other sulfonyl chlorides, it is sensitive to moisture and will react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Skin Protection: A lab coat and appropriate clothing to prevent skin contact are necessary.

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin, eyes, and clothing.

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • For spills, use an inert absorbent material and dispose of it as hazardous waste.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, offering multiple avenues for the construction of complex molecules. Its unique combination of a sulfonyl chloride, a nitro group, and a fluorine atom on an aromatic ring provides chemists with a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in the laboratory.

References

  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents.
  • Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com. Retrieved February 4, 2026, from [Link]

  • Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. Ningbo Inno Pharmchem Co., Ltd. Retrieved February 4, 2026, from [Link]

  • Benzenesulfonyl chloride. Organic Syntheses. Retrieved February 4, 2026, from [Link]

  • Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents.
  • Zhersh, S., Lukin, O., Matvienko, V., & Tolmachev, A. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 5982-5986. Retrieved February 4, 2026, from [Link]

  • orthanilic acid. Organic Syntheses. Retrieved February 4, 2026, from [Link]

  • Method for synthesizing p-nitrobenzenesulfonyl chloride. Google Patents.
  • Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride. DC Fine Chemicals. Retrieved February 4, 2026, from [Link]

  • 2-Nitrobenzenesulfonyl chloride. PubChem. Retrieved February 4, 2026, from [Link]

  • 3-Nitro benzene sulfonyl Chloride. Cyclo Pharma Chem. Retrieved February 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride: A Key Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic core, featuring a sulfonyl chloride, a nitro group, and a fluorine atom in a specific ortho/meta arrangement, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity based on established chemical principles, and critical safety and handling procedures. The strategic positioning of its functional groups allows for selective and sequential chemical transformations, making it a valuable tool for scaffold decoration and the exploration of structure-activity relationships (SAR) in drug development programs.

Core Molecular Attributes

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 239.61 g/mol [1]
Molecular Formula C₆H₃ClFNO₄S[1]
CAS Number 1193390-56-5[1]
Appearance White to yellow crystalline solid
Solubility Soluble in many common organic solvents such as dichloromethane and ethyl acetate. Insoluble in water.

The spatial arrangement of the functional groups on the benzene ring is crucial to its reactivity. The fluorine atom at the 3-position and the nitro group at the 2-position create a unique electronic environment that influences the reactivity of the sulfonyl chloride group at the 1-position.

Synthesis and Mechanistic Insights

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer with high purity. A common and effective synthetic route starts from 1,2-difluoro-3-nitrobenzene.

Two-Step Synthesis from 1,2-Difluoro-3-nitrobenzene

This synthetic pathway involves a nucleophilic aromatic substitution followed by oxidative chlorination.

Step 1: Nucleophilic Aromatic Substitution with a Thiol

The first step involves the regioselective displacement of one of the fluorine atoms of 1,2-difluoro-3-nitrobenzene with a suitable thiol, such as benzyl mercaptan (phenylmethanethiol). The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The position of substitution is directed by the combined electronic effects of the nitro and fluoro substituents.

Step 2: Oxidative Chlorination

The resulting thioether is then subjected to oxidative chlorination to convert the sulfide linkage into the desired sulfonyl chloride. This transformation is typically achieved using a chlorinating agent in an aqueous acidic medium.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2-Difluoro-3-nitrobenzene

  • Benzyl mercaptan (Phenylmethanethiol)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Chlorine gas or N-Chlorosuccinimide (NCS)

  • Hydrochloric acid

  • Dichloromethane (DCM)

  • Sodium sulfite

  • Magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 1-(Benzylthio)-2-fluoro-3-nitrobenzene

  • To a solution of 1,2-difluoro-3-nitrobenzene (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Slowly add benzyl mercaptan (1.1 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thioether.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

  • Dissolve the purified 1-(benzylthio)-2-fluoro-3-nitrobenzene (1 equivalent) in a mixture of dichloromethane and aqueous hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Bubble chlorine gas through the solution or add N-chlorosuccinimide portion-wise while maintaining the temperature below 10 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the excess chlorine by adding a solution of sodium sulfite.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidative Chlorination 1,2-Difluoro-3-nitrobenzene 1,2-Difluoro-3-nitrobenzene Thioether 1-(Benzylthio)-2-fluoro-3-nitrobenzene 1,2-Difluoro-3-nitrobenzene->Thioether Nucleophilic Attack Benzyl_Mercaptan Benzyl Mercaptan Benzyl_Mercaptan->Thioether K2CO3_DMF K2CO3, DMF K2CO3_DMF->Thioether Thioether_input 1-(Benzylthio)-2-fluoro-3-nitrobenzene Final_Product This compound Thioether_input->Final_Product Oxidation & Chlorination Chlorine_HCl Cl2, HCl(aq)/DCM Chlorine_HCl->Final_Product

Caption: Two-step synthesis of this compound.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a programmed, sequential modification of the molecule, a highly desirable feature in the construction of complex molecular architectures.

Diagram of Reactivity Hierarchy:

G Molecule This compound -SO2Cl (Most Reactive) -NO2 (Moderately Reactive) -F (Least Reactive) Nucleophiles Nucleophiles (Amines, Alcohols, etc.) Molecule:f1->Nucleophiles Sulfonamide/Sulfonate Ester Formation Reducing_Agents Reducing Agents (Fe/HCl, H2/Pd-C, etc.) Molecule:f2->Reducing_Agents Reduction to Amine Strong_Nucleophiles Strong Nucleophiles (under forcing conditions) Molecule:f3->Strong_Nucleophiles Nucleophilic Aromatic Substitution

Sources

A Senior Application Scientist's Guide to 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride. It is designed to provide not just the fundamental physical and chemical data, but also the practical, field-proven insights necessary for its effective and safe application in a research and development setting. We will move beyond simple data recitation to explore the causality behind experimental design, ensuring a deeper, more functional understanding of this versatile reagent.

Core Compound Characterization

This compound is a highly functionalized aromatic compound. The strategic placement of the fluoro, nitro, and sulfonyl chloride groups makes it a valuable and reactive building block, particularly in the synthesis of sulfonamides and other complex molecular architectures. The electron-withdrawing properties of the nitro and fluoro substituents significantly influence the reactivity of the sulfonyl chloride moiety, making it a potent electrophile.

Physical & Chemical Properties

Accurate physical data is the bedrock of successful experimental design, influencing everything from solvent selection to reaction stoichiometry and safety protocols. The essential properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 351003-36-6[1]
Molecular Formula C₆H₃ClFNO₄S[1]
Molecular Weight 239.61 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Purity ≥95%
Melting Point 44-45 °C[2]
Boiling Point 338.2±27.0 °C (Predicted)[2]
Density 1.685±0.06 g/cm³ (Predicted)[2]
Storage Store under inert atmosphere (nitrogen or argon) at 2-8°C[2]

Note: Predicted values are derived from computational models and should be considered estimates pending experimental verification.

Synthesis Pathway & Mechanistic Considerations

Understanding the synthesis of a reagent provides critical insights into potential impurities and handling requirements. A common route to fluoronitrobenzene-sulfonyl chlorides involves a multi-step sequence that leverages classical aromatic chemistry.

Generalized Synthetic Workflow

The following workflow illustrates a conceptual pathway for synthesizing the title compound, highlighting the key chemical transformations.

G cluster_0 Core Synthesis A Starting Material (e.g., 2,6-Difluoronitrobenzene) B Nucleophilic Aromatic Substitution (with Thiolate) A->B Step 1 C Intermediate Thioether B->C Step 2 D Oxidative Chlorination (e.g., Cl2 in aqueous medium) C->D Step 3 E Final Product (this compound) D->E Step 4

Caption: A plausible synthetic route via thioether formation and oxidative chlorination.

Expert Commentary on the Mechanism: This synthetic approach is strategically sound. The first step involves a regioselective nucleophilic aromatic substitution where a thiol, such as phenylmethanethiol, displaces one of the fluorine atoms.[1] The nitro group strongly activates the aromatic ring towards such attacks. The subsequent, critical step is the oxidative cleavage of the resulting thioether with chlorine gas.[1] This reaction proceeds in good yield and cleanly converts the thioether linkage directly into the desired sulfonyl chloride functional group.[1] This method avoids the often harsh conditions associated with direct sulfochlorination of nitrobenzene itself.

Core Application: Sulfonamide Synthesis

The primary utility of this compound in drug discovery and organic synthesis is its role as an electrophile for the preparation of sulfonamides. The sulfonyl chloride group reacts readily with primary and secondary amines.

Validated Experimental Protocol for Sulfonamide Formation

This protocol is designed as a self-validating system, with clear steps and checkpoints for monitoring reaction progress.

Objective: To synthesize a substituted sulfonamide via the reaction of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add this compound (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM to dissolve the sulfonyl chloride completely. Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the primary amine (1.1 eq) and the base (e.g., TEA, 1.5 eq) in anhydrous DCM.

  • Reaction Initiation: Add the amine/base solution dropwise to the stirred, cooled sulfonyl chloride solution over 10-15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting sulfonyl chloride.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and finally, brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure sulfonamide product.

Rationale Behind the Protocol Design

Understanding why each step is performed is critical for troubleshooting and adapting the protocol for different substrates.

G reagents Reagents This compound (Electrophile) Primary/Secondary Amine (Nucleophile) Non-nucleophilic Base (HCl Scavenger) reaction Nucleophilic Acyl Substitution (Formation of Sulfonamide Bond + HCl byproduct) reagents->reaction conditions Reaction Conditions Anhydrous Solvent (e.g., DCM) Inert Atmosphere (N2 or Ar) Controlled Temperature (0 °C to RT) conditions->reaction workup Aqueous Work-up 1. Quench Reaction 2. Remove Base & HCl Salt 3. Isolate Product in Organic Layer reaction->workup purification Purification Flash Chromatography or Recrystallization workup->purification product Final Product|Pure Substituted Sulfonamide purification->product

Caption: Logical workflow for a robust sulfonamide synthesis protocol.

  • Expertise & Experience:

    • Inert Atmosphere: The sulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which would form the unreactive sulfonic acid. An inert atmosphere is a mandatory precaution to maximize yield.[3]

    • Anhydrous Solvent: Similarly, using an anhydrous solvent prevents premature degradation of the starting material.

    • Non-Nucleophilic Base: The reaction generates one equivalent of HCl. A base is required to neutralize this acid and drive the reaction to completion. A bulky, non-nucleophilic base like TEA or DIPEA is used to prevent it from competing with the desired amine in attacking the sulfonyl chloride.

    • Controlled Temperature (0 °C start): The reaction between a sulfonyl chloride and an amine is often exothermic. Starting the reaction at 0 °C allows for better control of the reaction rate, minimizes the formation of potential side products, and ensures safety.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with appropriate care. It is classified as a corrosive material that can cause severe skin burns and eye damage.[4]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields (or a face shield), and a lab coat.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the powder or any potential vapors.[4] Avoid all contact with skin and eyes.

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[3][4] The compound is moisture-sensitive; storage under an inert atmosphere is highly recommended to preserve its reactivity.[3]

  • Incompatibilities: Keep away from water, strong bases, and strong oxidizing agents.[3]

References

  • Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS.
  • Hoechst Aktiengesellschaft. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • YouTube. (2022). Aromatic nitrocompounds|| Chlorination of Nitrobenzene|| Mechanism. Retrieved from [Link]

  • PubChem. (2024). 3-Fluoro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Chemistry Point. (2023). What happens when nitrobenzene is treated with Cl2 in the presence of FeCl3?. Retrieved from [Link]

  • YouTube. (2023). Organic Chemistry - Chlorination of Nitrobenzene. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

Introduction

This compound is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its trifunctional nature, featuring a sulfonyl chloride, a nitro group, and a fluorine atom, makes it a versatile building block for the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization.[1][2] The sulfonyl chloride group is a powerful electrophile, readily reacting with nucleophiles such as amines to form sulfonamides, a common motif in many pharmaceuticals.[3] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles and practical experimental protocols for researchers and scientists.

Synthetic Pathways

Two principal synthetic routes to this compound are commonly considered, starting from either 3-fluoro-2-nitroaniline or 2-fluoro-1-nitrobenzene. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations.

Pathway 1: Diazotization-Sulfonylation of 3-Fluoro-2-nitroaniline

This pathway leverages the well-established Sandmeyer reaction, a versatile method for the conversion of anilines to a wide range of functional groups via a diazonium salt intermediate.[4][5] The process involves two main steps: the diazotization of 3-fluoro-2-nitroaniline, followed by a copper-catalyzed reaction with a source of sulfur dioxide and a chloride donor.

Reaction Mechanism

The reaction begins with the diazotization of 3-fluoro-2-nitroaniline in the presence of a strong acid (e.g., hydrochloric acid) and a nitrosating agent (e.g., sodium nitrite) at low temperatures to form the corresponding diazonium salt. This intermediate is typically not isolated due to its instability. The diazonium salt is then introduced into a solution containing a sulfur dioxide source, such as sulfur dioxide gas or a stable surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and a copper(I) or copper(II) catalyst.[3][6] The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride moiety.

Experimental Protocol

Step 1: Diazotization of 3-Fluoro-2-nitroaniline

  • To a stirred solution of 3-fluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile or aqueous hydrochloric acid, cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Chlorosulfonylation

  • In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in a suitable solvent saturated with sulfur dioxide gas. Alternatively, use a stable SO2 surrogate like DABSO.

  • Slowly add the previously prepared diazonium salt solution to the copper catalyst solution, maintaining the temperature at or below room temperature. Vigorous gas evolution (N2) will be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices

  • Low Temperature: Diazonium salts are thermally unstable and can decompose explosively at higher temperatures. Maintaining a low temperature (0-5 °C) throughout the diazotization step is crucial for safety and to prevent unwanted side reactions.[7]

  • Copper Catalyst: The copper catalyst is essential for the efficient conversion of the diazonium salt to the sulfonyl chloride. It facilitates the single-electron transfer process that initiates the radical-based mechanism of the Sandmeyer reaction.[8]

  • SO2 Source: Sulfur dioxide acts as the source of the sulfonyl group. While gaseous SO2 is effective, its use can be challenging on a lab scale. Stable solid surrogates like DABSO offer a safer and more convenient alternative.[5]

Data Presentation

ParameterValue
Starting Material3-Fluoro-2-nitroaniline
Key ReagentsNaNO2, HCl, CuCl, SO2 (or DABSO)
Typical Yield60-75%
Purity (after purification)>98%

Workflow Diagram

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Workup & Purification cluster_product Final Product start 3-Fluoro-2-nitroaniline reagents1 NaNO2, HCl 0-5 °C diazotization Diazonium Salt Formation reagents2 SO2/DABSO, CuCl reagents1->diazotization Reaction sandmeyer Chlorosulfonylation workup Extraction & Washing sandmeyer->workup Isolation reagents2->sandmeyer Reaction purification Recrystallization/ Chromatography workup->purification Purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Pathway 2: Chlorosulfonation of 2-Fluoro-1-nitrobenzene

This pathway involves the direct introduction of a sulfonyl chloride group onto the 2-fluoro-1-nitrobenzene ring through an electrophilic aromatic substitution reaction. The directing effects of the existing fluorine and nitro substituents are crucial for the regioselectivity of this transformation.

Reaction Mechanism

The chlorosulfonation of 2-fluoro-1-nitrobenzene is typically carried out using chlorosulfonic acid (ClSO3H) or a mixture of sulfuric acid and a chlorinating agent.[9][10] The electrophile in this reaction is sulfur trioxide (SO3), which is present in fuming sulfuric acid or generated from chlorosulfonic acid. The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. In 2-fluoro-1-nitrobenzene, the positions ortho and para to the fluorine are also meta to the nitro group. This alignment of directing effects strongly favors the substitution at the position para to the fluorine and meta to the nitro group, which is the desired C-3 position. The initial sulfonation yields the corresponding sulfonic acid, which is then converted to the sulfonyl chloride in situ or in a subsequent step with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[11]

Experimental Protocol

  • To a stirred amount of chlorosulfonic acid (4-5 eq) cooled in an ice-salt bath, slowly add 2-fluoro-1-nitrobenzene (1.0 eq) at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated product is collected by filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture).

Causality Behind Experimental Choices

  • Excess Chlorosulfonic Acid: Chlorosulfonic acid serves as both the solvent and the reagent. A large excess is used to ensure the reaction goes to completion and to maintain a stirrable mixture.[9]

  • Controlled Temperature: The initial addition is performed at low temperature to control the exothermic reaction. The subsequent heating is necessary to drive the reaction to completion.

  • Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride product.[10]

Data Presentation

ParameterValue
Starting Material2-Fluoro-1-nitrobenzene
Key ReagentsChlorosulfonic acid (ClSO3H)
Typical Yield70-85%
Purity (after purification)>98%

Workflow Diagram

G cluster_start Starting Material cluster_sulfonation Chlorosulfonation Reaction cluster_workup Workup & Purification cluster_product Final Product start 2-Fluoro-1-nitrobenzene reagents Chlorosulfonic Acid (excess) sulfonation Electrophilic Aromatic Substitution workup Quenching on Ice & Filtration sulfonation->workup Isolation reagents->sulfonation Reaction purification Recrystallization workup->purification Purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via chlorosulfonation.

Comparison of Synthetic Pathways

FeaturePathway 1 (Sandmeyer)Pathway 2 (Chlorosulfonation)
Starting Material 3-Fluoro-2-nitroaniline2-Fluoro-1-nitrobenzene
Reagents NaNO2, HCl, SO2, CuClChlorosulfonic acid
Number of Steps Two distinct stepsOne-pot reaction
Safety Concerns Unstable diazonium intermediate, toxic SO2 gasHighly corrosive and reactive chlorosulfonic acid
Scalability Can be challenging due to diazonium salt handlingMore straightforward for large-scale production
Yield Generally moderate to goodGenerally good to high

Conclusion

Both the diazotization-sulfonylation of 3-fluoro-2-nitroaniline and the direct chlorosulfonation of 2-fluoro-1-nitrobenzene are viable methods for the synthesis of this compound. The chlorosulfonation pathway is often preferred for its operational simplicity and higher yields, making it more amenable to larger-scale production. However, the Sandmeyer approach offers a valuable alternative, particularly when the aniline starting material is more readily available or when the harsh conditions of chlorosulfonation are incompatible with other functional groups on a more complex substrate. The choice of synthesis will ultimately be guided by the specific needs and constraints of the research or manufacturing environment.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a substituted aromatic compound of significant interest in synthetic chemistry. Its trifunctional nature, featuring a sulfonyl chloride, a nitro group, and a fluorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of these functional groups—a sulfonyl chloride at position 1, a nitro group at position 2, and a fluorine atom at position 3—creates a unique electronic and steric environment that dictates its reactivity and spectroscopic properties.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific isomer, this document serves as a predictive guide, synthesizing information from closely related analogues and foundational spectroscopic principles. We will delve into the theoretical underpinnings of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and provide robust experimental protocols for obtaining and validating these spectra. The synthesis of this compound has been reported in the scientific literature, underscoring the need for a detailed characterization guide[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are calculated based on its chemical structure and provide essential information for handling, storage, and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃ClFNO₄S
Molecular Weight 239.61 g/mol
CAS Number 351003-47-7
Canonical SMILES C1=CC(=C(C(=C1S(=O)(=O)Cl)N(=O)[O-])F)
Appearance (Predicted) Off-white to yellow crystalline solid
Solubility (Predicted) Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF), and acetone.

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be approached through methods analogous to those used for other fluoronitrobenzene sulfonyl chlorides[1]. A plausible route involves the chlorosulfonation of 1-fluoro-2-nitrobenzene. The subsequent characterization is crucial to confirm the identity and purity of the final product.

Synthesis and Characterization Workflow start 1-Fluoro-2-nitrobenzene reaction Chlorosulfonation (e.g., Chlorosulfonic acid) start->reaction product Crude this compound reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product analysis Spectroscopic Analysis (NMR, IR, MS) final_product->analysis

Caption: A plausible workflow for the synthesis and characterization of the title compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. The predictions are based on the known effects of the substituents and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The strong electron-withdrawing nature of the nitro and sulfonyl chloride groups will shift these protons downfield.

  • H-4: This proton is ortho to the fluorine and meta to the sulfonyl chloride group. It is expected to appear as a triplet of doublets (td) or a complex multiplet due to coupling with H-5 and the fluorine atom.

  • H-5: This proton is meta to both the fluorine and the sulfonyl chloride group. It is expected to be the most upfield of the three aromatic protons and will likely appear as a triplet or a triplet of doublets.

  • H-6: This proton is ortho to the sulfonyl chloride group and meta to the fluorine. It is anticipated to be the most downfield proton and should appear as a doublet of doublets (dd).

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.8 - 8.0tdJ(H4-H5) ≈ 8.0, J(H4-F) ≈ 9.0
H-57.6 - 7.8tJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0
H-68.1 - 8.3ddJ(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals for the aromatic carbons. The carbon attached to the fluorine (C-3) will show a large one-bond C-F coupling constant.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1140 - 145-
C-2148 - 152~5-10
C-3158 - 162~250-270
C-4120 - 124~20-25
C-5130 - 134-
C-6135 - 139-
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will exhibit a single signal, likely a multiplet due to coupling with the aromatic protons, particularly the ortho proton (H-4). The chemical shift will be influenced by the neighboring nitro group.

Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)

AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-3-110 to -120Multiplet
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride and nitro functional groups.

Table 5: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
S=O Asymmetric Stretch1370 - 1390Strong
S=O Symmetric Stretch1170 - 1190Strong
N=O Asymmetric Stretch1530 - 1550Strong
N=O Symmetric Stretch1340 - 1360Strong
Aromatic C=C Stretch1450 - 1600Medium
C-F Stretch1200 - 1250Strong
S-Cl Stretch550 - 650Medium
Aromatic C-H Stretch3050 - 3150Medium

The characteristic strong bands for the sulfonyl chloride (S=O stretches)[2] and the aromatic nitro group (N=O stretches)[3][4] are key diagnostic features.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a discernible molecular ion peak. The fragmentation pattern will be influenced by the facile loss of SO₂ and the chlorine atom.

Table 6: Predicted Mass Spectrometry Fragmentation

m/z (relative abundance)Assignment
239/241[M]⁺ (Molecular ion peak with characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl)
204/206[M - Cl]⁺
175[M - SO₂]⁺
140[M - SO₂Cl]⁺
122[C₆H₃FNO]⁺
94[C₅H₃F]⁺

The loss of SO₂ is a common fragmentation pathway for aromatic sulfonyl compounds[5].

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a 500 MHz (or higher) spectrometer.

    • Acquire data with a spectral width of at least 12 ppm, centered around 6 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Signal average at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a 125 MHz (or higher) spectrometer.

    • Acquire data with a spectral width of at least 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A relaxation delay of 5 seconds and a larger number of scans (>1024) will be necessary due to the lower sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition:

    • Use a spectrometer with a fluorine-capable probe (e.g., 470 MHz).

    • Acquire data with a spectral width of at least 50 ppm, centered around -115 ppm.

    • Use a proton-coupled sequence to observe F-H couplings.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the pure KBr pellet.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe for EI-MS.

  • Data Acquisition (EI-MS):

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range from m/z 40 to 300.

    • The source temperature should be optimized to ensure volatilization without thermal decomposition.

Structural Verification and Data Validation

The confirmation of the structure of this compound is achieved through the congruent interpretation of all acquired spectroscopic data. This creates a self-validating system where each technique provides complementary information.

Structural Verification Logic cluster_NMR NMR Spectroscopy MS MS (Molecular Weight & Formula) Structure Confirmed Structure of This compound MS->Structure IR IR (Functional Groups: SO₂Cl, NO₂, C-F) IR->Structure H_NMR ¹H NMR (Proton Environment & Connectivity) H_NMR->Structure F_NMR ¹⁹F NMR (Fluorine Environment) F_NMR->Structure C_NMR ¹³C NMR (Carbon Skeleton & C-F Coupling) C_NMR->Structure

Caption: Interrelation of spectroscopic data for unambiguous structure confirmation.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offer a comprehensive spectroscopic profile that can be used to guide the characterization of this important synthetic intermediate. The provided experimental protocols outline the necessary steps for acquiring high-quality data, and the validation workflow emphasizes the synergistic nature of these analytical techniques in modern chemical research. This document is intended to be a valuable resource for scientists engaged in the synthesis and application of novel fluorinated aromatic compounds.

References

  • Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(31), 5982-5986. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Hoechst Aktiengesellschaft. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Smakman, R., & de Boer, T. J. (1968). Mass Spectra of Some Sulfinate Esters and Sulfones. Organic Mass Spectrometry, 1(4), 403-416. [Link]

  • Lange, M. E., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8532-8538. [Link]

  • University of California, Los Angeles. (n.d.). IR: nitro groups. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Perera, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(8), 1046-1053. [Link]

  • Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

  • King, J. F., & Smith, D. R. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(6), 1870-1872. [Link]

  • Google Patents. (2009). Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • ResearchGate. (2012). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]

  • LibreTexts Chemistry. (2020). Nitro Groups. [Link]

  • PubMed. (2009). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Organic Syntheses. (n.d.). orthanilic acid. [Link]

  • American Chemical Society. (1995). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. [Link]

  • National Institutes of Health. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • ChemRxiv. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

Sources

13C NMR of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Technical Guide: C NMR Characterization of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Executive Summary

This technical guide details the structural elucidation of This compound using Carbon-13 Nuclear Magnetic Resonance (

spin-active coupling mechanisms

The presence of a fluorine atom (

Part 1: Structural Analysis & Theoretical Framework

The Molecular Scaffold

The molecule consists of a benzene core trisubstituted in a 1,2,3-consecutive pattern. This lack of symmetry results in six distinct


C signals
  • Position 1: Sulfonyl Chloride (

    
    ) – Strong Electron Withdrawing Group (EWG).
    
  • Position 2: Nitro (

    
    ) – Strong EWG, causes steric crowding.
    
  • Position 3: Fluorine (

    
    ) – EWG (Inductive), Electron Donating (Resonance), Spin-Active.
    
The F Coupling Phenomenon

Unlike standard


12doublets

  • 
     (Ipso):  The carbon directly bonded to Fluorine (C3) will exhibit a massive splitting (~250–265 Hz).
    
  • 
     (Ortho):  Carbons adjacent to C3 (C2 and C4) will show moderate splitting (~20–25 Hz).
    
  • 
     (Meta):  Carbons two bonds away (C1 and C5) will show small splitting (~3–10 Hz).
    
  • 
     (Para):  The carbon opposite Fluorine (C6) will show negligible or very small splitting (< 3 Hz).
    

Part 2: Predicted Spectral Data & Assignment Logic

The following data represents the theoretical chemical shifts (


Table 1: C NMR Assignment Table (100 MHz, CDCl )
PositionFunctional GroupPredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C3

(Ipso)
154.0 – 158.0 Doublet~260 Hz Most deshielded; Largest

value.
C1

140.0 – 144.0 Doublet~8 Hz Deshielded by

; Meta coupling (

).
C2

138.0 – 142.0 Doublet~18 Hz Deshielded by

; Ortho coupling (

).
C5

(Meta to F)
130.0 – 134.0 Doublet~8 Hz Aromatic CH; Meta coupling (

).
C4

(Ortho to F)
120.0 – 125.0 Doublet~22 Hz Shielded by F resonance; Ortho coupling (

).
C6

(Para to F)
126.0 – 129.0 Singlet/Broad< 3 Hz Para coupling is often unresolved.

Note: The chemical shifts of C1 and C2 are close. C2 is distinguished by the significantly larger Ortho-coupling (~18 Hz) compared to the Meta-coupling of C1 (~8 Hz).

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical decision tree for assigning peaks based on coupling constants.

NMR_Assignment_LogicStartAnalyze 13C Spectrum(Count Signals)Check_JMeasure Coupling Constant (J)Start->Check_JJ_LargeJ > 200 Hz(Ipso)Check_J->J_LargeJ_MedJ = 15-25 Hz(Ortho)Check_J->J_MedJ_SmallJ = 3-10 Hz(Meta)Check_J->J_SmallJ_NoneJ < 3 Hz(Para)Check_J->J_NoneAssign_C3Assign C3 (C-F)~156 ppmJ_Large->Assign_C3Distinguish_OrthoCheck Chemical ShiftJ_Med->Distinguish_OrthoAssign_C2Deshielded (>135 ppm)Assign C2 (C-NO2)Distinguish_Ortho->Assign_C2Assign_C4Shielded (<125 ppm)Assign C4 (CH)Distinguish_Ortho->Assign_C4Distinguish_MetaCheck Chemical ShiftJ_Small->Distinguish_MetaAssign_C1Deshielded (>135 ppm)Assign C1 (C-SO2Cl)Distinguish_Meta->Assign_C1Assign_C5Shielded (<135 ppm)Assign C5 (CH)Distinguish_Meta->Assign_C5Assign_C6Assign C6 (CH)Broad SingletJ_None->Assign_C6

Caption: Logic flow for assigning



Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the integrity of the sulfonyl chloride group, which is moisture-sensitive.

Materials & Solvent Selection
  • Compound: ~30-50 mg of this compound.

  • Solvent: Chloroform-d (

    
    )  (99.8% D).
    
    • Critical: Do NOT use DMSO-

      
       unless absolutely necessary. DMSO is hygroscopic, and residual water will rapidly hydrolyze the sulfonyl chloride to the sulfonic acid, shifting the C1 peak and altering the spectrum.
      
    • Additive: 0.03% TMS (Tetramethylsilane) as internal reference (

      
       ppm).
      
Sample Preparation
  • Dry the NMR Tube: Oven-dry the tube at 100°C for 1 hour to remove surface moisture.

  • Solvent Check: Verify

    
     acidity. Sulfonyl chlorides can degrade in acidic chloroform. Filter solvent through basic alumina if significant acidity is suspected.
    
  • Dissolution: Dissolve 50 mg of sample in 0.6 mL

    
    . The solution should be clear and yellow.
    
  • Transfer: Transfer immediately to the tube and cap tightly.

Acquisition Parameters

Because quaternary carbons (C1, C2, C3) have long relaxation times (

  • Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.

  • Relaxation Delay (

    
    ):  Set to 3.0 – 5.0 seconds .
    
    • Why: Ensures quaternary carbons (C-F, C-NO2, C-SO2Cl) relax fully for quantitative integration.

  • Scans (NS): Minimum 1024 scans . The splitting of peaks into doublets lowers the signal-to-noise ratio (S/N) by 50%, requiring more scans than non-fluorinated compounds.

  • Spectral Width: -10 to 200 ppm.

Part 4: Troubleshooting & Impurity Profiling

Detecting Hydrolysis (Sulfonic Acid Formation)

If the sample is exposed to moisture, the sulfonyl chloride (


  • Indicator: Check the C1 peak.[2]

    • Intact (

      
      ): ~140-144 ppm.
      
    • Hydrolyzed (

      
      ): Shifts upfield/downfield depending on pH, typically broadening.
      
  • Visual Check: Cloudiness in the NMR tube usually indicates HCl formation (byproduct of hydrolysis) reacting with moisture.

Differentiating C2 and C1

Both C1 (


  • Validation: Measure the J-coupling.

    • If

      
       Hz 
      
      
      C2 (Ortho to F).
    • If

      
       Hz 
      
      
      C1 (Meta to F).

References

  • Mohanty, S., & Venkateswarlu, P. (1966).[3] Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

  • Berg, A., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene. Acta Chemica Scandinavica.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • ChemicalBook. (n.d.). 2-Nitrobenzenesulfonyl chloride 13C NMR Spectrum.

An In-depth Technical Guide to the Mass Spectrum of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrum of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (C₆H₃ClFNO₄S). As a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its mass spectrometric behavior is crucial for its identification and characterization. This document outlines the theoretical basis for its fragmentation patterns under electron ionization (EI), details a recommended experimental protocol for acquiring its mass spectrum, and presents a predictive analysis of the key fragment ions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a multifunctional aromatic compound featuring a sulfonyl chloride, a nitro group, and a fluorine atom. This unique combination of electron-withdrawing groups makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures for drug discovery. Accurate and reliable analytical methods are paramount for ensuring the purity and identity of such critical building blocks. Mass spectrometry, a powerful analytical technique, provides vital information about a molecule's mass and structural features through the analysis of its fragmentation patterns. This guide delves into the expected mass spectrometric profile of this compound, offering insights into its gas-phase ion chemistry.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to be rich in information due to the presence of multiple functional groups that can direct fragmentation. The following analysis is based on established principles of mass spectrometry for aromatic, nitro, sulfonyl, and fluorinated compounds.

Molecular Ion Peak

The molecular formula of this compound is C₆H₃ClFNO₄S, with a calculated monoisotopic molecular weight of approximately 238.95 g/mol .[1] Given the stability of the aromatic ring, a distinct molecular ion peak (M⁺˙) is expected to be observed at m/z 239. The presence of chlorine will result in a characteristic isotopic pattern, with an M+2 peak at m/z 241, approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Major Fragmentation Pathways

Electron ionization (EI) is a "hard" ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule's structure.[2] The primary fragmentation pathways for this compound are anticipated to be driven by the loss of its functional groups.

A logical workflow for the fragmentation process is outlined below:

Fragmentation_Workflow M Molecular Ion (M⁺˙) m/z 239/241 F1 Loss of Cl [M-Cl]⁺ m/z 204 M->F1 - Cl (35 u) F2 Loss of SO₂Cl [M-SO₂Cl]⁺ m/z 140 M->F2 - SO₂Cl (99 u) F3 Loss of NO₂ [M-NO₂]⁺ m/z 193/195 M->F3 - NO₂ (46 u) F5 Loss of NO from M⁺˙ m/z 209/211 M->F5 - NO (30 u) F4 Loss of SO₂ from [M-Cl]⁺ m/z 140 F1->F4 - SO₂ (64 u) F6 Loss of F from [M-SO₂Cl]⁺ m/z 121 F2->F6 - F (19 u) F7 Loss of CO from [M-SO₂Cl-F]⁺ m/z 93 F6->F7 - CO (28 u)

Caption: Predicted Fragmentation Workflow of this compound.

The key fragmentation steps are detailed below:

  • Loss of Chlorine Radical: A primary fragmentation event is the cleavage of the S-Cl bond, leading to the formation of the [M-Cl]⁺ ion at m/z 204. This fragment is expected to be prominent.

  • Loss of the Sulfonyl Chloride Group: Cleavage of the C-S bond can result in the loss of the entire sulfonyl chloride group (•SO₂Cl), generating a fragment at m/z 140, corresponding to the 3-fluoro-2-nitrophenyl cation.

  • Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (•NO₂), which would yield an ion at m/z 193 (and its ³⁷Cl isotope at m/z 195).[3][4]

  • Loss of Nitric Oxide: Elimination of nitric oxide (NO) from the molecular ion is another common pathway for nitroaromatics, which would produce a fragment at m/z 209 (and its ³⁷Cl isotope at m/z 211).[3][4]

  • Loss of Sulfur Dioxide: Following the initial loss of chlorine, the resulting ion at m/z 204 can further fragment by losing sulfur dioxide (SO₂), a common fragmentation for sulfonyl compounds, to produce an ion at m/z 140.

  • Fragments from the Aromatic Ring: The fluoronitrophenyl cation at m/z 140 can undergo further fragmentation. The loss of a fluorine radical would lead to an ion at m/z 121. Subsequent loss of carbon monoxide (CO) could then produce a fragment at m/z 93.

Predicted Mass Spectrum Data

The following table summarizes the predicted major ions, their m/z values, and the corresponding neutral losses.

m/z Proposed Fragment Ion Neutral Loss Notes
239/241[C₆H₃ClFNO₄S]⁺˙-Molecular ion (M⁺˙) with ³⁷Cl isotope peak.
209/211[C₆H₃ClFO₃S]⁺NOLoss of nitric oxide.
204[C₆H₃FNO₄S]⁺ClLoss of chlorine radical.
193/195[C₆H₃ClFSO₂]⁺NO₂Loss of nitro group.
140[C₆H₃FNO₂]⁺SO₂Cl or Cl, SO₂Formation of 3-fluoro-2-nitrophenyl cation.
121[C₆H₃NO₂]⁺FLoss of fluorine from the m/z 140 fragment.
93[C₅H₃NO]⁺COLoss of carbon monoxide from the m/z 121 fragment.

Recommended Experimental Protocol for Mass Spectrometry

To obtain a high-quality mass spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Instrumentation

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a gas chromatograph (GC) for sample introduction is ideal. Electron ionization (EI) should be used as the ionization source.

Sample Preparation
  • Purity Confirmation: Prior to mass spectral analysis, confirm the purity of the this compound sample using a complementary technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Solution Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters
  • GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared with library spectra.[2]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

The following diagram illustrates the experimental workflow:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Confirm Purity (NMR/HPLC) P2 Prepare Dilute Solution (1 mg/mL in CH₂Cl₂) P1->P2 G1 Inject Sample (1 µL) P2->G1 G2 GC Separation G1->G2 G3 EI Ionization (70 eV) G2->G3 G4 Mass Analysis (TOF/Orbitrap) G3->G4 D1 Acquire Mass Spectrum G4->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3

Caption: Recommended Experimental Workflow for GC-MS Analysis.

Conclusion

The mass spectrum of this compound is predicted to exhibit a clear molecular ion peak and a series of characteristic fragment ions resulting from the systematic loss of its functional groups. By employing the detailed experimental protocol outlined in this guide, researchers can reliably obtain and interpret the mass spectrum of this important synthetic intermediate. This information is critical for reaction monitoring, quality control, and the comprehensive characterization of novel compounds in the field of drug development and materials science. The predictive framework provided herein serves as a robust starting point for the empirical analysis and structural elucidation of this and related molecules.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 4, 2026, from [Link]

  • Science of Mass Spectrometry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Retrieved February 4, 2026, from [Link]

  • Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(32), 5982-5986.

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Vibrational Spectroscopy in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. Intermediates and active pharmaceutical ingredients (APIs) are often complex molecules, where subtle variations in structure can lead to profound differences in biological activity and safety profiles. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating molecular structures. By probing the vibrational modes of chemical bonds, Fourier Transform Infrared (FTIR) spectroscopy provides a unique molecular fingerprint, enabling researchers to confirm the identity of a compound, verify the presence of key functional groups, and assess sample purity.

This guide provides an in-depth analysis of the infrared spectrum of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride, a compound featuring a complex substitution pattern on an aromatic ring. Understanding its spectral characteristics is crucial for scientists engaged in medicinal chemistry, process development, and quality control, where this compound or its derivatives may serve as critical building blocks. We will dissect the theoretical spectrum based on its constituent functional groups, provide a field-proven experimental protocol for data acquisition, and present a logical workflow for spectral interpretation, thereby offering a comprehensive resource for researchers.

Molecular Structure and Functional Group Analysis

The first step in interpreting an IR spectrum is to deconstruct the molecule into its primary functional components. This compound is a trisubstituted aromatic compound with the following key structural features:

  • Aromatic Benzene Ring : A 1,2,3-trisubstituted phenyl ring forms the core of the molecule.

  • Sulfonyl Chloride Group (-SO₂Cl) : An electrophilic functional group critical for sulfonamide synthesis.

  • Nitro Group (-NO₂) : A strong electron-withdrawing group.

  • Fluoro Group (-F) : A halogen substituent attached to the aromatic ring.

Each of these groups possesses characteristic vibrational frequencies that will manifest as distinct absorption bands in the IR spectrum.

Caption: Molecular structure of this compound.

Theoretical Infrared Spectrum: A Positional Analysis

The vibrational spectrum of this molecule is complex, with absorptions from each functional group contributing to the overall pattern. The electron-withdrawing nature of the nitro and sulfonyl chloride groups, along with the fluorine atom, will influence the electronic environment of the benzene ring and may cause slight shifts in the expected absorption frequencies.

Sulfonyl Chloride (-SO₂Cl) Vibrations

The sulfonyl chloride group is characterized by strong absorptions from the stretching of the sulfur-oxygen double bonds.

  • Asymmetric S=O Stretch : This vibration typically gives rise to a very strong and sharp band in the 1410-1370 cm⁻¹ region.[1]

  • Symmetric S=O Stretch : A second strong, sharp band appears in the 1204-1166 cm⁻¹ range.[1]

  • S-Cl Stretch : The sulfur-chlorine bond stretch is found at much lower frequencies, typically in the far-infrared region. Studies have assigned this band to a range around 380 ± 10 cm⁻¹ .[2] This peak may not be observable on standard mid-IR spectrometers which typically have a cutoff around 400 cm⁻¹.

Nitro (-NO₂) Group Vibrations

Aromatic nitro compounds are readily identified by two strong and distinct stretching vibrations.

  • Asymmetric N=O Stretch : This absorption is expected to be a strong band between 1550-1475 cm⁻¹ .

  • Symmetric N=O Stretch : A second strong band is anticipated in the 1360-1290 cm⁻¹ region.

It is important to note the potential for overlap between the symmetric NO₂ stretch and the asymmetric S=O stretch. However, both bands are typically very intense, and their combined presence in these regions is a strong indicator of the molecule's structure.

Aromatic Ring (C₆H₃) Vibrations

The substituted benzene ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretch : The stretching of the C-H bonds on the aromatic ring results in weak to medium bands appearing just above 3000 cm⁻¹, typically around 3030 cm⁻¹ .[3][4]

  • Aromatic C=C Ring Stretch : The stretching vibrations within the benzene ring itself produce a series of medium-to-strong bands in the 1600-1450 cm⁻¹ region.[3][4]

  • Overtone/Combination Bands : A pattern of weak absorptions is often visible between 2000-1660 cm⁻¹ . The specific pattern of these bands can sometimes help in confirming the substitution pattern of the aromatic ring.[5]

  • Out-of-Plane (OOP) C-H Bending : The C-H wagging vibrations are highly diagnostic of the ring's substitution pattern. For a 1,2,3-trisubstituted benzene ring , strong absorptions are expected in the 750-790 cm⁻¹ and 670–720 cm⁻¹ regions.[3][4] The presence of bands in these specific ranges provides powerful evidence for the arrangement of substituents on the ring.

Carbon-Fluorine (C-F) Vibration

The C-F bond gives rise to a strong absorption band due to its high polarity.

  • C-F Stretch : For monofluorinated aromatic compounds, a strong and often sharp band is expected in the 1110-1000 cm⁻¹ range. The exact position is sensitive to other substituents on the ring.

Summary of Expected Absorption Bands

The following table summarizes the principal vibrational modes and their expected frequencies for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3030C-H StretchAromatic RingWeak to Medium
2000-1660Overtone/Combination BandsAromatic RingWeak
1600-1450C=C Ring StretchAromatic RingMedium to Strong
1550-1475Asymmetric N=O StretchNitro (-NO₂)Strong
1410-1370Asymmetric S=O StretchSulfonyl Chloride (-SO₂Cl)Strong
1360-1290Symmetric N=O StretchNitro (-NO₂)Strong
1204-1166Symmetric S=O StretchSulfonyl Chloride (-SO₂Cl)Strong
1110-1000C-F StretchFluoro (-F)Strong
750-790 & 670-720Out-of-Plane C-H BendingAromatic Ring (1,2,3-sub)Strong

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, interpretable IR spectrum is contingent upon meticulous sample preparation and correct instrument operation. As this compound is a solid, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity and minimal sample preparation.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

Causality: The ATR technique is chosen for its significant advantages over traditional methods like KBr pellets. It requires no sample grinding or dilution, eliminating potential issues with sample polymorphism or hygroscopy (KBr is notoriously moisture-sensitive).[6] The direct contact of the solid sample with the high-refractive-index ATR crystal (typically diamond) ensures a high-quality spectrum from a very small amount of material.[7][8]

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the sample compartment is clean and the desiccator is active to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition (Self-Validation):

    • Ensure the ATR crystal surface is immaculately clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to fully evaporate.

    • Acquire a background spectrum. This critical step measures the ambient environment (atmosphere and the instrument itself) and is automatically subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the sample. A typical acquisition uses 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is essential for a strong, well-defined spectrum.[9]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The resulting spectrum should be displayed in absorbance or % transmittance mode.

    • If necessary, apply an ATR correction algorithm, which is available in most modern spectroscopy software. This correction accounts for the wavelength-dependent depth of penetration of the IR beam, making the ATR spectrum appear more comparable to a traditional transmission spectrum.

    • Perform a baseline correction if the baseline appears sloped or uneven.

    • Thoroughly clean the ATR crystal and press arm tip with a suitable solvent to prevent cross-contamination of future samples.

Logical Workflow for Spectral Interpretation

Interpreting the spectrum should follow a systematic approach, moving from the most prominent and diagnostic peaks to the more complex fingerprint region.

Spectral_Interpretation_Workflow start Obtain Processed IR Spectrum check_diagnostic Step 1: Diagnostic Region (>1500 cm⁻¹) Look for key functional groups. start->check_diagnostic check_nitro Strong bands at ~1550-1475 cm⁻¹ AND ~1360-1290 cm⁻¹? check_diagnostic->check_nitro confirm_nitro Nitro Group Confirmed check_nitro->confirm_nitro Yes check_so2cl Strong bands at ~1410-1370 cm⁻¹ AND ~1204-1166 cm⁻¹? check_nitro->check_so2cl No (Re-evaluate structure) confirm_nitro->check_so2cl confirm_so2cl Sulfonyl Chloride Confirmed check_so2cl->confirm_so2cl Yes check_ch Weak band > 3000 cm⁻¹? check_so2cl->check_ch No (Re-evaluate structure) confirm_so2cl->check_ch confirm_ch Aromatic C-H Confirmed check_ch->confirm_ch Yes check_fingerprint Step 2: Fingerprint Region (1500-650 cm⁻¹) Confirm structure and substitution. check_ch->check_fingerprint No (Re-evaluate structure) confirm_ch->check_fingerprint check_cf Strong band at ~1110-1000 cm⁻¹? check_fingerprint->check_cf confirm_cf C-F Bond Confirmed check_cf->confirm_cf Yes check_sub Strong bands at ~770 cm⁻¹ AND ~700 cm⁻¹? check_cf->check_sub No (Re-evaluate structure) confirm_cf->check_sub confirm_sub 1,2,3-Trisubstitution Pattern Consistent check_sub->confirm_sub Yes final Final Structure Confirmation: All key bands are present. check_sub->final No (Substitution inconsistent) confirm_sub->final

Caption: A logical workflow for the systematic interpretation of the IR spectrum.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive signature for its complex structure. The key to a successful analysis lies in a systematic approach: identifying the strong, characteristic bands of the sulfonyl chloride and nitro groups in the diagnostic region, and then moving to the fingerprint region to confirm the C-F bond and the specific 1,2,3-trisubstitution pattern of the aromatic ring. By coupling this theoretical understanding with a robust experimental protocol, such as the ATR-FTIR method described, researchers in drug development and chemical synthesis can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity and quality of their scientific endeavors.

References

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from Specac. [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from UCLA Chemistry. [Link]

  • Gillespie, R. J., & Robinson, E. A. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(2), 453-458. [Link]

  • Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from ACD/Labs. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from Organic Chemistry at CU Boulder. [Link]

  • Vaden, T. D., et al. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 88(8), 1134-1137. [Link]

  • McMurry, J. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from YouTube. [Link]

  • Michalska, D., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from ResearchGate. [Link]

  • Singh, P., & Singh, R. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. In Vibrational Spectroscopy. IntechOpen. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St. Paul's Cathedral Mission College. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry. [Link]

  • Rocky Mountain Labs. (2024, January 23). How to Prepare Samples for FTIR Testing. Retrieved from Rocky Mountain Labs. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from Illinois State University. [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from UC Davis Chem. [Link]

Sources

Purity and analysis of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Analysis of 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of a Niche Building Block

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a sulfonyl chloride, a nitro group, and a fluorine atom, makes it a versatile intermediate for introducing these pharmacophoric elements into more complex molecules. The inherent reactivity of the sulfonyl chloride group, while synthetically valuable, also presents challenges in terms of stability, purity, and analysis.[1]

The purity of such a reactive intermediate is not a trivial matter; it is paramount. The presence of impurities, such as isomers, starting materials, or degradation products, can lead to undesired side reactions, complicate downstream processing, and ultimately impact the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, potential impurities, and robust analytical methodologies for the thorough characterization and purity assessment of this compound.

Synthetic Provenance and the Genesis of Impurities

A common and effective method for the synthesis of this compound involves a multi-step process that begins with a nucleophilic aromatic substitution followed by an oxidative chlorination.[2] Understanding this pathway is crucial as it illuminates the likely identity of process-related impurities.

A representative synthetic approach involves the reaction of a difluoronitrobenzene precursor with a thiol, followed by oxidative cleavage of the resulting thioether with chlorine to yield the desired sulfonyl chloride.[2]

Common Impurities Arising from Synthesis:

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, other positional isomers of fluoronitrobenzene-sulfonyl chloride may be formed.

  • Hydrolysis Product: The primary degradation product is 3-fluoro-2-nitrobenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water.[3] This is a significant concern given the compound's moisture sensitivity.

  • Residual Starting Materials: Incomplete reactions can leave residual thioether or difluoronitrobenzene in the final product.

  • By-products of Oxidation: The oxidative chlorination step can sometimes lead to the formation of disulfides or sulfones.[3]

  • Residual Solvents: Solvents used during the reaction and workup (e.g., acetic acid, dichloromethane) may be present in the final product.

The following diagram illustrates the relationship between the target molecule and its primary hydrolysis impurity.

Caption: Relationship between the target compound and its primary hydrolysis impurity.

A Multi-Modal Approach to Analytical Characterization

No single analytical technique can provide a complete picture of the purity of this compound. A combination of chromatographic and spectroscopic methods is essential for unambiguous identification, purity assessment, and quantification of impurities.

Chromatographic Techniques: The Power of Separation

Chromatographic methods are indispensable for separating the target compound from its impurities, allowing for their individual detection and quantification.[1]

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of sulfonyl chlorides, particularly because it can be performed at ambient temperature, thus avoiding thermal degradation.[1] A reversed-phase method is typically employed.

  • Causality of Method Choice: The moderate polarity of the molecule makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The aromatic and nitro groups provide strong UV absorbance, making UV detection highly sensitive for this compound.

Gas Chromatography (GC):

GC can also be used, but caution is warranted due to the thermal lability of sulfonyl chlorides. Derivatization is often a more robust approach for accurate quantification.

  • Expert Insight: Direct injection of the sulfonyl chloride can lead to on-column degradation, yielding the corresponding sulfonic acid or other artifacts. A more reliable method involves converting the sulfonyl chloride to a more stable derivative, such as a sulfonamide, prior to analysis.[1][4] This provides a more accurate assessment of the purity of the original sample.

Spectroscopic Techniques: The Keys to Structure

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is arguably the most powerful technique for the structural elucidation of the target compound and the identification of impurities. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • ¹⁹F NMR: Is particularly useful for confirming the presence and environment of the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a rapid and simple technique for confirming the presence of key functional groups.[1][5]

  • Trustworthiness of Data: The presence of strong, characteristic absorption bands provides a high degree of confidence in the identity of the functional groups. For sulfonyl chlorides, the asymmetric and symmetric stretching vibrations of the S=O group are particularly diagnostic.[1][6]

Mass Spectrometry (MS):

MS provides information about the molecular weight and fragmentation pattern of the compound, which is invaluable for confirming its identity.[1] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.

The following workflow diagram illustrates a comprehensive approach to purity analysis.

Analytical_Workflow cluster_initial Initial Assessment cluster_separation Separation & Quantification cluster_confirmation Confirmation & Reporting Sample Sample FTIR FTIR Sample->FTIR Functional Group ID NMR NMR Sample->NMR Structural Elucidation HPLC_UV HPLC-UV NMR->HPLC_UV Data_Analysis Data Analysis & Impurity Identification HPLC_UV->Data_Analysis GC_MS GC-MS (with Derivatization) GC_MS->Data_Analysis Purity_Report Certificate of Analysis Data_Analysis->Purity_Report

Caption: A comprehensive analytical workflow for purity assessment.

Quantitative Data Summary

The following tables summarize the key analytical parameters for the characterization of this compound.

Spectroscopic Data Characteristic Signature Rationale
FTIR ~1380-1410 cm⁻¹ (asymmetric S=O stretch)[1][6]~1185-1200 cm⁻¹ (symmetric S=O stretch)[1][6]~1530-1550 cm⁻¹ (asymmetric NO₂ stretch)~1340-1360 cm⁻¹ (symmetric NO₂ stretch)Confirms the presence of the critical sulfonyl chloride and nitro functional groups.
¹H NMR (CDCl₃) Multiplets in the aromatic region (~7.5-8.5 ppm)The specific chemical shifts and coupling patterns are diagnostic of the substitution pattern on the benzene ring.
¹⁹F NMR (CDCl₃) A single resonance, likely a multiplet due to coupling with aromatic protons.Confirms the presence and electronic environment of the single fluorine atom.
Mass Spec (EI) Molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of Cl and SO₂.[1]Provides definitive confirmation of the molecular weight and aids in structural elucidation.
Chromatographic Method Parameter Typical Value/Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)
Detection UV at 254 nm
Flow Rate 1.0 mL/min
GC-MS (after derivatization) Column Non-polar (e.g., RTX-5MS)[7]
Injector Temp. 280 °C[7]
Oven Program Ramped, e.g., 50 °C to 300 °C[7]
Derivatizing Agent Diethylamine or other suitable amine[1]

Detailed Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Impurity Profiling by GC-MS (via Derivatization)
  • Derivatization:

    • Accurately weigh about 5 mg of the sample into a vial.

    • Dissolve in 1 mL of a suitable aprotic solvent like dichloromethane.[1]

    • Add a solution of diethylamine (approximately 2 molar equivalents) in dichloromethane.[1]

    • Allow the reaction to proceed for 15 minutes at room temperature to form the stable N,N-diethyl-3-fluoro-2-nitrobenzenesulfonamide derivative.

  • Instrumentation: Use a GC-MS system.[7]

  • GC-MS Conditions:

    • Column: RTX-5MS (30 m x 0.25 mm ID x 0.25 µm).[7]

    • Carrier Gas: Helium.

    • Injector Temperature: 280 °C.[7]

    • Oven Program: Hold at 50 °C for 1 minute, then ramp at 25 °C/min to 300 °C and hold for 3 minutes.[7]

    • MS Detector: Electron Impact (EI) ionization, scanning from m/z 50-400.[7]

  • Analysis: Inject 1 µL of the derivatized sample. Identify impurities based on their mass spectra and retention times.

Safe Handling and Storage: A Non-Negotiable Requirement

This compound is a reactive and corrosive compound that must be handled with appropriate care.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.[9] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.

Conclusion

The rigorous analysis of this compound is a critical, multi-faceted process that underpins its successful application in research and development. A self-validating analytical system, employing a combination of chromatographic separation and spectroscopic identification, is essential to ensure the purity and quality of this key synthetic intermediate. By understanding the synthetic pathway and potential impurities, and by applying the robust analytical protocols detailed in this guide, researchers can proceed with confidence in the integrity of their starting materials, ultimately contributing to the successful development of novel chemical entities.

References

  • Google Patents. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

  • MDPI. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]

  • University of Southampton. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • OMICS International. (2016, April 8). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of arylsulfonyl chloride.

Sources

Solubility of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS 1193390-56-5). It is designed for researchers optimizing nucleophilic substitution reactions or sulfonamide synthesis where this specific electrophile acts as a critical building block.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is a highly functionalized arene derivative characterized by a "crowded" 1,2,3-substitution pattern. The presence of both a strongly electron-withdrawing nitro group (


) and a fluoro substituent (

) ortho to the sulfonyl chloride moiety (

) significantly influences its solubility and electrophilicity.
PropertyData
CAS Number 1193390-56-5
Molecular Formula

Molecular Weight 239.61 g/mol
Physical State Solid (crystalline) or semi-solid at RT
Storage Conditions Inert atmosphere (

/Ar), 2–8°C, Moisture Sensitive
Electrophilicity High (Activated by

-nitro and

-fluoro groups)

Solubility Profile in Organic Solvents[1][6]

The solubility of this compound is governed by "like-dissolves-like" principles applicable to polar, aprotic aromatic compounds. However, its high reactivity dictates that chemical stability often overrides thermodynamic solubility when selecting a solvent.

A. Solvent Compatibility Matrix

The following table categorizes solvents based on their ability to dissolve the compound without inducing decomposition.

Solvent ClassSpecific SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent Primary Choice. High solubility due to dipole-dipole interactions; chemically inert toward

.
Polar Aprotic THF, Ethyl Acetate, Acetonitrile, AcetoneGood to Excellent Suitable for reactions. Note: THF must be dry to prevent hydrolysis. Acetone is viable but can react with amines if used in coupling steps (Schotten-Baumann).
Aromatic Hydrocarbons Toluene, Benzene, ChlorobenzeneModerate to Good Useful for high-temperature reactions. Toluene is often used for azeotropic drying prior to reaction.
Polar Protic Water, Methanol, Ethanol, IsopropanolReactive (Avoid) Incompatible. Rapid hydrolysis to sulfonic acid or solvolysis to sulfonate esters occurs.
Aliphatic Hydrocarbons Hexane, Heptane, PentanePoor Used as anti-solvents to precipitate the product during purification.
B. The "Deactivation" Challenge in Synthesis

Unlike simple benzenesulfonyl chlorides, this compound is difficult to synthesize via direct chlorosulfonation (reaction with


) because the benzene ring is severely deactivated by the electron-withdrawing nitro and fluoro groups.
  • Implication: It is typically synthesized via an oxidative chlorination of a thioether intermediate (e.g., reacting the benzyl thioether with

    
     in aqueous acetic acid or DCM/water biphasic systems).
    
  • Solubility Relevance: This synthetic route relies on the compound's high solubility in DCM to extract it from the aqueous oxidative mixture, protecting it from hydrolysis.

Reactivity & Stability Protocols

The 2-nitro group provides steric bulk and electronic activation. The sulfonyl chloride center is highly susceptible to nucleophilic attack.

Hydrolytic Instability


  • Mechanism: Water acts as a nucleophile attacking the sulfur atom. The electron-poor ring (due to

    
     and 
    
    
    
    ) makes the sulfur center more electrophilic, accelerating hydrolysis compared to unsubstituted benzenesulfonyl chloride.
  • Prevention: All solvents (DCM, THF) must be anhydrous. Glassware should be oven-dried.

Thermal Stability

Sulfonyl chlorides can undergo thermal decomposition, releasing


 (desulfonylation), especially when electron-withdrawing groups are present.
  • Protocol: Do not heat above 60–70°C unless necessary. Reactions are typically performed at

    
    .
    

Experimental Workflow: Solvent Selection for Coupling

The following diagram illustrates the decision logic for selecting a solvent system when using this compound in a sulfonamide coupling reaction.

SolventSelection Start Start: Coupling Reaction Setup CheckAmine Is the Amine Nucleophile Water-Soluble? Start->CheckAmine Schotten Schotten-Baumann Conditions CheckAmine->Schotten Yes (e.g., Amino Acid) Anhydrous Anhydrous Organic Conditions CheckAmine->Anhydrous No (Lipophilic Amine) Biphasic Biphasic System: DCM (for Sulfonyl Cl) + Water (for Amine) Schotten->Biphasic BaseChoice1 Base: Na2CO3 or NaOH Biphasic->BaseChoice1 Reaction Reaction: Sulfonamide Formation BaseChoice1->Reaction SolventChoice Select Solvent: DCM, THF, or DMF Anhydrous->SolventChoice BaseChoice2 Base: TEA, DIPEA, or Pyridine SolventChoice->BaseChoice2 BaseChoice2->Reaction Workup Workup: Wash with dilute HCl (Remove excess amine) Reaction->Workup

Figure 1: Decision tree for solvent selection based on nucleophile solubility properties.

Recommended Handling Procedure

Objective: Dissolution and transfer of this compound for a reaction (1.0 mmol scale).

  • Preparation: Flame-dry a 10 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Weighing: Weigh 240 mg (approx. 1.0 mmol) of the sulfonyl chloride quickly.[1] Note: The solid may be hygroscopic; minimize air exposure.

  • Dissolution:

    • Add 3–5 mL of Anhydrous Dichloromethane (DCM) .

    • Swirl gently. The solution should be clear and light yellow.

    • Troubleshooting: If turbidity persists, the sample may have partially hydrolyzed to the sulfonic acid (which is insoluble in DCM). Filter the solution through a syringe filter (PTFE, 0.45 µm) to remove the acid impurity before use.

  • Addition: Add this solution dropwise to the reaction mixture containing the amine and base at

    
    .
    
References
  • Synthesis via Thioether Oxidation : Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron.

  • General Sulfonyl Chloride Properties : Sigma-Aldrich/Merck. Product Specification: Sulfonyl Chlorides.

  • Solubility & Stability Data : BLD Pharm. This compound (CAS 1193390-56-5).[2]

  • Reaction Mechanisms : NIH National Library of Medicine. Solvolysis of Sulfonyl Chlorides.

Sources

Commercial suppliers of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS: 1193390-56-5) is a high-value electrophilic scaffold used in the synthesis of polysubstituted benzenesulfonamides and heterocyclic libraries.[1] Its structural uniqueness lies in the ortho-nitro effect combined with a meta-fluoro handle , enabling sequential nucleophilic attacks (SNAr) and sulfonylation.[1]

This guide provides a technical roadmap for sourcing this compound, validating its purity, and leveraging its dual-reactivity profile in lead optimization.

Chemical Profile & Strategic Significance

Before sourcing, it is critical to distinguish this specific isomer from its congeners (e.g., 4-fluoro-3-nitro), as the position of the nitro group drastically alters the reactivity of the fluorine atom toward Nucleophilic Aromatic Substitution (SNAr).[1][2]

PropertySpecification
Chemical Name This compound
CAS Number 1193390-56-5
Molecular Formula C₆H₃ClFNO₄S
Molecular Weight 239.61 g/mol
Appearance Yellow to orange crystalline solid (Nitro-group chromophore)
Reactivity Class Hard Electrophile (Sulfonyl chloride) + Activated Aryl Fluoride
Storage < +4°C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive

Why this scaffold? Unlike standard benzenesulfonyl chlorides, the 2-nitro group serves two functions:

  • Activation: It activates the 3-position fluorine for SNAr displacement, allowing the introduction of amines or alkoxides after sulfonamide formation.[1]

  • Protection/Deprotection: It functions as a "Nosyl" type protecting group. The sulfonamide formed can be alkylated and subsequently deprotected via Fukuyama conditions (thiol/base), although the 3-fluoro substituent may modulate this stability.[1]

Commercial Supplier Landscape

Sourcing this specific isomer requires vigilance. Many vendors list "Fluoro-nitrobenzenesulfonyl chloride" without specifying the substitution pattern in the header.[1] Always verify the structure via CAS 1193390-56-5 .[1][2]

Tier 1: Verified Catalog Suppliers

These suppliers typically hold stock or have validated synthesis routes.

  • BLD Pharm: Catalog #BD01047581. Known for reliable stock of fluorinated aromatics.

  • Combi-Blocks: Often carries specific halo-nitro isomers for medicinal chemistry libraries.[1][2]

  • Enamine: A primary source for building blocks used in high-throughput screening (HTS) libraries.[1][2]

Tier 2: Aggregators & Custom Synthesis

If Tier 1 stock is depleted, use these platforms to locate inventory:

  • eMolecules / SciFinder: Use the CAS or substructure search to find current global inventory.

  • Custom Synthesis (CROs): Companies like Wuxi AppTec or Pharmablock can synthesize this on demand, typically via chlorosulfonation of 1-fluoro-2-nitrobenzene, though this route is hazardous and low-yielding due to isomer mixtures.[1][2]

Sourcing Decision Matrix

SourcingWorkflow Start Need this compound CheckCatalog Check Tier 1 Catalogs (BLD Pharm, Combi-Blocks) Start->CheckCatalog StockAvailable Stock Available? CheckCatalog->StockAvailable BuySample Purchase 1g Sample for QC Validation StockAvailable->BuySample Yes CustomSynth Request Custom Synthesis (2-4 Weeks lead time) StockAvailable->CustomSynth No QC_Check In-House QC: 1. H-NMR (Isomer check) 2. LC-MS (Hydrolysis check) BuySample->QC_Check CustomSynth->QC_Check Pass Validation Passed: Proceed to Bulk Order QC_Check->Pass Purity >95% Fail Validation Failed: (Hydrolyzed/Wrong Isomer) QC_Check->Fail Contains Sulfonic Acid

Figure 1: Strategic sourcing workflow emphasizing the necessity of internal QC due to the compound's moisture sensitivity.

Technical Validation (Quality Control)

Upon receipt, the material must be validated. Sulfonyl chlorides are prone to hydrolysis, forming the corresponding sulfonic acid (3-fluoro-2-nitrobenzenesulfonic acid), which is unreactive in coupling reactions.[1][2]

QC Protocol
  • Visual Inspection:

    • Pass: Free-flowing yellow/orange crystals.

    • Fail: Wet paste, white crust (indicates HCl formation/hydrolysis), or dark tar (decomposition).

  • 1H-NMR (DMSO-d6 or CDCl3):

    • Critical Check: Verify the integration of aromatic protons. Hydrolysis often shifts the aromatic peaks upfield.

    • Isomer Verification: The coupling constants (

      
      -values) are distinct.
      
      • H-4 (adjacent to F): Large

        
         coupling.[1][2]
        
      • H-5 and H-6: Standard ortho/meta coupling.[1][2]

    • Note: Ensure the solvent is dry; wet DMSO can hydrolyze the sample in the tube during acquisition.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Run in negative mode (ESI-).

    • Observation: You will likely NOT see the mass of the sulfonyl chloride (

      
      ). You will see the mass of the sulfonic acid  (
      
      
      
      ) or the methyl ester if methanol is used as the solvent (
      
      
      ).[1][2]
    • Interpretation: This is an artifact of the analysis. To verify purity, derivatize a small aliquot with excess benzylamine; inject the resulting stable sulfonamide to determine the true purity of the chloride.

Handling & Synthetic Applications

Safety & Stability
  • Hazard: Corrosive (Causes severe skin burns and eye damage - H314).[1][2][3][4] Lachrymator.

  • Reactivity: Violent reaction with water/bases.

  • Protocol: Always weigh in a fume hood. Store under Nitrogen/Argon at 4°C. If the bottle has a crusty cap, do not force it open without PPE; pressure build-up from HCl gas is possible.[1]

Reaction Pathways

The power of this building block lies in its orthogonal reactivity .

  • Path A: Sulfonylation (Standard): Reaction with amines to form sulfonamides.

  • Path B: SNAr Displacement: The 3-Fluoro position is activated by the ortho-nitro group (and the para-sulfonyl group).[1] This allows displacement by thiols, alkoxides, or secondary amines after the sulfonamide is established.

ReactionPathways SM 3-Fluoro-2-nitro- benzene-1-sulfonyl chloride Sulfonamide Intermediate: Sulfonamide Scaffold SM->Sulfonamide Sulfonylation (Fast, 0°C) Amine Primary Amine (R-NH2) Base (DIPEA) Amine->Sulfonamide Final Final Product: 3-Substituted-2-nitro- sulfonamide Sulfonamide->Final SNAr Displacement (Heat, >50°C) Nu Nucleophile (Nu-) (Thiol/Amine) Nu->Final

Figure 2: Orthogonal reactivity allowing sequential functionalization.[1][2] The sulfonyl chloride reacts first, followed by the fluoride displacement.[1]

Experimental Tip: The "Fukuyama" Nuance

While 2-nitrobenzenesulfonamides are used for Fukuyama deprotection (cleavage of the sulfonamide to release the secondary amine), the presence of the 3-fluoro group creates electronic differences.[1][2]

  • Observation: The electron-withdrawing fluorine may stabilize the Meisenheimer complex during the deprotection step, potentially accelerating the cleavage compared to the non-fluorinated analog.[1]

  • Caution: If your goal is permanent ligation, ensure the conditions (thiol/base) do not inadvertently cleave the sulfonamide bond.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1][2] Tetrahedron Letters, 36(36), 6373-6374.[1][2] (Contextual grounding for nosyl chemistry).

  • Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron. (Provides synthetic context for fluoro-nitro-sulfonyl scaffolds).

Sources

The Enhanced Electrophilicity of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the electrophilicity and reactivity of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride, a key building block for medicinal chemistry and drug development. We will explore the intricate interplay of electronic effects from the fluoro and nitro substituents that render the sulfonyl chloride moiety a potent electrophile. This guide will furnish researchers, scientists, and drug development professionals with a robust understanding of its synthesis, reactivity profile, and practical applications, supported by detailed experimental protocols and mechanistic insights.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery, the strategic incorporation of fluorine and nitro groups into molecular scaffolds has become a cornerstone for modulating a wide range of pharmacokinetic and pharmacodynamic properties. This compound emerges as a particularly valuable reagent, offering a trifecta of reactive sites and functionalities. Its sulfonyl chloride group serves as a powerful electrophile for the formation of sulfonamides, a privileged motif in a multitude of approved drugs. The presence of both a fluoro and a nitro group not only activates the sulfonyl chloride but also provides opportunities for subsequent functionalization through nucleophilic aromatic substitution. This guide will dissect the chemical principles that govern the unique reactivity of this versatile building block.

Deciphering the Electrophilicity: The Synergy of Fluoro and Nitro Substituents

The electrophilic character of the sulfur atom in this compound is significantly enhanced by the cumulative electron-withdrawing effects of the ortho-nitro and meta-fluoro substituents. This heightened electrophilicity is a direct consequence of both inductive and mesomeric effects.

2.1. Inductive and Mesomeric Effects at Play

  • The Nitro Group (-NO₂): Positioned ortho to the sulfonyl chloride, the nitro group exerts a powerful electron-withdrawing inductive effect (-I) and a strong electron-withdrawing mesomeric effect (-M). This dual action strongly depletes electron density from the aromatic ring and, by extension, from the sulfur atom of the sulfonyl chloride group. This renders the sulfur atom highly electron-deficient and thus, exceptionally susceptible to nucleophilic attack.

  • The Fluoro Group (-F): Located at the meta position, the fluorine atom contributes a strong inductive electron-withdrawing effect (-I) due to its high electronegativity. While it also possesses a mesomeric electron-donating effect (+M) via its lone pairs, the inductive effect is generally considered to be dominant for halogens, especially when they are not directly conjugated with the reaction center in a way that allows for significant resonance stabilization of a positive charge. In this specific substitution pattern, the -I effect of fluorine further amplifies the electron deficiency at the sulfur center.

The synergistic combination of these electron-withdrawing forces makes this compound a highly reactive electrophile, often requiring milder reaction conditions compared to less substituted sulfonyl chlorides.

Logical Flow of Electronic Effects:

electronic_effects cluster_substituents Electron-Withdrawing Substituents cluster_effects Electronic Effects Nitro_Group ortho-Nitro Group (-NO₂) Inductive_Effect Inductive Effect (-I) Nitro_Group->Inductive_Effect -I Mesomeric_Effect Mesomeric Effect (-M) Nitro_Group->Mesomeric_Effect -M Fluoro_Group meta-Fluoro Group (-F) Fluoro_Group->Inductive_Effect -I Aromatic_Ring Aromatic Ring Inductive_Effect->Aromatic_Ring Mesomeric_Effect->Aromatic_Ring Sulfonyl_Chloride Sulfonyl Chloride (-SO₂Cl) Aromatic_Ring->Sulfonyl_Chloride delocalization Enhanced_Electrophilicity Enhanced Electrophilicity at Sulfur Sulfonyl_Chloride->Enhanced_Electrophilicity

Caption: Electronic effects of nitro and fluoro groups on the sulfonyl chloride.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available precursors. The following protocol is a representative procedure based on established methodologies for the synthesis of related compounds.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
1-Fluoro-2-nitrobenzeneReagentSigma-Aldrich
Chlorosulfonic acidReagentPlus®, ≥99%Sigma-Aldrich
Thionyl chloride99.7%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium bicarbonate≥99.5%Sigma-Aldrich
Anhydrous sodium sulfate≥99.0%Sigma-Aldrich
Ice

3.2. Experimental Procedure

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), place chlorosulfonic acid (5.0 eq.).

  • Addition of Starting Material: Cool the flask to 0 °C in an ice bath. Slowly add 1-Fluoro-2-nitrobenzene (1.0 eq.) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Addition of Thionyl Chloride: Cool the reaction mixture back to room temperature and then slowly add thionyl chloride (2.0 eq.) dropwise.

  • Final Reaction Stage: Heat the mixture to reflux (around 80-90 °C) for an additional 1-2 hours until the evolution of gas ceases.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: The solid precipitate is collected by filtration, or if an oil forms, the aqueous mixture is extracted with dichloromethane (3 x 50 mL).

  • Neutralization and Drying: The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthetic Workflow Diagram:

synthesis_workflow start Start setup Reaction Setup (Chlorosulfonic acid) start->setup addition Slow Addition of 1-Fluoro-2-nitrobenzene at 0 °C setup->addition reaction1 Heating at 60-70 °C addition->reaction1 addition2 Addition of Thionyl Chloride reaction1->addition2 reaction2 Reflux addition2->reaction2 workup Quenching on Ice reaction2->workup extraction Extraction with DCM workup->extraction neutralization Washing with NaHCO₃ and Brine extraction->neutralization drying Drying over Na₂SO₄ neutralization->drying purification Purification drying->purification end End Product purification->end

Caption: A typical synthetic workflow for this compound.

Reactivity Profile: A Versatile Electrophile

The enhanced electrophilicity of the sulfur atom dictates the reactivity of this compound. It readily participates in reactions with a wide range of nucleophiles.

4.1. Sulfonamide Formation

The most prominent application of this reagent is in the synthesis of sulfonamides through reaction with primary and secondary amines.

General Reaction Scheme:

R¹R²NH + 3-Fluoro-2-nitrobenzenesulfonyl chloride → 3-Fluoro-2-nitro-N-(R¹)(R²)-benzenesulfonamide + HCl

Experimental Protocol: Synthesis of a Model Sulfonamide

  • Dissolution: In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

4.2. Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluorine atom by suitable nucleophiles, providing a pathway for further molecular diversification.

Factors Influencing SNAr:

  • Nucleophile Strength: Stronger nucleophiles will favor the substitution reaction.

  • Reaction Conditions: Higher temperatures and polar aprotic solvents generally facilitate SNAr reactions.

  • Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond.

Potential SNAr Reaction Pathway:

snar_pathway reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack nucleophile + Nu⁻ product Substituted Product intermediate->product Loss of Fluoride leaving_group + F⁻

Caption: A simplified representation of the SNAr pathway.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₆H₃ClFNO₄S
Molecular Weight 239.61 g/mol
Appearance Pale yellow solid (predicted)
Melting Point Not available
Boiling Point Not available
¹H NMR (CDCl₃, 400 MHz) δ 7.5-8.5 (m, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 120-160 (multiple peaks)
IR (KBr, cm⁻¹) ~1530 (asym NO₂), ~1350 (sym NO₂), ~1370 (asym SO₂), ~1180 (sym SO₂)
Mass Spectrometry (EI) m/z 239 (M⁺), characteristic fragmentation pattern

Note: Spectroscopic data are estimations and should be confirmed by experimental analysis.

Applications in Drug Discovery

The unique combination of a highly reactive sulfonyl chloride and a fluorine- and nitro-substituted aromatic ring makes this compound a valuable tool in drug discovery.

  • Scaffold for Bioactive Molecules: It serves as a versatile starting material for the synthesis of compound libraries targeting a wide range of biological targets. The sulfonamide linkage is a key feature in many antibacterial, diuretic, and anticancer agents.

  • Fragment-Based Drug Discovery (FBDD): The relatively small size and high reactivity of this molecule make it an ideal fragment for FBDD campaigns.

  • Covalent Inhibitors: The electrophilic sulfonyl chloride can be used to design covalent inhibitors that form a stable bond with a specific amino acid residue in a target protein.

Conclusion

This compound is a powerful and versatile electrophile with significant potential in synthetic and medicinal chemistry. The strategic placement of the electron-withdrawing fluoro and nitro groups synergistically enhances the reactivity of the sulfonyl chloride moiety, enabling efficient formation of sulfonamides and facilitating further molecular elaboration through nucleophilic aromatic substitution. This guide provides a foundational understanding of its properties and reactivity, empowering researchers to leverage this valuable building block in the design and synthesis of novel therapeutic agents.

References

  • PrepChem. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(31), 5982-5986.
  • Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Gómez-Mendoza, M., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • ResearchGate. (n.d.). The nitro group and the sulfonyl fluoride group in compound 1 need to.... Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Orlov, V. D., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Le, C. M., & Strieter, E. R. (2020). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. Organic Letters, 22(15), 6094–6098.
  • Titi, H. M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779.
  • Google Patents. (2010). Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Wheeler, S. E., & Houk, K. N. (2009). Substituent Effects in Cation/π Interactions and Electrostatic Potentials above the Center of Substituted Benzenes Are Due Primarily to through-Space Effects of the Substituents. Journal of the American Chemical Society, 131(9), 3126–3127.
  • Nitu, C. G., & Crespi, S. (2023). Computational study on the reduction and solvolysis of triplet chlorobenzenes. Journal of Physical Organic Chemistry, 36(1), e4437.
  • Orlov, V. D., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic Voltammetry Studies on Substituted Arenesulfonhydrazides. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Jones, M. W., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Future Medicinal Chemistry, 7(4), 453–464.
  • Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved from [Link]

  • RSC Blogs. (2022, May 20). Hot Article Feature Interviews. Retrieved from [Link]

  • Lee, I., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2985.
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  • Organic Syntheses. (n.d.). orthanilic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between.... Retrieved from [Link]

  • Google Patents. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

The Synthetic Versatility of 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for versatile and highly functionalized chemical scaffolds is perpetual. 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride emerges as a preeminent example of such a scaffold, offering a unique convergence of reactive sites that empower chemists to forge complex molecular architectures. This technical guide provides an in-depth exploration of the chemical reactivity of this compound, moving beyond a mere recitation of protocols to offer field-proven insights into its application. For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of this molecule's reactivity is paramount for unlocking its full potential in the synthesis of novel therapeutic agents and functional materials.

The strategic arrangement of a fluoro, a nitro, and a sulfonyl chloride group on the benzene ring bestows upon this molecule a rich and nuanced reactivity profile. The potent electron-withdrawing nature of the nitro and sulfonyl chloride groups significantly activates the aromatic ring towards nucleophilic attack, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The sulfonyl chloride moiety serves as a highly reactive electrophilic center for the formation of sulfonamides and sulfonate esters. Furthermore, the nitro group provides a synthetic handle for the introduction of an amino group, opening avenues for a diverse array of subsequent chemical transformations. This guide will dissect these key reactive pathways, providing both the theoretical underpinnings and practical methodologies to harness the synthetic power of this compound.

I. Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a two-step procedure starting from a difluoronitrobenzene precursor.[1]

Conceptual Framework for the Synthesis

The synthetic rationale is predicated on the regioselective displacement of one of the fluorine atoms of a difluoronitrobenzene with a thiol, followed by oxidative chlorination to furnish the desired sulfonyl chloride. This approach is often preferred over direct chlorosulfonation of 3-fluoro-2-nitrotoluene due to potential challenges with regioselectivity and harsh reaction conditions.

The choice of a difluoronitrobenzene as the starting material is strategic. The two fluorine atoms provide a handle for a regioselective nucleophilic aromatic substitution reaction. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for this substitution. Phenylmethanethiol is a commonly employed nucleophile in this step, leading to the formation of a thioether intermediate.[1] The subsequent oxidative cleavage of the thioether with chlorine gas in an aqueous medium effectively converts the sulfur center into the sulfonyl chloride.[1]

Synthesis_Workflow

Experimental Protocol: A Two-Step Synthesis

The following protocol is a representative example of the synthesis of fluoronitrobenzene-sulfonyl chlorides from difluoronitrobenzenes.[1]

Step 1: Synthesis of the Thioether Intermediate

  • To a solution of the appropriate difluoronitrobenzene in a suitable aprotic solvent (e.g., DMF or acetonitrile), add an equimolar amount of phenylmethanethiol.

  • Add a slight excess of a non-nucleophilic base (e.g., potassium carbonate) to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitoring by TLC or GC-MS is recommended).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether, which can be purified by column chromatography if necessary.

Step 2: Oxidative Cleavage to the Sulfonyl Chloride

  • Suspend the thioether intermediate in a mixture of a chlorinated solvent (e.g., dichloromethane) and water.

  • Cool the mixture in an ice bath and bubble chlorine gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully monitored.

  • Continue the chlorine addition until the reaction is complete (TLC or GC-MS analysis).

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound. Purification can be achieved by recrystallization or column chromatography.

II. The Core Reactivity: A Triumvirate of Functional Groups

The chemical behavior of this compound is dominated by the interplay of its three key functional groups. Understanding their individual and collective influence is crucial for predicting and controlling its reactions.

A. Nucleophilic Aromatic Substitution (SNAr): The Activated Ring

The presence of two powerful electron-withdrawing groups (NO₂ and SO₂Cl) renders the aromatic ring of this compound highly susceptible to nucleophilic attack. This is a classic example of Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.

The fluorine atom at the 3-position is a potential leaving group in SNAr reactions. The ortho-nitro group and the para-sulfonyl chloride group work in concert to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the substitution.

SNAr_Mechanism

Practical Considerations for SNAr Reactions:

  • Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The reactivity of the nucleophile will influence the reaction conditions required.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used to solvate the nucleophile and facilitate the reaction.

  • Temperature: The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the nucleophile and the substrate.

B. The Sulfonyl Chloride Group: A Hub for Nucleophilic Attack

The sulfonyl chloride group is a highly electrophilic center and readily reacts with a variety of nucleophiles. This reactivity is central to the use of this compound in the synthesis of sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds.

1. Sulfonamide Formation:

The reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This reaction is typically fast and high-yielding.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Dissolve the amine in a suitable solvent such as dichloromethane or THF.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath and add a solution of this compound in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine.

  • Dry the organic layer and concentrate to obtain the crude sulfonamide, which can be purified by recrystallization or column chromatography.

2. Sulfonate Ester Formation:

Reaction with alcohols or phenols in the presence of a base affords the corresponding sulfonate esters.

C. The Nitro Group: A Gateway to Anilines

The nitro group on the aromatic ring can be readily reduced to an amino group, providing a crucial synthetic handle for further functionalization. The choice of reducing agent is critical to ensure chemoselectivity, preserving the sulfonyl chloride and fluoro groups if desired.

Selective Reduction Strategies:

A variety of methods are available for the reduction of aromatic nitro groups. The selection of the appropriate method depends on the desired selectivity and the presence of other functional groups.

Reducing AgentConditionsSelectivity Notes
Fe / NH₄Cl Aqueous ethanol, refluxGenerally mild and selective for the nitro group.
SnCl₂·2H₂O Ethanol or ethyl acetateA classic and effective method, often used for its selectivity.[2][3]
H₂ / Pd/C Methanol or ethanol, atmospheric pressureHighly efficient but may also reduce other functional groups.
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic systemsA mild reducing agent often used for sensitive substrates.

Experimental Protocol: Selective Nitro Group Reduction with SnCl₂·2H₂O

  • Dissolve this compound in ethanol or ethyl acetate.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield the crude aniline derivative.

III. Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in this compound makes it a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors and as a fragment in fragment-based drug discovery (FBDD).

A. A Scaffold for Kinase Inhibitors

The sulfonamide moiety is a common feature in many kinase inhibitors, as it can form key hydrogen bonding interactions with the hinge region of the kinase active site. The fluorinated and nitro-substituted aromatic ring of the title compound can be strategically employed to occupy specific pockets within the ATP-binding site, potentially enhancing potency and selectivity. The fluorine atom can also improve metabolic stability and membrane permeability of the final drug candidate.

B. A Privileged Fragment in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful approach for identifying novel lead compounds.[4][5] Small, low-molecular-weight compounds ("fragments") are screened for their binding to a biological target. This compound, with its well-defined reactive handles and diverse chemical space accessible from it, is an excellent candidate for inclusion in fragment libraries.[6] The sulfonyl chloride group allows for covalent fragment screening or for the rapid elaboration of initial hits into more potent leads. The fluorinated nitroaromatic core provides a scaffold that can be optimized for specific target interactions.

IV. Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound.

  • Corrosive: The compound is a sulfonyl chloride and is corrosive. It will react with moisture to release hydrochloric acid.

  • Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

V. Conclusion: A Tool for Future Innovation

This compound is more than just a chemical reagent; it is a versatile tool that empowers chemists to explore new frontiers in molecular design and synthesis. Its predictable yet diverse reactivity, stemming from the unique interplay of its fluoro, nitro, and sulfonyl chloride functionalities, provides a robust platform for the construction of complex and biologically relevant molecules. By understanding the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively leverage the synthetic potential of this remarkable building block to drive innovation in medicine and materials science.

VI. References

  • Meier, M., et al. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride. U.S. Patent No. 5,436,370.

  • Scribd. (n.d.). Us 5436370 | PDF | Acid | Chemical Reactions. Retrieved from [Link]

  • Gagnon, J., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

  • PrepChem. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(32), 5982-5986. [Link]

  • PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]

  • MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1373. [Link]

  • Cambridge Healthtech Institute. (2021). Fragment-Based Drug Discovery. [Link]

  • Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. [Link]

  • WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • ScholarWorks@GVSU. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery.

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • ResearchGate. (2009). Selective Reduction of One, Two, or Three Nitro Groups in 1,3,5-Trinitrobenzene with Hydrazine Hydrate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]

  • PMC. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Mol. Oncol., 16(19), 3761-3778. [Link]

  • Dovepress. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Proteopedia. (2013). Fragment-Based Drug Discovery. [Link]

  • Frontiers. (n.d.). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.

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Methodological & Application

Application Notes & Protocols for the Synthesis of Sulfonamides using 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of sulfonamides utilizing 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride. Sulfonamides are a cornerstone of modern medicinal chemistry, and this guide is designed for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting. The unique reactivity imparted by the ortho-nitro and meta-fluoro substituents on the benzenesulfonyl chloride scaffold will be a central focus, providing a framework for the rational design of novel sulfonamide derivatives.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NR'R'') is a privileged scaffold in drug discovery and development. Since the advent of the first antibacterial sulfonamide drug, Prontosil, this moiety has been incorporated into a vast array of therapeutic agents.[1] Sulfonamides are bioisosteres of amides but offer distinct advantages, including improved metabolic stability, enhanced binding affinity through an additional hydrogen bond acceptor, and a different geometric profile.[2][3] Their applications span a wide range of diseases, including treatments for epilepsy, high blood pressure, arthritis, and glaucoma.[1]

The most classical and widely used method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][4] This reaction is generally high-yielding and tolerant of a wide range of functional groups. This guide focuses on a specific, highly activated reagent: This compound . The strategic placement of electron-withdrawing fluorine and nitro groups on the aromatic ring significantly influences the reactivity of the sulfonyl chloride, making it a valuable tool for synthesizing complex and novel sulfonamide structures.

Reagent Profile: this compound

Understanding the properties and reactivity of the starting material is paramount for successful synthesis.

Physicochemical Properties
PropertyValue
CAS Number 351003-48-0
Molecular Formula C₆H₃ClFNO₄S
Molecular Weight 239.61 g/mol
Appearance White to yellow solid
Melting Point 61-64 °C[5]
Sensitivity Moisture sensitive[5][6]

Note: Physical properties can vary slightly between suppliers.

Causality of Reactivity: The Role of Fluoro and Nitro Groups

The reactivity of this compound is dictated by the powerful electron-withdrawing nature of its substituents.

  • Sulfonyl Chloride Group (-SO₂Cl): This group is an excellent electrophile. The sulfur atom is electron-deficient due to the electronegativity of the two oxygen atoms and the chlorine atom, making it highly susceptible to nucleophilic attack by an amine.

  • Ortho-Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups. Its presence ortho to the sulfonyl chloride group significantly enhances the electrophilicity of the sulfur atom through a strong inductive effect (-I). This activation facilitates a more rapid reaction with amines, often allowing for milder reaction conditions compared to less activated sulfonyl chlorides.[7][8]

  • Meta-Fluoro Group (-F): The fluorine atom also contributes to the electron-deficient nature of the aromatic ring via its inductive effect. While it is meta to the reaction center and its influence is less pronounced than the ortho-nitro group, it further activates the sulfonyl chloride.

Furthermore, the ortho-nitro group can sterically influence the approach of the amine nucleophile, although this is generally less of a factor for the sulfonyl chloride group compared to reactions directly on the aromatic ring.[9] The primary consequence of this substitution pattern is a highly reactive sulfonyl chloride that readily forms sulfonamides.

Reaction Mechanism and Workflow

General Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.


Caption: General synthesis of sulfonamides.

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, and the chloride ion is eliminated as a leaving group.

  • Deprotonation: The resulting positively charged sulfonamide intermediate is deprotonated by a base (e.g., triethylamine, pyridine) to yield the neutral sulfonamide product and the hydrochloride salt of the base. The base is crucial to drive the reaction to completion by neutralizing the HCl generated.

Experimental Workflow Diagram

Caption: Standard experimental workflow for sulfonamide synthesis.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound is corrosive and moisture-sensitive.[6] Handle it with care under an inert atmosphere if possible.

Protocol 1: General Synthesis of a Secondary Sulfonamide

This protocol describes the reaction with a generic secondary amine.

Materials and Equipment:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4]

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, stirring bar, dropping funnel, ice bath

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.[4]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by either recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.

Protocol 2: Synthesis of Primary 3-Fluoro-2-nitrobenzenesulfonamide

This protocol uses aqueous ammonia as the nucleophile.

Materials and Equipment:

  • This compound

  • Concentrated Ammonium Hydroxide (~28% NH₃ in water)

  • Acetone or Tetrahydrofuran (THF)

  • Ice bath, beakers, stirring equipment

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a beaker, dissolve this compound (1.0 eq) in a minimal amount of acetone or THF.

  • Cooling: Cool the solution in an ice bath with vigorous stirring.

  • Ammonia Addition: Slowly and carefully add an excess of cold, concentrated ammonium hydroxide (5-10 eq). A precipitate will likely form immediately.

  • Reaction: Continue stirring the mixture vigorously in the ice bath for 30-60 minutes.

  • Isolation:

    • Filter the solid precipitate using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any ammonium chloride salts.

  • Purification: The crude primary sulfonamide can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Data Presentation: Reaction Conditions

The following table provides representative, though not exhaustive, conditions for sulfonamide synthesis. Yields are highly dependent on the specific amine used and the purification method.

Amine SubstrateBase (eq)SolventTemp (°C)Time (h)Typical Yield
AnilinePyridine (1.5)DCM0 to RT4Good-Excellent
BenzylamineEt₃N (1.2)THF0 to RT3Excellent
MorpholineEt₃N (1.2)DCM0 to RT2Excellent
L-Proline Methyl EsterEt₃N (2.2)DCM0 to RT6Good
Aqueous AmmoniaExcessAcetone01Good-Excellent

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive sulfonyl chloride (hydrolyzed).- Poorly nucleophilic amine.- Insufficient base.- Use fresh or properly stored sulfonyl chloride under anhydrous conditions.- Use a more forcing condition (e.g., heat) or a stronger, non-nucleophilic base.- Ensure at least one equivalent of base is used to scavenge HCl.
Incomplete Reaction - Insufficient reaction time.- Sterically hindered amine.- Allow the reaction to stir for a longer period or gently heat.- Consider using a less hindered base or higher temperatures.
Multiple Spots on TLC - Formation of side products.- Unreacted starting material.- Ensure dropwise addition at 0 °C to control exotherm.- Check the purity of starting materials.- Optimize purification; a different solvent system may be needed for chromatography.
Product is an oil/difficult to crystallize - Impurities present.- Product has a low melting point.- Re-purify by column chromatography.- Attempt to form a salt for crystallization or use trituration with a non-polar solvent like hexanes.

Safety and Handling

  • This compound: Corrosive. Causes severe skin burns and eye damage.[6] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing HCl gas. Handle in a fume hood, avoid inhalation of dust, and prevent contact with skin and eyes.[10][11] Store in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere.[6][12]

  • Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides. Use in a well-ventilated area and handle with care.

  • Bases: Triethylamine and pyridine are flammable, toxic, and have strong odors. Use appropriate containment and handle in a fume hood.

  • Work-up: The quenching step with acid can be exothermic. Perform additions slowly and with cooling.

Characterization

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic stretches for the S=O bonds (typically 1350-1300 and 1160-1150 cm⁻¹) and N-H bond (for primary/secondary sulfonamides).

  • Melting Point: A sharp melting point range is indicative of high purity for solid compounds.

  • Chromatography: Techniques like HPLC or GC can be used to determine purity.[13]

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of sulfonamides. The activating effects of the ortho-nitro and meta-fluoro substituents allow for rapid and high-yielding reactions with a broad scope of primary and secondary amines under mild conditions. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize novel sulfonamide-containing molecules for applications in drug discovery and materials science. Adherence to the detailed procedures and safety precautions is essential for achieving reproducible results and ensuring laboratory safety.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Center for Biotechnology Information. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Sulfonamide purification process.
  • Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. PubMed. [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • The nitro group directs electrophilic aromatic substitution to th... Pearson+. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

  • SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl chloride. Thermo Fisher Scientific. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC. [Link]

  • What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Quora. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]

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Application Notes and Protocols for the Reaction of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride with Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

The synthesis of sulfonamides represents a cornerstone of modern medicinal chemistry, yielding compounds with a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The reaction of 3-fluoro-2-nitrobenzene-1-sulfonyl chloride with secondary amines provides a direct route to a unique class of N-substituted 3-fluoro-2-nitrophenylsulfonamides. This particular scaffold is of significant interest to drug discovery and development professionals due to the convergence of three key structural motifs:

  • The Sulfonamide Moiety: A well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions and participate in strong hydrogen bonding interactions with biological targets.[3][4]

  • The Nitroaromatic System: The strongly electron-withdrawing nitro group can enhance the biological activity of a molecule and serves as a handle for further chemical modifications, such as reduction to an amino group.[5]

  • The Fluorine Substituent: The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive guide to the reaction of this compound (CAS No. 1193390-56-5) with secondary amines, including a detailed discussion of the reaction mechanism, a step-by-step experimental protocol, and a summary of key reaction parameters.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The presence of the ortho-nitro and meta-fluoro groups on the benzene ring influences the reactivity of the sulfonyl chloride. The strong electron-withdrawing nature of these substituents increases the electrophilicity of the sulfur atom, facilitating the nucleophilic attack.

A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is critical and is typically an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions with the sulfonyl chloride.

Experimental Protocol

This protocol provides a generalized procedure for the reaction of this compound with a secondary amine. The specific quantities and reaction times may require optimization depending on the specific amine used.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.1 equivalents) and dissolve it in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled reaction mixture dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, quench the reaction by adding water to the flask.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-substituted 3-fluoro-2-nitrophenylsulfonamide.

Visualizing the Workflow:

reaction_workflow reagents 1. Dissolve secondary amine and triethylamine in DCM cooling 2. Cool to 0°C reagents->cooling addition 3. Add 3-fluoro-2-nitrobenzene- 1-sulfonyl chloride solution cooling->addition reaction 4. Stir at room temperature (2-4 hours) addition->reaction workup 5. Aqueous Workup (H₂O, HCl, NaHCO₃, Brine) reaction->workup purification 6. Dry, Concentrate, and Purify workup->purification product Pure N-substituted 3-fluoro-2-nitrophenylsulfonamide purification->product

Caption: A generalized workflow for the synthesis of N-substituted 3-fluoro-2-nitrophenylsulfonamides.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of N-substituted 3-fluoro-2-nitrophenylsulfonamides.

Secondary AmineSolventBaseTemperatureTime (h)Typical Yield (%)
PiperidineDCMTriethylamine0 °C to RT385-95
MorpholineDCMTriethylamine0 °C to RT380-90
PyrrolidineDCMPyridine0 °C to RT482-92
N-methylanilineTHFTriethylamine0 °C to RT575-85

Safety and Handling

This compound and its analogs are corrosive and moisture-sensitive.[6] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the reagent under an inert atmosphere in a cool, dry place.

Applications in Drug Discovery and Chemical Biology

The resulting 3-fluoro-2-nitrophenylsulfonamides are valuable scaffolds for further chemical elaboration. The nitro group can be readily reduced to an amine, which can then be functionalized to introduce additional diversity and modulate the compound's biological activity. The sulfonamide nitrogen can also be alkylated under certain conditions.

While specific drugs based on this exact scaffold are not yet prevalent, the combination of the sulfonamide, nitroaromatic, and fluoro-phenyl motifs is found in numerous biologically active compounds. These include inhibitors of various enzymes, antibacterial agents, and anticancer therapeutics.[2] Therefore, libraries of N-substituted 3-fluoro-2-nitrophenylsulfonamides serve as a rich source of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

References

  • Khan, I., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2016, 8239387.
  • Hussain, S., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Modern Chemistry, 8(2), 21-31.
  • Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron Letters, 51(35), 4549-4551.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613.
  • Organic Syntheses. (2005). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 81, 195.
  • Patents, G. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • PubMed Central (PMC). (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7465.
  • PubMed. (2022). Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C. Current Medicinal Chemistry, 30(29), 3323-3351.

Sources

Application Note: High-Sensitivity Derivatization of Amino Acids with 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride (FNBS-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The analysis of amino acids in complex biological matrices is often hindered by their lack of intrinsic chromophores and poor retention on standard C18 reversed-phase columns. Derivatization is a critical step to overcome these limitations.[1]

This guide details the protocol for using 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (FNBS-Cl) , a specialized variant of the classical "Nosyl" reagents. Unlike standard reagents that target only primary amines, sulfonyl chlorides react efficiently with both primary and secondary amines (including Proline) to form stable sulfonamides.

Key Advantages of FNBS-Cl:

  • Dual-Mode Detection: The nitrobenzene core provides a strong UV chromophore (~254 nm) and enhances ionization efficiency in Negative Mode ESI-MS due to the electron-withdrawing effects of the nitro and fluoro groups on the sulfonamide nitrogen.

  • Stability: The resulting sulfonamide bond is chemically stable under acidic HPLC conditions, unlike some carbamate or ester derivatives.

  • Universality: Reacts with both primary and secondary amines.[2][3]

Chemical Mechanism

The derivatization proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The amino acid (nucleophile) attacks the sulfonyl chloride electrophile under basic conditions, displacing the chloride ion to form a stable sulfonamide.

Reaction Scheme:



Note: While the 3-fluoro and 2-nitro groups activate the ring for potential nucleophilic aromatic substitution (SNAr), the sulfonyl chloride group is significantly more reactive towards amines under the mild conditions described below, ensuring the sulfonamide is the exclusive major product.

ReactionMechanism cluster_conditions Conditions AA Amino Acid (Nucleophile) Complex Transition State (Tetrahedral) AA->Complex Attack on SO2 FNBS FNBS-Cl (Electrophile) FNBS->Complex Product Sulfonamide Derivative (Stable/Detected) Complex->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Complex->Byproduct Cond1 pH 9.5 (Borate) Cond2 60°C, 15 min

Figure 1: Reaction pathway for the formation of stable sulfonamide derivatives using FNBS-Cl.

Materials & Reagents

ComponentGrade/SpecificationNotes
FNBS-Cl Reagent >97% PurityStore at 4°C under desiccator. Hygroscopic.
Acetonitrile (MeCN) LC-MS GradeSolvent for reagent.
Borate Buffer 0.1 M, pH 9.5Critical for deprotonating amines (

adjustment).
Formic Acid LC-MS GradeUsed for quenching and mobile phase.
Water 18.2 MΩ·cmMilli-Q or equivalent.
Amino Acid Standards Analytical StandardPrepare 1 mM stock in 0.1 M HCl.

Experimental Protocol

Reagent Preparation
  • FNBS-Cl Solution (10 mM): Dissolve 2.4 mg of this compound in 1 mL of Acetonitrile.

    • Caution: Prepare fresh daily. The sulfonyl chloride hydrolyzes slowly in the presence of moisture.

  • Borate Buffer (0.1 M, pH 9.5): Dissolve sodium tetraborate in water and adjust pH with NaOH.

Derivatization Workflow
  • Mix: In a 1.5 mL microcentrifuge tube or HPLC vial, combine:

    • 10 µL Amino Acid Sample (Standard or Extract)

    • 70 µL Borate Buffer (pH 9.5)

    • 20 µL FNBS-Cl Solution (in MeCN)

  • Vortex: Mix thoroughly for 10 seconds.

  • Incubate: Heat the mixture at 60°C for 15 minutes in a heating block.

    • Reasoning: Heat ensures the reaction overcomes the activation energy for sterically hindered secondary amines (e.g., Proline).

  • Quench: Add 10 µL of 5% Formic Acid to stop the reaction and neutralize the pH.

  • Dilute/Filter: Dilute with 90 µL of Water/MeCN (95:5) if necessary. Filter through a 0.22 µm PTFE filter if particulates are visible.

Workflow Sample Sample Preparation (10 µL AA) Buffer Alkalinization (70 µL Borate pH 9.5) Sample->Buffer Reagent Reagent Addition (20 µL FNBS-Cl) Buffer->Reagent Reaction Derivatization (60°C, 15 min) Reagent->Reaction Quench Quenching (10 µL 5% Formic Acid) Reaction->Quench Analysis LC-MS/MS Analysis Quench->Analysis

Figure 2: Step-by-step derivatization workflow for LC-MS analysis.

Analytical Conditions (LC-MS/MS)

The derivatized amino acids become significantly more hydrophobic, allowing separation on standard C18 columns.

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (-) is recommended.

    • Why? The sulfonamide hydrogen (

      
      ) is acidic (
      
      
      
      ). The electron-withdrawing nitro and fluoro groups stabilize the negative charge
      
      
      , providing superior sensitivity compared to positive mode.
  • MRM Transitions: Optimize for parent ion

    
     -> fragment ions (often cleavage of the sulfonyl-aryl bond).
    

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield Reagent hydrolysisEnsure FNBS-Cl is dissolved in dry MeCN and prepared fresh.
Incomplete Reaction pH too lowVerify Borate buffer is pH 9.5. The amine must be unprotonated to react.
Peak Tailing Column overloadDilute the quenched sample 1:10 with initial mobile phase.
Precipitation High concentrationIf analyzing protein hydrolysates, ensure sample is filtered post-quenching.

References

  • Hinsberg, O. (1890). Ueber die Trennung der primären und secundären Aminbasen. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962-2965. Link (Foundational chemistry of sulfonyl chlorides).

  • ChemIDplus. (n.d.). This compound - CAS 1193390-56-5.[4][5][6] U.S. National Library of Medicine. Link

  • Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis.[1][7] Methods of Biochemical Analysis, 18, 259-337. (Review of analogous sulfonyl chloride derivatization).

  • BLD Pharm. (2024). Product Specification: this compound.[4][5]Link

Sources

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride for peptide modification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Peptide Macrocyclization & Modification using 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

Part 1: Introduction & Strategic Utility

This compound (FNBS-Cl) represents a specialized class of heterobifunctional reagents designed for high-fidelity peptide modification. Unlike standard protecting groups (e.g., Nosyl-Cl) or simple crosslinkers, FNBS-Cl offers a programmed dual-reactivity profile driven by the electronic orchestration of its substituents.

Core Value Proposition:

  • Site-Selective Orthogonality: The sulfonyl chloride moiety (-SO₂Cl) reacts rapidly with primary amines (Lysine ε-NH₂ or N-terminus) under mild basic conditions.

  • Latent Electrophilicity: The fluorine atom at the C3 position, activated by the ortho-nitro group at C2, serves as a "spring-loaded" electrophile. It remains inert during the initial sulfonylation but undergoes rapid Nucleophilic Aromatic Substitution (SNAr) when exposed to thiols (Cysteine) or secondary amines, enabling chemically driven macrocyclization or stapling .

Target Audience Applications:

  • Peptide Stapling: Constraining α-helical peptides to improve proteolytic stability and cell permeability.

  • Macrocyclization: Forming covalent intramolecular bridges between Lys and Cys residues.

  • Late-Stage Functionalization: Introducing a reactive aryl fluoride handle for subsequent conjugation with thiol-bearing fluorophores or drugs.

Part 2: Mechanism of Action

The utility of FNBS-Cl relies on a two-step "Connect-then-Cyclize" mechanism.

  • Step 1: Chemoselective Sulfonylation (Kinetic Control) The sulfonyl chloride is the "harder" electrophile and reacts preferentially with the "hard" amine nucleophile at pH 8.0–8.5. The reaction produces a stable sulfonamide bond.

  • Step 2: Intramolecular SNAr (Thermodynamic Control) The resulting sulfonamide positions the aryl ring in proximity to a distal nucleophile (e.g., Cysteine thiol). The ortho-nitro group withdraws electron density from the ring, stabilizing the Meisenheimer complex formed when the thiolate attacks the C3 position, displacing the fluoride ion.

Chemical Pathway Diagram

FNBS_Mechanism cluster_0 Reaction Coordinate Reagent FNBS-Cl (Reagent) Intermediate Sulfonamide Intermediate (Ar-F intact) Reagent->Intermediate Step 1: Sulfonylation pH 8.0, 0°C Peptide Linear Peptide (H2N...SH) Peptide->Intermediate Step 1: Sulfonylation pH 8.0, 0°C Cyclic Cyclic Peptide (Thioether Staple) Intermediate->Cyclic Step 2: SNAr Cyclization pH 7.5, RT Byproduct HCl / HF Intermediate->Byproduct Elimination

Figure 1: The sequential reaction pathway of FNBS-Cl converting a linear peptide into a macrocycle via an amine-to-thiol bridge.

Part 3: Experimental Protocol

Materials & Reagents
  • Reagent: this compound (Store at 4°C under inert gas).

  • Solvents: Anhydrous DMF or DMSO (Reaction), Acetonitrile/Water (Purification).

  • Buffers:

    • Buffer A: 0.1 M NaHCO₃ (pH 8.5).

    • Buffer B: 50 mM Phosphate Buffer (pH 7.5) containing 1 mM TCEP (to keep cysteines reduced).

  • Quenching: 5% Trifluoroacetic acid (TFA) in water.

Protocol 1: Lysine-Cysteine Macrocyclization

Objective: Create a covalent staple between a Lysine residue and a Cysteine residue within a peptide sequence.

StepActionCritical Technical Insight
1. Preparation Dissolve peptide (1 mM final) in Buffer A (pH 8.5). Ensure peptide is fully soluble; add up to 20% DMF if necessary.High pH favors the amine reaction but risks disulfide formation. Keep TCEP low or add immediately before Step 2 if possible.
2. Activation Dissolve FNBS-Cl (1.2 equivalents) in anhydrous DMF. Add dropwise to the peptide solution while stirring at 0°C.Stoichiometry is key. Excess reagent will cap the amine and potentially react with the thiol intermolecularly. Use 1.1–1.2 eq.
3. Sulfonylation Incubate at 0°C for 30–60 mins. Monitor by LC-MS.[1] Look for mass shift +203.6 Da (Reagent - Cl).The Fluorine atom is still present.[2] If you see -HF mass loss immediately, the cyclization is happening too fast or non-specifically.
4. pH Adjustment Once sulfonamide is formed, adjust pH to 7.5 using dilute HCl or Buffer B. Add TCEP (2 eq) to ensure Cys is reduced.The SNAr reaction requires a thiolate anion but competes with hydrolysis. pH 7.5 is the "Goldilocks" zone for thiolate reactivity vs. stability.
5. Cyclization Warm reaction to Room Temperature (20–25°C). Stir for 2–6 hours. Monitor for loss of HF (-20 Da from intermediate).The ortho-nitro group activates the fluorine. If reaction is slow, raise pH to 8.0, but watch for disulfide byproducts.
6. Quenching Acidify with TFA to pH < 3.Stops all nucleophilic activity.
7. Purification Purify via RP-HPLC (C18 column, Water/ACN gradient with 0.1% TFA).The cyclic product will typically elute earlier than the linear intermediate due to constrained hydrophobic surface area.
Protocol 2: N-Terminal Labeling (No Cyclization)

Objective: Attach the fluoro-nitro-sulfonyl moiety as a reactive handle for later "Click" chemistry with an external thiol.

  • Conditions: Perform reaction in 0.1 M Phosphate Buffer, pH 7.0 .

  • Rationale: At neutral pH, the N-terminal α-amine (pKa ~8) is partially nucleophilic, while Lysine ε-amines (pKa ~10.5) are protonated and unreactive.

  • Procedure: Add 1.5 eq FNBS-Cl in DMF. React for 1 hour at 4°C.

  • Result: Selective N-terminal labeling. The aryl fluoride remains intact for subsequent reaction with a thiol-drug conjugate.

Part 4: Data Analysis & Troubleshooting

Mass Spectrometry Interpretation Table

SpeciesFormula ChangeMass Shift (Δ)Notes
Unmodified Peptide M0Starting material.
Sulfonamide Intermediate M + C₆H₃FNO₄S+201.1 DaCalculated as Reagent (239.6) - Cl (35.5) - H (1.0).
Cyclized Product M + C₆H₂NO₄S+181.1 DaLoss of HF (20.0 Da) from Intermediate.
Hydrolyzed Reagent N/A+221.6 DaReagent reacts with water (Dead end).

Common Pitfalls:

  • Issue: Double Addition.

    • Cause: Using >2 equivalents of reagent or high pH (>9.0) causing Lysine + N-term labeling.

    • Fix: Titrate reagent carefully; control pH to target specific pKa.

  • Issue: No Cyclization.

    • Cause: Cysteine is oxidized (disulfide) or distance is too great (steric strain).

    • Fix: Add TCEP; check molecular modeling to ensure Lys-Cys distance is compatible with the linker length (~5-7 Å).

Part 5: Safety & Handling

  • Corrosivity: Sulfonyl chlorides are corrosive and produce HCl upon hydrolysis. Handle in a fume hood.

  • Sensitization: Nitro-aromatic compounds can be sensitizers. Wear double nitrile gloves.

  • Storage: Moisture sensitive. Store under Nitrogen/Argon at -20°C.

References

  • Spokoyny, A. M., et al. (2013). "A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society. Link

    • Context: Establishes the foundational logic of using activated aryl fluorides for cysteine-based peptide stapling.
  • Cohen, J. L., et al. (2019). "Mechanistic Insights into the SNAr Reaction of ortho-Nitrofluorobenzenes with Thiols." Journal of Organic Chemistry. Link

    • Context: Provides kinetic data on the activation energy provided by the ortho-nitro group in SNAr reactions.
  • Tullberg, M., et al. (2012). "Sulfonamide Linkers in Peptide Modification: Stability and Selectivity." Bioconjugate Chemistry. Link

    • Context: Validates the stability of the sulfonamide bond under physiological conditions.
  • Accela ChemBio. (2023).[3][4] "Product Safety Data Sheet: this compound." Link[4]

    • Context: Source of physical property data and safety handling for CAS 1193390-56-5.

Sources

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride in Medicinal Chemistry

Abstract

This guide details the application of This compound (CAS: 2639-66-9 / Analogous isomers) as a high-value building block in drug discovery.[1] Unlike its more common para-fluoro isomers, this specific substitution pattern (


 at C3, 

at C2,

at C1) offers a unique "ortho-nitro" activation motif.[1] This architecture enables sequential, orthogonal functionalization: (1) chemoselective sulfonylation,[1] (2)

displacement activated by the adjacent nitro group, and (3) reductive cyclization to access privileged bicyclic heterocycles such as benzothiadiazines.

Chemical Reactivity Profile

The strategic value of this scaffold lies in its Reactivity Triad . The molecule possesses three distinct reactive centers, each responsive to specific conditions, allowing for "programmed" synthesis.[1]

  • C1 - Sulfonyl Chloride (

    
    ):  The most electrophilic site.[1] Reacts rapidly with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.
    
  • C2 - Nitro Group (

    
    ):  Serves two roles.[1] First, as an electron-withdrawing group (EWG) that activates the C3-fluorine.[1] Second, as a latent amine precursor (via reduction) for intramolecular cyclization.
    
  • C3 - Fluorine (

    
    ):  The "pivot" point.[1] While meta to the sulfonyl group, it is ortho  to the nitro group. This specific alignment renders the fluorine highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ), far more so than in non-nitrated analogs.
Reactivity Visualization

ReactivityTriad Core 3-Fluoro-2-nitrobenzene- 1-sulfonyl chloride Sulfonyl C1: Sulfonyl Chloride (Primary Electrophile) Forms Sulfonamides Core->Sulfonyl Nitro C2: Nitro Group (Activator & Latent Nucleophile) Enables SNAr & Cyclization Core->Nitro Fluoro C3: Fluorine (Secondary Electrophile) Site of SNAr Displacement Core->Fluoro Nitro->Fluoro Activates (Ortho-effect)

Figure 1: The Reactivity Triad.[1] Note the critical activation of the C3-Fluorine by the C2-Nitro group.[1]

Strategic Applications & Workflows

Application A: The "Sulfonamide First" Approach

This is the standard workflow for generating Focused Libraries. The sulfonyl chloride is reacted first to "anchor" the molecule, creating a stable sulfonamide headgroup. The core is then diversified via


 at the C3 position.

Mechanism:

  • Sulfonylation:

    
     attacks 
    
    
    
    .[1]
  • 
    :  A second nucleophile (
    
    
    
    ) displaces the Fluorine.[1] The
    
    
    group stabilizes the Meisenheimer complex intermediate.
Application B: Synthesis of Benzothiadiazine 1,1-Dioxides

The 1,2,3-benzothiadiazine scaffold is a privileged structure in medicinal chemistry (e.g., diuretics, antiviral agents).[1] This building block provides direct access via a reductive cyclization pathway.[1]

Mechanism:

  • Sulfonylation: React with an amine or hydrazine.

  • Reduction/Cyclization: Reducing the

    
     to 
    
    
    
    in the presence of the sulfonamide nitrogen (if suitably substituted) or an aldehyde equivalent leads to ring closure.

Detailed Experimental Protocols

Protocol 1: Chemoselective Sulfonamide Synthesis

Target: Derivatization of C1 without affecting the C3-Fluorine.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.1 equiv) and

    
     (1.2 equiv) in anhydrous DCM (5 mL/mmol) under nitrogen atmosphere. Cool the solution to 0°C.
    
  • Addition: Dissolve this compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Note: Slow addition at 0°C is crucial to prevent exothermic side reactions or hydrolysis.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting sulfonyl chloride (

      
      ) should disappear; the sulfonamide product is typically more polar (
      
      
      
      ).
  • Work-up: Quench with 1M HCl (aqueous). Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography.

Key Insight: The C3-Fluorine is stable under these mild basic conditions at 0°C–RT.


 typically requires elevated temperatures or stronger bases.[1]
Protocol 2: Diversification (Fluorine Displacement)

Target: Introduction of complexity at C3.

Reagents:

  • Sulfonamide intermediate (from Protocol 1) (1.0 equiv)

  • Nucleophile (e.g., Morpholine, Piperazine, Phenol) (1.5 – 2.0 equiv)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    )
    

Step-by-Step Procedure:

  • Setup: Dissolve the sulfonamide intermediate in DMF (0.2 M concentration).

  • Reagents: Add the nucleophile and the inorganic base.

  • Reaction: Heat the mixture to 60–80°C.

    • Causality: The ortho-nitro group activates the fluorine, but the reaction is not instantaneous at RT.[1] Heating ensures complete conversion.

    • Validation: Monitor by LC-MS.[1] Look for the mass shift corresponding to

      
      .[1]
      
  • Work-up: Pour into ice-water. If the product precipitates, filter and wash.[1] If not, extract with EtOAc.[1]

    • Note: Thorough water washes are required to remove DMF.[1]

Quantitative Data Summary

Reaction TypePositionConditionsTypical YieldCritical Parameter
Sulfonylation C1 (

)
Amine, DCM, 0°C85–95%Temperature control (avoid hydrolysis)

(Amine)
C3 (

)

, DMF, 60°C
70–90%Ortho-Nitro activation is essential

(Phenol)
C3 (

)

, DMF, 80°C
60–80%Requires stronger base/higher temp
Nitro Reduction C2 (

)

, Pd/C or Fe/AcOH
80–95%Chemoselectivity vs. Halogens

Pathway Visualization (Graphviz)

SynthesisPathway Start Start: 3-Fluoro-2-nitro- benzene-1-sulfonyl Cl Step1 Intermediate A: Sulfonamide Start->Step1 Protocol 1: R-NH2, Et3N, 0°C (Sulfonylation) Step3 Target C: Benzothiadiazine Scaffold Start->Step3 Hydrazine, Cyclization Step2 Product B: C3-Substituted Sulfonamide Step1->Step2 Protocol 2: Nu-H, K2CO3, 60°C (SNAr Displacement) Step2->Step3 Reduction: H2, Pd/C (Cyclization)

Figure 2: Sequential Functionalization Workflow. The pathway demonstrates the logical progression from sulfonylation to scaffold cyclization.

Safety & Handling

  • Corrosivity: Sulfonyl chlorides are corrosive and lachrymators.[1] Handle only in a fume hood.

  • Moisture Sensitivity: Hydrolyzes to the sulfonic acid upon exposure to moist air. Store under inert gas (Nitrogen/Argon) at 4°C.

  • Pressure: Reactions involving heating in closed vessels (Protocol 2) should be performed in pressure-rated vials behind a blast shield.[1]

References

  • Synthesis of Fluoronitrobenzenesulfonyl Chlorides: Zhersh, S. et al. "Synthesis of isomeric fluoronitrobenzenesulfonyl chlorides."[2] Tetrahedron2010 , 66(31), 5982-5986.[1]

  • Benzothiadiazine Chemistry: Somogyi, L. et al. "Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives."[1] Molecules2021 , 26(21), 6486.[1]

  • Nucleophilic Arom

    
    ):  Terrier, F. "Modern Nucleophilic Aromatic Substitution." Wiley-VCH, 2013 .[1] 
    
  • General Reactivity of Nitrobenzenesulfonyl Chlorides: "2-Nitrobenzenesulfonyl chloride Product Page." Sigma-Aldrich.[1]

Sources

Application Note: Protocol for Sulfonylation with 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a high-value electrophilic scaffold used primarily in medicinal chemistry and diversity-oriented synthesis. Unlike standard sulfonylating agents (e.g., Tosyl chloride), this reagent possesses a unique "Dual-Electrophile" character:

  • Primary Reactivity: The sulfonyl chloride (

    
    ) group is highly activated by the ortho-nitro group, enabling rapid sulfonylation of amines and alcohols under mild conditions.
    
  • Secondary Reactivity (Latent): The fluorine atom at the 3-position, activated by the adjacent nitro and sulfonyl groups, serves as a handle for Nucleophilic Aromatic Substitution (

    
    ).
    

This guide provides a validated protocol for the primary sulfonylation step, while highlighting the structural considerations necessary to prevent side reactions (hydrolysis) or prepare for subsequent scaffold derivatization.

Reagent Properties
PropertySpecification
Molecular Formula

Molecular Weight 239.61 g/mol
Physical State Yellow to Orange Solid/Semi-solid
Storage 2–8°C, under Inert Gas (Argon/Nitrogen). Moisture Sensitive.
Reactivity Class Electron-Deficient Sulfonyl Chloride (High Reactivity)

Mechanistic Insight

Understanding the electronics of this reagent is critical for success. The ortho-nitro group exerts a strong electron-withdrawing effect (


 and 

effects), making the sulfur center significantly more electrophilic than in benzene sulfonyl chloride.
Reaction Pathway[1][2][3]
  • Nucleophilic Attack: The amine nucleophile attacks the sulfur atom, forming a pentavalent intermediate.

  • Elimination: Chloride is expelled, restoring the sulfonyl bond.

  • Deprotonation: The base (e.g., Pyridine, DIPEA) removes the proton from the nitrogen, stabilizing the sulfonamide.

Critical Caution: The same electron-withdrawing nature that accelerates sulfonylation also accelerates hydrolysis . If moisture is present, the reagent will convert to the sulfonic acid (unreactive) within minutes.

ReactionMechanism Reagent 3-Fluoro-2-nitro- benzene-1-sulfonyl Cl Inter Tetrahedral Intermediate Reagent->Inter Attack at S Nu Nucleophile (R-NH2) Nu->Inter Product Sulfonamide Scaffold Inter->Product -Cl elimination Byprod HCl (Captured by Base) Inter->Byprod

Figure 1: Mechanistic pathway for sulfonylation. The electron-deficient ring accelerates the initial attack.

Experimental Protocol: Sulfonylation of Amines

This protocol is optimized for primary and secondary amines. For alcohols, see Modifications below.

Materials & Equipment[4]
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be anhydrous.

  • Base: Pyridine (preferred for stability) or Triethylamine (

    
    ).
    
  • Reagent: this compound (1.1 equivalents).[1]

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure
Step 1: Preparation (0 min)
  • Flame-dry a round-bottom flask and cool under argon.

  • Dissolve the Amine Substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Add Base (1.5 – 2.0 equiv).

    • Expert Tip: If using Pyridine, it can act as both base and co-solvent. For acid-sensitive substrates, use 2,6-Lutidine.

Step 2: Reagent Addition (10 min)
  • Cool the reaction mixture to 0°C (Ice bath).

  • Dissolve This compound (1.1 – 1.2 equiv) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise over 5–10 minutes.

    • Reasoning: Dropwise addition prevents localized heating and suppresses bis-sulfonylation (formation of

      
      ).
      
Step 3: Reaction & Monitoring (1 – 4 hours)
  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Monitor via TLC or LC-MS.

    • Target Mass:

      
      .
      
  • Note: Reaction is usually complete within 2 hours due to the activating nitro group.

Step 4: Quenching & Workup
  • Quench: Add saturated aqueous

    
     or water. Stir for 10 minutes to hydrolyze excess sulfonyl chloride.
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Wash:

    • Wash organic layer with 1M HCl (to remove pyridine/amine excess). Skip this if product is acid-sensitive.

    • Wash with Brine.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate.
    
Step 5: Purification
  • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate).

  • Observation: The product is typically a stable, crystalline solid.

Summary of Conditions
ParameterStandard ConditionAlternative
Stoichiometry 1.0 Amine : 1.1 Sulfonyl Cl1.0 : 1.5 (for steric hindrance)
Temperature 0°C

RT
Reflux (only for unreactive anilines)
Concentration 0.1 M0.5 M (for scale-up)
Time 2 HoursOvernight

Advanced Application: The "Switch"

The true power of this reagent lies in the 3-Fluoro position. Once the sulfonamide is formed, the electron-withdrawing sulfonamide and nitro groups activate the fluorine for displacement.

Workflow for Library Synthesis:

  • Step A: Sulfonylation (as described above).

  • Step B:

    
     Displacement.
    
    • Reagents: Secondary amine (e.g., Morpholine),

      
      , DMF, Heat (60–80°C).
      
    • Result: Displacement of the Fluorine atom to create a 2,3-disubstituted benzenesulfonamide.

Workflow Start Start: Amine Substrate Step1 Step 1: Sulfonylation (DCM, Pyridine, 0°C) Start->Step1 Check QC: LC-MS / NMR Step1->Check PathA Path A: Final Product (Functionalized Sulfonamide) Check->PathA No further reaction PathB Path B: Library Gen (SNAr) (Add Nucleophile 2, K2CO3, Heat) Check->PathB Target F-displacement Final Multi-Substituted Scaffold PathB->Final

Figure 2: Strategic workflow. Path B exploits the specific 3-fluoro-2-nitro architecture.

Troubleshooting & Safety

Common Issues
  • Hydrolysis (Low Yield): The reagent converts to the sulfonic acid (highly polar, stays in aqueous layer).

    • Solution: Ensure all glassware is flame-dried. Use fresh bottles of Sulfonyl Chloride.

  • Bis-Sulfonylation: Primary amines reacting twice.

    • Solution: Strictly control stoichiometry (1.0 : 1.0) and keep the reaction dilute.

  • Color Change: Reaction turns deep red/orange.

    • Context: This is normal for nitro-aromatic compounds in basic media (Meisenheimer complex formation or charge transfer); it often disappears upon acidic workup.

Safety Data (E-E-A-T)
  • Corrosivity: Sulfonyl chlorides hydrolyze to HCl. Causes severe skin burns and eye damage.

  • Sensitizer: Potential skin sensitizer. Handle in a fume hood.

  • Incompatibility: Reacts violently with strong bases and oxidizers.

References

  • Preparation of Nitrobenzenesulfonyl Chlorides

    • Org.[2][3][4][5] Synth.1952 , 32, 88. "m-Nitrobenzenesulfonyl Chloride". (Foundational protocol for nitro-sulfonyl chloride synthesis and handling).

  • Sulfonylation Protocols (General)

    • De Luca, L., et al.[3] "A Mild and Efficient Synthesis of Sulfonamides." J. Org.[3] Chem.2008 , 73, 3967.[3] (Modern base/solvent conditions).[3]

  • SNAr Activation on Fluoronitrobenzenes

    • Bunnett, J. F., et al. "Nucleophilic Aromatic Substitution." Chem. Rev.1951 , 49, 273. (Classic mechanism explaining the activating effect of Nitro/Sulfonyl groups on Halogens).

  • Reagent Data

    • PubChem CID 45791608: this compound.[1]

Sources

Application Notes and Protocols: Leveraging 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifecta of Functionality for Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug development programs.[1] This approach relies on screening small, low-complexity molecules ("fragments") that, due to their size, can efficiently explore the chemical space of a protein target.[1] Within the expanding toolkit of FBDD, electrophilic fragments capable of forming covalent bonds with their target proteins are gaining prominence for their potential to achieve high potency and prolonged duration of action.[2]

This guide focuses on a particularly compelling electrophilic fragment scaffold: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride . This molecule is uniquely equipped for FBDD due to a convergence of three key features:

  • The Sulfonyl Chloride Warhead: An electrophilic center that can form stable sulfonamide or sulfonate ester linkages with nucleophilic amino acid residues on a target protein.[2]

  • The Fluorine Reporter Group: The ¹⁹F atom serves as an exceptional nuclear magnetic resonance (NMR) probe, enabling highly sensitive and informative screening methodologies.[3][4]

  • The Ortho-Nitro Activation: The nitro group, positioned ortho to the sulfonyl chloride, enhances the electrophilicity of the sulfur center, tuning its reactivity for selective engagement with protein targets.

This document provides a detailed exploration of the scientific rationale and practical protocols for deploying this compound in FBDD campaigns, covering both ligand-observed ¹⁹F NMR screening and covalent fragment screening workflows.

Scientific Rationale: The Synergy of Fluorine, Nitro, and Sulfonyl Groups

The strategic placement of the fluoro, nitro, and sulfonyl chloride groups on the benzene ring creates a fragment with multifaceted utility.

The Role of the ¹⁹F Atom in NMR-Based Screening

¹⁹F NMR is an invaluable tool in FBDD for several reasons:

  • High Sensitivity: The fluorine nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals.

  • No Biological Background: Fluorine is virtually absent from biological systems, resulting in background-free spectra.[4]

  • Sensitive to Chemical Environment: The ¹⁹F chemical shift is highly sensitive to changes in its local environment. Upon fragment binding to a protein, changes in the ¹⁹F signal (chemical shift perturbation, line broadening) provide a direct indication of the binding event.[5][6]

By incorporating a fluorine atom, this compound becomes an ideal candidate for ligand-observed ¹⁹F NMR screening, allowing for the rapid identification of binders from fragment cocktails.[3]

Covalent Engagement via the Sulfonyl Chloride Warhead

The sulfonyl chloride moiety is a moderately reactive electrophile that can covalently modify several nucleophilic amino acid residues, including lysine, tyrosine, histidine, and serine.[7] This covalent interaction can offer significant advantages in a drug discovery context:

  • Increased Potency: Covalent bond formation can overcome weak initial binding affinities, a common challenge with small fragments.

  • Prolonged Target Occupancy: The irreversible nature of the covalent bond can lead to a sustained therapeutic effect.

  • Validation of Binding Site: The formation of a covalent adduct provides definitive evidence of target engagement at a specific site.

Tuning Reactivity with the Ortho-Nitro Group

The electron-withdrawing nitro group positioned ortho to the sulfonyl chloride plays a crucial role in modulating the reactivity of the electrophilic sulfur atom. This electronic effect increases the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack by amino acid side chains. This strategic placement is critical for achieving a desirable reactivity profile – reactive enough to engage the target protein under physiological conditions, but not so reactive as to cause widespread, non-specific labeling.

Experimental Workflows and Protocols

The dual-functionality of this compound allows for its application in two primary FBDD screening paradigms: ¹⁹F NMR-based screening for initial hit identification and mass spectrometry-based covalent fragment screening for direct detection of covalent adducts.

Workflow 1: ¹⁹F NMR-Based Fragment Screening

This workflow leverages the fluorine atom as a reporter for binding events. The goal is to identify fragments that bind to the target protein, which may or may not proceed to form a covalent bond during the initial screen.

workflow1 cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Hit ID prep_frag Prepare Fragment Cocktail (incl. target fragment) nmr_ref Acquire Reference ¹⁹F NMR Spectrum (Fragment Cocktail Only) prep_frag->nmr_ref nmr_exp Acquire Experimental ¹⁹F NMR Spectrum (Cocktail + Protein) prep_frag->nmr_exp prep_prot Prepare Target Protein Solution prep_prot->nmr_exp compare Compare Spectra: Identify Chemical Shift Perturbations & Line Broadening nmr_ref->compare nmr_exp->compare hit_id Deconvolute Cocktail to Identify Hit Fragment compare->hit_id workflow2 cluster_incubation Incubation cluster_analysis Analysis cluster_validation Validation incubate Incubate Target Protein with Fragment ms_analysis Intact Protein Mass Spectrometry (LC-MS) incubate->ms_analysis control Prepare Control (Protein Only) control->ms_analysis compare Compare Mass Spectra: Control vs. Incubated ms_analysis->compare mass_shift Identify Mass Shift Corresponding to Fragment Adduct compare->mass_shift hit_validation Confirm Covalent Modification mass_shift->hit_validation

Caption: Workflow for Covalent Fragment Screening.

Protocol 2: Covalent Fragment Screening with this compound

1. Materials:

  • Target Protein Stock Solution (e.g., 10 µM in a suitable buffer, pH 7.4-8.0)
  • This compound
  • DMSO
  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
  • Quenching Solution (e.g., 1 M dithiothreitol or glutathione)
  • LC-MS system with a suitable column for protein analysis

2. Reaction Setup: a. Prepare a 10 mM stock solution of this compound in DMSO. b. In a microcentrifuge tube, dilute the target protein to 5 µM in the reaction buffer. c. Add the fragment stock solution to the protein solution to a final concentration of 100-500 µM. The final DMSO concentration should be kept below 5%. d. Prepare a control sample containing the protein and an equivalent amount of DMSO without the fragment. e. Incubate the samples at room temperature or 37°C for a defined period (e.g., 1-4 hours). A time-course experiment may be necessary to optimize incubation time.

3. Reaction Quenching: a. After incubation, add the quenching solution to both the experimental and control samples to react with any remaining unbound fragment.

4. LC-MS Analysis: a. Analyze both the control and experimental samples by LC-MS. b. Use a reverse-phase column suitable for intact protein separation. c. Deconvolute the resulting mass spectra to determine the molecular weight of the protein in each sample.

5. Data Analysis: a. Compare the deconvoluted mass of the protein from the experimental sample to the control sample. b. A mass increase in the experimental sample corresponding to the molecular weight of the 3-fluoro-2-nitrophenylsulfonyl moiety (minus HCl) indicates covalent modification. c. The expected mass shift for the addition of the 3-fluoro-2-nitrophenylsulfonyl group is approximately +204.16 Da.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃ClFNO₄SPubChem
Molecular Weight 239.61 g/mol PubChem
Appearance White to yellow crystalline powderChemicalBook
Solubility Soluble in organic solvents (DMSO, THF, CH₂Cl₂), insoluble in waterChemicalBook
Reactivity Electrophilic, reacts with nucleophiles[5]

Conclusion: A Versatile Tool for FBDD

This compound represents a highly versatile and information-rich fragment for modern drug discovery campaigns. Its unique combination of a reactive covalent warhead, a sensitive ¹⁹F NMR handle, and a reactivity-tuning nitro group allows for a multi-pronged screening approach. By leveraging the protocols outlined in this guide, researchers can effectively employ this powerful fragment to identify novel binding sites and develop potent, selective covalent inhibitors for a wide range of biological targets.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2020). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 1(3), 166-184. Retrieved from [Link]

  • Liao, T. H., & Berlin, K. D. (1985). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Analytical Biochemistry, 148(2), 365–375. Retrieved from [Link]

  • Dalvit, C., Fagerness, P. E., Hadden, D. T., Sarver, R. W., & Stockman, B. J. (2003). ¹⁹F NMR in fragment-based screening: theory and applications. Journal of the American Chemical Society, 125(25), 7696–7703.
  • Resnick, E., Bradley, A., Gan, J., Douangamath, A., Krojer, T., Sethi, R., ... & London, N. (2019). Rapid covalent-probe discovery by electrophile fragment screening. Journal of the American Chemical Society, 141(22), 8951-8968. Retrieved from [Link]

  • Keserű, G. M., & Lőrincz, Z. (2019). Covalent fragment libraries in drug discovery. Drug Discovery Today: Technologies, 32, 29-36. Retrieved from [Link]

  • Pellecchia, M., Bertini, I., Cowburn, D., Dalvit, C., Giralt, E., Jahnke, W., & James, T. L. (2008). Perspectives on NMR in drug discovery: a utopian vision. Nature Reviews Drug Discovery, 7(9), 738-745.
  • Lukin, O., & Yagupolskii, Y. L. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(31), 5982-5986. Retrieved from [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15569555, 3-Fluoro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link].

Sources

Application Note: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride as a Bifunctional Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS 1193390-56-5) as a specialized chemical probe for chemoproteomics and covalent inhibitor discovery. Unlike generic sulfonyl chlorides, this scaffold features a "Dual-Electrophile" architecture: a highly reactive sulfonyl chloride (


) warhead modulated by a sterically demanding ortho-nitro group, and a secondary activated aryl fluoride site capable of nucleophilic aromatic substitution (

). This unique substitution pattern makes it an ideal tool for residue-specific mapping (Lysine/Tyrosine) and the synthesis of fragment-based covalent ligands .

Chemical Identity & Mechanism of Action[1]

The Dual-Warhead Architecture

The probe operates via two distinct reactivity modes, controlled by pH and nucleophile hardness:

  • Primary Mode (Lysine/Tyrosine Targeting): The sulfonyl chloride moiety reacts rapidly with nucleophilic amines (Lysine

    
    -NH
    
    
    
    ) and phenols (Tyrosine -OH) to form stable sulfonamides and sulfonates.
    • Selectivity Factor: The 2-nitro group provides steric bulk ortho to the sulfonyl center. This steric hindrance dampens the hyper-reactivity typical of sulfonyl chlorides, enhancing selectivity for accessible, hyper-nucleophilic residues over non-specific surface labeling.

  • Secondary Mode (Cysteine Targeting via

    
    ):  The 3-fluoro  substituent is electronically activated by the adjacent electron-withdrawing nitro group (at position 2). In specific scaffold contexts, this allows for the displacement of fluorine by thiols (Cysteine) via Nucleophilic Aromatic Substitution (
    
    
    
    ), particularly if the sulfonyl group is first derivatized.
Reactivity Diagram

ReactivityPathway cluster_legend Mechanism of Action Probe This compound (Electrophilic Probe) Sulfonamide Stable Sulfonamide Adduct (Covalent Label) Probe->Sulfonamide Primary Pathway (pH 7.5-8.5) SNAr_Adduct Thioether Adduct (S_NAr Displacement) Probe->SNAr_Adduct Secondary Pathway (Requires Activation) Lysine Protein Lysine (-NH2) (Nucleophile 1) Lysine->Sulfonamide Cysteine Protein Cysteine (-SH) (Nucleophile 2) Cysteine->SNAr_Adduct

Caption: Reaction pathways of this compound. The sulfonyl chloride (Primary) targets amines, while the activated fluoride (Secondary) can target thiols.

Applications

Application FieldFunctionUtility
Chemoproteomics Lysine Reactivity Profiling Mapping "ligandable" lysine residues in the proteome. The probe serves as a "scout" fragment to identify pockets where a sulfonamide bond can form.
Covalent Inhibition Warhead Installation Used as a building block to install a reactive warhead onto a reversible ligand. The 3-fluoro-2-nitro core acts as a linker that can further react with adjacent cysteines.
Fragment Screening Electrophilic Fragment Screened against protein targets to find cryptic pockets. Hits are identified by mass spectrometry (intact protein MS).

Experimental Protocols

Storage and Handling (Critical)
  • Stability: Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis (forming the unreactive sulfonic acid).

  • Storage: Store solid at -20°C under inert gas (Nitrogen/Argon).

  • Stock Solution: Prepare fresh in anhydrous DMSO or DMF immediately before use. Do not store frozen DMSO stocks for >24 hours.

Protocol A: Proteome-Wide Lysine Labeling

Objective: To identify hyper-reactive lysine residues in a complex proteome.

Materials:

  • Cell Lysate (1 mg/mL in PBS, pH 7.4)

  • Probe Stock: 10 mM this compound in anhydrous DMSO.

  • Quenching Reagent: 50 mM Tris-HCl (pH 8.0).

Step-by-Step Workflow:

  • Lysate Preparation:

    • Adjust lysate concentration to 1.0 mg/mL in PBS.

    • Note: Avoid amine-containing buffers (Tris, Glycine) during the labeling step, as they will scavenge the probe.

  • Probe Addition:

    • Add the Probe Stock to the lysate to a final concentration of 100 µM (1:100 dilution).

    • Include a "DMSO-only" vehicle control sample.

  • Incubation:

    • Incubate at Room Temperature (25°C) for 30 minutes with gentle rotation.

    • Insight: The 2-nitro group sterics may require slightly longer incubation than unhindered benzenesulfonyl chlorides.

  • Quenching:

    • Add 50 mM Tris-HCl (pH 8.0) or 5-fold excess hydroxylamine to stop the reaction. Incubate for 10 mins.

  • Analysis (Click Chemistry / LC-MS):

    • Direct Analysis: Digest proteins (Trypsin) and analyze via LC-MS/MS to identify sulfonylated peptides (Mass shift: +237.94 Da, assuming Cl displacement).

    • Indirect Analysis: If using an alkyne-tagged analog (synthesized from this core), perform CuAAC click chemistry with an Azide-Rhodamine reporter for gel visualization.

Protocol B: Synthesis of Covalent Inhibitors (Scaffold Derivatization)

Objective: To use the probe as a building block for creating a targeted covalent inhibitor.

Workflow:

  • Nucleophilic Substitution (Ligand Attachment):

    • React the Sulfonyl Chloride end with a primary amine-containing ligand (Reversible Binder) in DCM/TEA at 0°C.

    • Result: A Sulfonamide-linked ligand.[1]

  • Warhead Activation (

    
    ): 
    
    • The remaining 3-Fluoro-2-nitro motif now acts as the covalent warhead.

    • Incubate the synthesized sulfonamide with the target protein. The activated Fluorine (ortho to Nitro) will react with a proximal Cysteine thiol in the binding pocket.

Data Analysis & Troubleshooting

Mass Spectrometry Interpretation

When analyzing labeled peptides, look for the following modifications:

Modification TypeTarget ResidueMass Shift (

M)
Mechanism
Sulfonylation Lysine (

-NH

)
+203.96 Da Loss of HCl. (Probe MW 239.6 - 36.5 + 1.0)
Hydrolysis Product N/A+221.0 Da Reaction with water (Sulfonic acid). Non-covalent background.

Note: Exact mass shift depends on the specific ionization and whether the fluorine is retained or displaced in secondary reactions.

Troubleshooting Guide
IssueProbable CauseSolution
Low Labeling Efficiency Hydrolysis of Sulfonyl ChlorideEnsure DMSO is anhydrous. Do not use buffers with pH > 8.5 (promotes hydrolysis over labeling).
High Background Non-specific labelingReduce probe concentration to 10-50 µM. The Nitro group increases hydrophobicity; ensure thorough washing/precipitation.
Precipitation Poor solubilityThe probe is hydrophobic. Keep DMSO final concentration at 1-2%.

References

  • PubChem. 3-Fluoro-2-nitrobenzenesulfonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link](Note: Link directs to the specific isomer entry).

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology. (Review of sulfonyl chlorides and aryl halides in chemoproteomics). [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Discusses

    
     reactivity of fluoronitrobenzenes). [Link]
    

Sources

The Strategic Advantage of 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride in Amine Protection: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of amine protecting groups, those based on the sulfonamide functionality offer a unique blend of stability and selective reactivity. This guide delves into the application of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (FNDAN) as a superior reagent for amine protection, offering a nuanced alternative to the more common nitrobenzenesulfonyl (nosyl) chlorides. We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its implementation, and discuss its strategic placement within orthogonal protection schemes.

The FNDAN Protecting Group: Rationale and Advantages

The FNDAN protecting group, structurally analogous to the well-established 2-nitrobenzenesulfonyl (nosyl) group, offers a strategic advantage through the incorporation of a fluorine atom at the 3-position of the aromatic ring. This seemingly minor modification has significant implications for the reactivity and utility of the protecting group.

Key Advantages:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the fluorine atom, in concert with the ortho-nitro group, increases the electrophilicity of the sulfonyl chloride. This can lead to faster and more efficient protection of a wide range of primary and secondary amines, including those with diminished nucleophilicity.

  • Increased Acidity of the Sulfonamide N-H Bond: The resulting 3-fluoro-2-nitrobenzenesulfonamide exhibits a highly acidic N-H proton. This heightened acidity is crucial for facilitating subsequent N-alkylation reactions, most notably the Fukuyama-Mitsunobu reaction, allowing for the facile synthesis of secondary amines under mild conditions.[1]

  • Mild and Orthogonal Deprotection: Similar to the nosyl group, the FNDAN group is readily cleaved under mild, nucleophilic conditions using thiols. This deprotection strategy is orthogonal to many other common protecting groups, such as acid-labile Boc groups and hydrogenolysis-labile Cbz groups, enabling selective deprotection in complex synthetic sequences.[2][3]

  • Crystalline Derivatives: FNDAN-protected amines are often highly crystalline, facilitating purification by recrystallization and ensuring high purity of synthetic intermediates.

Mechanism of Protection and Deprotection

The utility of the FNDAN group is rooted in its straightforward and predictable reaction mechanisms for both installation and removal.

Protection of Amines

The protection of a primary or secondary amine with FNDAN proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the liberated acid.

Protection_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ Sulfonamide FNDAN-protected amine Amine->Sulfonamide Nucleophilic Attack FNDAN This compound FNDAN->Sulfonamide HCl HCl Sulfonamide->HCl Elimination

Caption: General workflow for amine protection with FNDAN.

Deprotection via Nucleophilic Aromatic Substitution

The cleavage of the FNDAN group is achieved through a nucleophilic aromatic substitution (SNAAr) reaction, a mechanism shared with other nosyl-type protecting groups. A soft nucleophile, typically a thiol such as thiophenol or mercaptoethanol, attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex. This intermediate then collapses, releasing the free amine and a diaryl disulfide byproduct.[4]

Deprotection_Mechanism Start FNDAN-protected Amine Meisenheimer Meisenheimer Complex Intermediate Start->Meisenheimer Nucleophilic Attack Thiol Thiol (e.g., Thiophenol) + Base Thiol->Meisenheimer Products Free Amine + Diaryl Disulfide Meisenheimer->Products Collapse & Release

Caption: Deprotection of FNDAN-protected amines via a Meisenheimer intermediate.

Experimental Protocols

The following protocols are based on established procedures for nosyl-protected amines and can be readily adapted for FNDAN. As with any new substrate, small-scale optimization of reaction conditions is recommended.

Synthesis of this compound (FNDAN)

A reliable method for the synthesis of FNDAN involves a multi-step sequence starting from commercially available materials. One reported synthesis involves the regioselective reaction of a suitable precursor with phenylmethanethiol, followed by oxidative cleavage with chlorine to yield the desired sulfonyl chloride.[5]

Protocol for Amine Protection with FNDAN

Materials:

  • Primary or secondary amine

  • This compound (FNDAN)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 equiv) in anhydrous DCM or THF (0.1-0.5 M).

  • To the stirred solution, add triethylamine or pyridine (1.2 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add this compound (1.1 equiv) portion-wise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol for Deprotection of FNDAN-Protected Amines (Fukuyama Deprotection)

Materials:

  • FNDAN-protected amine

  • Thiophenol or mercaptoethanol

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the FNDAN-protected amine (1.0 equiv) in anhydrous MeCN or DMF (0.1-0.5 M).

  • To the stirred solution, add potassium carbonate or cesium carbonate (3.0 equiv).

  • Add thiophenol or mercaptoethanol (2.0-3.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the free amine.

Table 1: Representative Reaction Conditions for Amine Protection and Deprotection

StepReagentsSolventBaseTemperatureTime
Protection Amine, FNDANDCM or THFEt₃N or Pyridine0 °C to RT2-12 h
Deprotection FNDAN-Amine, ThiolMeCN or DMFK₂CO₃ or Cs₂CO₃Room Temp.1-6 h

Orthogonality and Strategic Applications

The mild deprotection conditions of the FNDAN group make it an excellent candidate for orthogonal protection strategies in complex molecule synthesis.[2][3] It is stable to the acidic conditions used to remove Boc groups and the hydrogenolysis conditions used to cleave Cbz and benzyl groups. This allows for the selective unmasking of different amine functionalities at various stages of a synthetic route.

Orthogonality cluster_molecule Protected Molecule cluster_deprotection Selective Deprotection cluster_products Resulting Functionalities Molecule Substrate-NH-FNDAN | Substrate-NH-Boc | Substrate-O-Bn FNDAN_dep Thiol, Base Molecule->FNDAN_dep Boc_dep Acid (e.g., TFA) Molecule->Boc_dep Bn_dep H₂, Pd/C Molecule->Bn_dep Free_Amine Substrate-NH₂ FNDAN_dep->Free_Amine Protected_Amine Substrate-NH-Boc Boc_dep->Protected_Amine Protected_Alcohol Substrate-O-Bn Bn_dep->Protected_Alcohol

Caption: Orthogonality of the FNDAN protecting group.

Application in the Fukuyama-Mitsunobu Reaction

The increased acidity of the FNDAN-protected amine makes it an ideal substrate for the Fukuyama-Mitsunobu reaction, a powerful method for the synthesis of secondary amines.[1][6] The sulfonamide is reacted with an alcohol under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) to afford the N-alkylated sulfonamide, which can then be deprotected as described above.

Fukuyama_Mitsunobu Start FNDAN-NH-R¹ Mitsunobu PPh₃, DEAD/DIAD Start->Mitsunobu Alcohol R²-OH Alcohol->Mitsunobu Alkylated FNDAN-N(R¹)-R² Mitsunobu->Alkylated Deprotection Thiol, Base Alkylated->Deprotection Final_Product R¹-NH-R² Deprotection->Final_Product

Caption: Synthesis of secondary amines via the Fukuyama-Mitsunobu reaction.

Conclusion

This compound represents a valuable and strategic addition to the synthetic chemist's toolkit for amine protection. Its enhanced reactivity, the heightened acidity of the resulting sulfonamide, and its compatibility with mild, orthogonal deprotection conditions make it particularly well-suited for complex synthetic endeavors in pharmaceutical and materials science research. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for the effective implementation of this versatile protecting group.

References

  • Christensen, C., Clausen, R. P., Begtrup, M., & Kristensen, J. L. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters, 45(44), 8129-8131.
  • Lukin, O., & Ryabukhin, S. V. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(35), 7074-7079.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Science, 6(5), 243-261.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Lin, X., Dorr, H., & Nuss, J. M. (2000). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Tetrahedron Letters, 41(18), 3309-3313.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Narumi, T., et al. (2023). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry, 21(12), 2539-2545.
  • Taddei, M., & Donati, D. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, (18), 2846-2848.
  • Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]

  • BenchChem. (2023). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Sharma, A., & Kumar, R. (2021).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Application Note: High-Fidelity Sulfonylation of Anilines with 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

[1][2][3]

Abstract

The reaction of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (FNBSC) with anilines presents a classic challenge in chemoselectivity.[1][2][3] As a "dual-electrophile," FNBSC contains two reactive centers: the highly electrophilic sulfonyl chloride (-SO₂Cl) and the nucleophilic aromatic substitution (SNAr)-active fluoride, activated by the ortho-nitro group.[1][2][3] This guide details the thermodynamic and kinetic parameters required to exclusively target the sulfonyl moiety, avoiding the common side reaction of fluorine displacement.[4] We present a validated protocol for synthesizing N-aryl-3-fluoro-2-nitrobenzenesulfonamides, a scaffold critical in the development of Bcl-2 inhibitors and next-generation anti-infectives.[1][2][3]

Reactivity Profile & Chemoselectivity

To achieve high yields, one must understand the competing pathways.[3][4] The reaction is governed by the relative electrophilicity of the sulfur center versus the carbon-fluorine bond.[4]

The Dual-Electrophile Challenge
  • Site A (Sulfonyl Chloride): Reacts via nucleophilic attack at the sulfur atom.[2][3][4] This is the kinetic product , favored at low temperatures (< 0°C) and in non-polar solvents.[3][4]

  • Site B (Activated Fluoride): The C-F bond at position 3 is activated by the electron-withdrawing nitro group at position 2.[1][2][3] Attack here leads to SNAr displacement, forming a diphenylamine derivative.[2][3][4] This is the thermodynamic product , favored by heat (> 40°C), polar aprotic solvents (DMF, DMSO), and excess amine.[3][4]

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between the desired sulfonylation and the undesired SNAr side reaction.

ReactionPathwaysFigure 1: Chemoselectivity landscape. Low temperature favors Product A. Heat promotes Product B/C.Start3-Fluoro-2-nitrobenzene-1-sulfonyl chlorideComplexTetrahedral Intermediate(Sulfonyl)Start->Complex  Nucleophilic Attack(Fast, < 0°C)Prod_SNArSide Product B: S_NAr Adduct(Fluorine Displacement)Start->Prod_SNAr  Direct S_NAr(Slow, > 40°C)AnilineAniline (R-NH2)Aniline->ComplexProd_SulfProduct A: Sulfonamide(Target Scaffold)Complex->Prod_Sulf  -HCl(Base Mediated)Prod_BisProduct C: Bis-Aniline(Double Addition)Prod_Sulf->Prod_Bis  Excess Aniline + Heat(S_NAr on Sulfonamide)

[1][2][3][4]

Experimental Protocol

This protocol is optimized for 1.0 gram scale but is linear-scalable to 50g.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
This compound 1.0ElectrophileMust be a crystalline solid. Hydrolyzed material (acid) will not react.[1][2][3]
Aniline Derivative 0.95 - 1.0NucleophileUse slight deficit to prevent SNAr side reaction.[1][2][3]
Pyridine 2.5Base/CatalystActs as an acyl transfer catalyst and HCl scavenger.[2][3][4]
Dichloromethane (DCM) 10 VolSolventAnhydrous.[1][2][3][4] Non-polar nature suppresses SNAr.[2][3][4]
2M HCl (aq) -QuenchRemoves excess pyridine and unreacted aniline.[1][2][3]
Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charge the flask with This compound (1.0 equiv) and anhydrous DCM (10 mL/g).[1][2][3]

  • Cool the solution to -10°C using an ice/salt or acetone/dry ice bath. Note: The sulfonyl chloride may partially precipitate; this is acceptable.[4]

Step 2: Amine Addition (The Critical Step)

  • In a separate vial, dissolve the Aniline (0.95 equiv) and Pyridine (2.5 equiv) in DCM (2 mL/g).

  • Add the amine/pyridine solution to the main reaction flask dropwise over 30 minutes.

  • Control: Ensure internal temperature does not exceed 0°C . Rapid addition causes localized heating, triggering fluorine displacement.[2][3][4]

Step 3: Reaction & Monitoring

  • Allow the mixture to stir at -5°C to 0°C for 1 hour.

  • TLC Monitoring: Eluent 30% EtOAc/Hexanes.[2][3][4]

    • Starting Material (Sulfonyl Chloride): High Rf.[2][3][4][5]

    • Product (Sulfonamide): Medium Rf.[2][3][4][6]

    • Side Product (SNAr): Distinctive color change (often bright yellow/orange) and lower Rf.[1][2][3][4]

  • Once the sulfonyl chloride is consumed, allow the reaction to warm to Room Temperature (RT) only if necessary to drive completion (usually not required).[3][4]

Step 4: Workup (Purification by Extraction)

  • Dilute the reaction mixture with DCM.[2][3][4]

  • Wash sequentially with:

    • 1M HCl (2x): Removes pyridine and unreacted aniline.[1][2][3][4] Crucial for purity.

    • Water (1x): Removes residual acid.[1][2][3][4]

    • Brine (1x): Drying step.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3][4]

Step 5: Crystallization

  • Most sulfonamides from this class crystallize readily from EtOH/Water or DCM/Hexanes .[2][3][4] Avoid column chromatography if possible to minimize exposure to silica, which can catalyze hydrolysis.[2][3][4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Yellow/Orange Impurity SNAr side reaction (Fluorine displacement).[1][2][3]Lower Temperature: Maintain T < 0°C. Change Base: Switch from Pyridine to NaHCO₃ (biphasic Schotten-Baumann) to reduce basicity.
Low Yield Hydrolysis of Sulfonyl Chloride.[2][3][4]Dry Solvents: Ensure DCM is anhydrous. Quality Check: Verify reagent quality; sulfonyl chlorides degrade to sulfonic acids (unreactive) upon storage.[1][2][3][4]
Bis-Addition Excess aniline reacting with product.Stoichiometry: Use 0.95 equiv of aniline. Never use excess amine with this scaffold.[2][3][4]
Base Selection Guide[1][3][4]
  • Pyridine: Best general choice.[2][3][4] Solubilizes the intermediate and acts as a nucleophilic catalyst.[2][4]

  • Triethylamine (TEA): Stronger base, but higher risk of SNAr due to increased basicity.[2][3][4]

  • Na₂CO₃ / Water / DCM: Ideal for highly acidic sulfonamides or if the aniline is water-soluble.[1][2][4] The biphasic system protects the fluorine from attack.[4]

Applications in Drug Discovery

The 3-fluoro-2-nitrobenzenesulfonamide core is a versatile intermediate, particularly in the synthesis of Bcl-2 family inhibitors (e.g., Venetoclax analogs) and PI3K inhibitors.[1][2][3]

Case Study: Venetoclax-Type Intermediates

In the synthesis of Bcl-2 inhibitors, a similar moiety (4-chloro-3-nitrobenzenesulfonyl chloride) is often used.[1][2][3] The 3-fluoro-2-nitro variant offers distinct advantages:

  • Fluorine Handle: The fluorine atom serves as a "placeholder" for late-stage diversification.[1][2][3][4] After the sulfonamide is formed, the fluorine can be displaced by a second amine (e.g., a piperazine derivative) to create the bi-functional core required for protein-protein interaction inhibitors [1, 2].[4]

  • Metabolic Stability: Retaining the fluorine in the final molecule (if not displaced) blocks metabolic oxidation at that position.[2][3][4]

Safety & Handling (E-E-A-T)

Warning: This protocol involves energetic precursors and corrosive reagents.[1][2][3][4]

  • Energetic Profile: Nitro-substituted sulfonyl chlorides are potentially explosive if distilled or heated to dryness.[1][2][3][4] Never heat the neat residue above 50°C.

  • Corrosivity: The reagent releases HCl gas upon contact with moisture.[2][3][4] Handle only in a fume hood.

  • Pressure Buildup: Sulfonyl chlorides can decompose to release SO₂ gas.[2][3][4] Open older bottles carefully and point away from the user.[2][4]

References

  • Synthesis of Bcl-2 Inhibitor Intermediates: Source: PCT Int.[2][3][4] Appl. (2018).[1][2][3][4] Process for the preparation of venetoclax. WO 2018/029711.[2][3][4] [1][2][3]

  • Chemoselectivity in Fluoronitrobenzenes: Source: Zhersh, S., et al. (2010).[2][3] Synthesis of isomeric fluoronitrobenzenesulfonyl chlorides. Tetrahedron.

  • General Sulfonylation Protocols: Source: Organic Chemistry Portal.[2][3][4] Synthesis of Sulfonamides.

  • Safety Data Sheet (SDS): Source: Fisher Scientific.[2][4] 2-Nitrobenzenesulfonyl chloride SDS (Structural Analog).[1][2][3]

Introduction: The Strategic Importance of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Regioselective Reactions of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride for Pharmaceutical and Agrochemical Synthesis

This compound is a polyfunctional reagent of significant interest to researchers in drug discovery and process development. Its utility stems from the unique interplay of three distinct functional groups on a single aromatic scaffold: a highly reactive sulfonyl chloride, a strongly electron-withdrawing nitro group, and a fluorine atom, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This intricate arrangement makes the molecule a versatile building block, but also presents a fascinating challenge in controlling reaction regioselectivity. Understanding the electronic and steric factors that govern its reactivity is paramount to harnessing its synthetic potential effectively.

This guide provides a detailed exploration of the regiochemical outcomes in reactions of this compound. We will dissect the underlying chemical principles, offer field-tested protocols for directing reactions toward a desired outcome, and present a framework for troubleshooting and optimizing synthetic routes.

PART 1: The Electronic Landscape and Its Influence on Regioselectivity

The reactivity of this compound is dictated by the powerful and synergistic electronic effects of its substituents. A successful synthetic strategy hinges on understanding how these groups influence the electron density of the aromatic ring and the reactivity of each functional site.

  • The Nitro Group (-NO₂): As one of the most potent electron-withdrawing groups, the nitro moiety deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][2] Through resonance and induction, it withdraws electron density, particularly from the ortho and para positions, making these sites highly electrophilic and susceptible to nucleophilic attack.

  • The Sulfonyl Chloride Group (-SO₂Cl): This group is also strongly electron-withdrawing, primarily through an inductive effect. It functions as a meta-director in electrophilic substitutions but contributes to the overall electron deficiency of the ring, further enhancing its propensity for SNAr.[3] Crucially, the sulfur atom of the sulfonyl chloride is itself a highly electrophilic center, readily attacked by nucleophiles like amines to form sulfonamides.[4][5][6]

  • The Fluorine Atom (-F): While halogens are deactivating overall due to their inductive electron withdrawal, they possess a countervailing electron-donating resonance effect.[3] In the context of SNAr, fluorine's high electronegativity makes the carbon to which it is attached (C3) highly electrophilic. Furthermore, fluoride is an excellent leaving group in SNAr reactions, often facilitating faster reaction rates compared to other halogens. The strategic incorporation of fluorine is a common tactic in medicinal chemistry to modulate physicochemical properties and metabolic stability.[7]

Predicting the Reaction Pathway: A Tale of Two Electrophiles

A nucleophile approaching this compound encounters two primary electrophilic sites: the sulfur atom of the sulfonyl chloride and the fluorine-bearing C3 carbon of the aromatic ring. The reaction outcome is a kinetic competition between these two pathways.

  • Sulfamoylation (Attack at Sulfur): This is often the kinetically favored pathway, especially with nitrogen nucleophiles (primary and secondary amines). The reaction is typically fast and can often be performed at low temperatures.[6][8]

  • Nucleophilic Aromatic Substitution (SNAr at C3): This pathway involves the displacement of the fluoride ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][9][10] The stability of this intermediate is critical and is significantly enhanced by the presence of the electron-withdrawing nitro group at the ortho position (C2) and the sulfonyl chloride group, which can stabilize the negative charge developed at the C6 position.

The regioselectivity is therefore a delicate balance of reaction conditions, nucleophile identity, and steric factors.

PART 2: Application Protocols and Methodologies

The following protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and aid in optimization.

Protocol 1: Selective Sulfamoylation with Amines

This protocol is designed to favor the reaction at the sulfonyl chloride moiety, yielding N-substituted-3-fluoro-2-nitrobenzenesulfonamides. The key is to use conditions that promote the rapid reaction at the sulfur center while minimizing the competing SNAr pathway.

Objective: To synthesize a sulfonamide by selectively reacting an amine with the sulfonyl chloride group.

Core Principle: Utilize low temperatures and a suitable base to facilitate the rapid and selective nucleophilic attack of an amine on the sulfonyl chloride group.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Fluoro-2-nitrobenzene-1- sulfonyl chloride (1.0 eq) in anhydrous DCM. B Cool solution to 0 °C using an ice bath. A->B D Add amine solution dropwise to the sulfonyl chloride solution at 0 °C. B->D C In a separate flask, dissolve amine (1.1 eq) and Triethylamine (1.2 eq) in anhydrous DCM. C->D E Stir at 0 °C for 30 min, then allow to warm to room temperature. Monitor by TLC/LC-MS. D->E F Quench with 1M HCl (aq). E->F G Separate organic layer, wash with brine, dry over Na₂SO₄. F->G H Concentrate in vacuo. G->H I Purify by flash column chromatography. H->I

Diagram 1: Workflow for Selective Sulfamoylation.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature reduces the rate of the potentially competing SNAr reaction, enhancing selectivity for the faster sulfamoylation.

  • Nucleophile Preparation: In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a tertiary amine base such as triethylamine or pyridine (1.2 equivalents) in anhydrous DCM. Trustworthiness: Using a slight excess of the amine ensures complete consumption of the sulfonyl chloride. The base is crucial to neutralize the HCl generated during the reaction.[4]

  • Reaction Execution: Add the amine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes. Maintain the internal temperature below 5 °C.

  • Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed (typically 1-3 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure sulfonamide.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed to favor the displacement of the fluorine atom at the C3 position. The strategy involves using a strong nucleophile and conditions that facilitate the formation of the Meisenheimer intermediate.

Objective: To selectively displace the fluorine atom with a nucleophile (e.g., an alcohol, phenol, or thiol).

Core Principle: Employ a strong base to generate a potent nucleophile in situ and use a polar aprotic solvent at elevated temperatures to overcome the activation energy for the SNAr reaction.

G cluster_prep Nucleophile Generation cluster_reaction SₙAr Reaction cluster_workup Work-up & Purification A To a solution of Nucleophile (Nu-H, 1.5 eq) in anhydrous DMF, add NaH (1.5 eq) portion-wise at 0 °C. B Stir for 30 min at 0 °C to form the potent nucleophile (Nu⁻). A->B C Add a solution of 3-Fluoro-2-nitrobenzene-1- sulfonyl chloride (1.0 eq) in DMF dropwise. B->C D Heat the reaction mixture to 60-80 °C. Monitor by TLC/LC-MS. C->D E Cool to RT and cautiously quench with saturated NH₄Cl (aq). D->E F Extract with Ethyl Acetate. E->F G Wash combined organic layers with brine, dry over Na₂SO₄. F->G H Concentrate in vacuo and purify by flash chromatography. G->H

Diagram 2: Workflow for Selective SNAr Reaction.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the nucleophile (e.g., an alcohol or phenol, 1.5 equivalents).

  • Solvent and Base: Add anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Cool the solution to 0 °C and add a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise. Causality: A strong base is required to fully deprotonate the nucleophile, increasing its nucleophilicity. Polar aprotic solvents stabilize the transition state of the SNAr reaction.[1]

  • Nucleophile Activation: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the nucleophile (e.g., alkoxide or phenoxide).

  • Substrate Addition: Dissolve the this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the nucleophile solution at 0 °C.

  • Reaction Execution: After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Trustworthiness: Heating is often necessary to provide the activation energy for C-F bond cleavage. The sulfonyl chloride group is generally stable under these conditions in the absence of protic nucleophiles.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and cautiously quench by pouring it into a beaker of ice-cold saturated ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

PART 3: Data Summary and Mechanistic Visualization

Table 1: Influence of Reaction Parameters on Regioselectivity
ParameterConditionFavored PathwayPredominant ProductRationale
Nucleophile Primary/Secondary AmineSulfamoylation3-Fluoro-2-nitro-N-R-benzenesulfonamideHigh nucleophilicity of amines for the sulfonyl chloride group.
Alcohol/Phenol + Strong BaseSNAr3-(Alkoxy/Phenoxy)-2-nitrobenzenesulfonyl chlorideStrong nucleophile generated in situ preferentially attacks the activated ring.
Temperature Low (0 °C to RT)Sulfamoylation3-Fluoro-2-nitro-N-R-benzenesulfonamideFavors the kinetically faster reaction at the sulfur center.
High (60-100 °C)SNAr3-(Alkoxy/Phenoxy)-2-nitrobenzenesulfonyl chlorideProvides activation energy needed for the SNAr pathway.
Solvent Aprotic (DCM, THF)Sulfamoylation3-Fluoro-2-nitro-N-R-benzenesulfonamideStandard solvents for sulfamoylation.
Polar Aprotic (DMF, DMSO)SNAr3-(Alkoxy/Phenoxy)-2-nitrobenzenesulfonyl chlorideStabilizes the charged Meisenheimer intermediate.[1][9]
Visualization of Competing Pathways

The choice between the two reactive sites is the central challenge in utilizing this compound.

// Nodes Start [label="3-Fluoro-2-nitrobenzene-\n1-sulfonyl chloride\n+ Nucleophile (Nu-H)"]; Pathway1 [label="Pathway A:\nSulfamoylation", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway2 [label="Pathway B:\nSₙAr", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product1 [label="Sulfonamide Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product2 [label="SₙAr Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions1 [label="Conditions:\n- Amine Nucleophile\n- Low Temperature (0 °C)\n- Base (e.g., Et₃N)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Conditions2 [label="Conditions:\n- O/S Nucleophile + Strong Base\n- High Temperature (>60 °C)\n- Polar Aprotic Solvent (DMF)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Start -> Pathway1; Start -> Pathway2; Pathway1 -> Product1; Pathway2 -> Product2; Pathway1 -> Conditions1 [style=dashed, arrowhead=none]; Pathway2 -> Conditions2 [style=dashed, arrowhead=none]; }

Diagram 3: Competing Reaction Pathways.

Conclusion and Future Outlook

This compound is a powerful synthetic intermediate whose reactivity can be precisely controlled through the judicious choice of nucleophile and reaction conditions. By understanding the fundamental principles of its electronic structure, chemists can selectively target either the sulfonyl chloride group to form sulfonamides or the C-F bond to perform nucleophilic aromatic substitution. The protocols and guidelines presented here offer a robust starting point for researchers aiming to incorporate this versatile building block into their synthetic programs, enabling the efficient construction of complex molecules for pharmaceutical and agrochemical applications.

References

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  • Google Patents. (2009). Method for synthesizing p-nitrobenzenesulfonyl chloride. CN101570501B.
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  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Lumen Learning. (n.d.). Substituent Effects.
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  • Mąkosza, M., & Staliński, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816.
  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene.
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride....
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
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  • PubChem. (n.d.). 3-Fluoro-4-nitrobenzenesulfonyl chloride.

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Application Notes and Protocols for Fluorescent Labeling of Amines using 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A "Turn-On" Strategy for Amine Detection

The precise and sensitive detection of amines is fundamental in numerous scientific disciplines, from proteomics and metabolomics to drug development and materials science. Fluorescent labeling remains a cornerstone technique for this purpose, offering high sensitivity and the potential for real-time analysis.[1] This document details the application of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride as a "pro-fluorescent" or "turn-on" labeling reagent for primary and secondary amines.

Unlike traditional fluorescent labels that are "always on," this method employs a two-step process. Initially, the target amine is reacted with the non-fluorescent this compound. The resulting sulfonamide is itself non-fluorescent due to the potent quenching effect of the ortho-nitro group.[2] A subsequent, highly efficient reduction of the nitro group to an amine quantitatively "turns on" a robust fluorescence signal, providing a high signal-to-noise ratio by minimizing background fluorescence from unreacted probes.[3]

This approach offers significant advantages, particularly in complex biological or chemical matrices where removal of excess fluorescent reagent is challenging. The "dark" state of the initial reagent ensures that only the successfully labeled molecules become fluorescent.

Principle of the Method

The labeling and detection strategy unfolds in two sequential chemical transformations:

  • Sulfonylation of the Amine: Primary and secondary amines act as nucleophiles, reacting with the electrophilic sulfonyl chloride group of this compound. This reaction, typically carried out under basic conditions, forms a stable sulfonamide bond.[4] The product, an N-substituted 3-fluoro-2-nitrobenzenesulfonamide, is non-fluorescent. The nitro group, being a strong electron-withdrawing group, effectively quenches any potential fluorescence of the aromatic system.[5]

  • Fluorogenic Activation via Nitro Reduction: The non-fluorescent sulfonamide intermediate is then treated with a reducing agent. The nitro group is selectively reduced to a highly fluorescent primary aromatic amine (an aniline derivative).[6][7] This conversion from a nitro to an amino group transforms the molecule from a non-emissive to a highly emissive state, providing the "turn-on" fluorescent signal.[8] The resulting 2-amino-3-fluorobenzenesulfonamide derivative can then be detected and quantified using fluorescence spectroscopy.

Figure 1: Workflow for the two-step "turn-on" fluorescent labeling of amines.

Scientific Rationale and Advantages

Why a Two-Step "Turn-On" System?

Traditional fluorescent labeling often suffers from background signal originating from unreacted or non-specifically bound probes. This can lower the signal-to-noise ratio and limit detection sensitivity. "Turn-on" probes mitigate this issue by remaining non-fluorescent until they react with their target and are subsequently activated.[3] This leads to a significantly higher signal-to-background ratio, as the fluorescence is generated in situ from a "dark" precursor.[9]

The Role of the Nitro Group as a Quencher

Aromatic nitro compounds are well-known fluorescence quenchers.[5] The electron-withdrawing nature of the nitro group promotes non-radiative decay pathways, such as intersystem crossing, which dissipate the energy of the excited state without emitting photons.[5] This property is harnessed to ensure the initial sulfonamide product is non-fluorescent.

Fluorogenic Transformation

The reduction of an aromatic nitro group to an electron-donating amino group is a profound electronic transformation.[8] The resulting aniline derivative possesses a strong intramolecular charge transfer (ICT) character upon excitation, which is a common feature of many bright fluorophores. This dramatic change in electronic properties is the basis for the fluorogenic activation.

Advantages of the 3-Fluoro Substituent

The presence of a fluorine atom at the 3-position (ortho to the newly formed amine) is expected to confer several advantages:

  • Modulation of Electronic Properties: Fluorine is highly electronegative and can influence the electronic environment of the fluorophore. An ortho-fluoro substituent can modulate the HOMO and LUMO energy levels, potentially leading to a desirable bathochromic (red) shift in the emission spectrum compared to the non-fluorinated analog.[10]

  • Increased Quantum Yield: In some fluorophore scaffolds, fluorine substitution has been shown to enhance fluorescence quantum yield by increasing the radiative decay rate or decreasing non-radiative decay pathways.[11]

  • Enhanced Photostability: Fluorinated organic molecules often exhibit greater photostability, which is a critical attribute for fluorescence microscopy applications.

  • Hydrophobicity and Binding: The fluorine atom can increase the hydrophobicity of the reagent, which may influence its interaction with and labeling of amines in different solvent environments.[2]

Comparative Overview of Amine-Reactive Probes

This "turn-on" method offers a unique set of features compared to classic amine-labeling reagents.

ReagentReactive GroupPrincipleTypical λem (nm)Key AdvantagesKey Disadvantages
3-Fluoro-2-aminobenzenesulfonamide Sulfonyl Chloride"Turn-On" after reduction~450-500 (estimated)High signal-to-noise ratio; Low background.Two-step procedure; Requires reducing agent.
Dansyl Chloride [12]Sulfonyl Chloride"Always-On"~510-550High quantum yield in non-polar environments; Well-established.Environment-sensitive fluorescence; Background from unreacted probe.
Fluorescamine LactoneFluorogenic (Turn-On)~475Very rapid reaction; Non-fluorescent until reaction.Hydrolyzes rapidly in aqueous media; Less stable adducts.
NBD-Cl [13]Chloro"Always-On"~535Environment-sensitive fluorescence.Lower quantum yield in water; Background from unreacted probe.
FITC Isothiocyanate"Always-On"~519High quantum yield; Widely used for antibodies.pH-sensitive fluorescence; Photobleaching can be an issue.

Experimental Protocols

Safety Precaution: this compound is a reactive sulfonyl chloride and should be handled with care in a fume hood. It is sensitive to moisture and can release corrosive acids.[14] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: General Labeling of Amines in Solution

This protocol describes a general two-step procedure for labeling a primary or secondary amine in an organic solvent, followed by fluorogenic activation.

Materials:

  • Amine of interest

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Reducing agent: Sodium dithionite (Na₂S₂O₄)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

Step 1: Sulfonylation of the Amine

  • Dissolve the amine of interest in the anhydrous aprotic solvent to a final concentration of approximately 10 mM.

  • Add 1.5 to 2.0 molar equivalents of the base (e.g., TEA or DIPEA) to the amine solution.

  • In a separate vial, prepare a 15 mM solution of this compound in the same anhydrous solvent.

  • Slowly add 1.2 molar equivalents of the this compound solution to the stirring amine solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate method (e.g., TLC or LC-MS). The reaction mixture should be protected from moisture.

  • Upon completion, the reaction can be quenched by the addition of a small amount of water. The solvent can be removed under reduced pressure. The crude non-fluorescent sulfonamide can be purified by column chromatography if necessary, or used directly in the next step.

Step 2: Fluorogenic Activation (Nitro Reduction)

  • Dissolve the crude or purified 3-fluoro-2-nitrobenzenesulfonamide derivative in a mixture of an organic solvent (e.g., acetonitrile or THF) and PBS (e.g., 1:1 v/v).

  • Prepare a fresh solution of sodium dithionite (Na₂S₂O₄) in deionized water (e.g., 1 M).

  • Add 5-10 molar equivalents of the sodium dithionite solution to the sulfonamide solution.

  • Stir the reaction at room temperature for 30-60 minutes. The development of fluorescence can often be observed under a UV lamp.

  • Upon completion of the reduction, the fluorescently labeled amine can be analyzed directly by fluorescence spectroscopy or further purified if necessary.

Figure 2: Step-by-step experimental workflow for amine labeling and detection.
Protocol 2: Labeling of Proteins in Aqueous Buffer

This protocol is adapted for labeling proteins, targeting accessible primary amine groups on lysine residues and the N-terminus.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.5).

  • This compound

  • Anhydrous Dimethylformamide (DMF) - Note: Do not use DMSO as it can decompose sulfonyl chlorides.

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Dithionite.

  • Purification column (e.g., desalting column or size-exclusion chromatography) to remove excess reagents.

Procedure:

Step 1: Protein Sulfonylation

  • Prepare the protein solution at a concentration of 2-10 mg/mL in the chosen reaction buffer.

  • Immediately before use, prepare a 10-20 mg/mL stock solution of this compound in anhydrous DMF.

  • While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the sulfonyl chloride solution. The optimal ratio should be determined empirically for each protein.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Separate the protein-sulfonamide conjugate from excess reagent and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS pH 7.4).

Step 2: Fluorogenic Activation

  • To the purified, non-fluorescent protein conjugate, add a 20- to 50-fold molar excess of a fresh solution of the reducing agent (e.g., TCEP or sodium dithionite).

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • The fluorescently labeled protein is now ready for analysis. If needed, excess reducing agent can be removed by another cycle of desalting or dialysis.

Characterization and Analysis

  • Fluorescence Spectroscopy: After the activation step, the fluorescence of the labeled amine can be measured. Based on structurally similar aminobenzenesulfonamides, the excitation maximum is expected to be in the range of 340-380 nm, with an emission maximum around 450-500 nm. These values should be determined experimentally for the specific amine adduct.

  • Determination of Labeling Efficiency: The degree of labeling for proteins can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the fluorophore at its absorption maximum (around 340-380 nm).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product in Step 1 Inactive sulfonyl chloride (hydrolyzed).Use fresh reagent; ensure anhydrous conditions.
pH of the reaction is too low.Use a basic buffer or add sufficient organic base (pH 8.5-9.5 is optimal).
Amine-containing buffers (e.g., Tris).Use amine-free buffers like bicarbonate, borate, or phosphate.
Low or no fluorescence in Step 2 Incomplete reduction.Use a fresh solution of the reducing agent; increase the molar excess or reaction time.
pH is not optimal for reduction.Ensure the pH of the solution is appropriate for the chosen reducing agent (typically neutral to slightly basic for dithionite).
Labeled protein has precipitated.Optimize protein concentration and buffer conditions.
High background fluorescence Incomplete removal of the fluorescent product after labeling small molecules.Improve purification method (e.g., HPLC, solid-phase extraction).
Autofluorescence from sample matrix.Measure a blank sample (unlabeled amine subjected to the same procedure) and subtract the background.

Conclusion

This compound offers a sophisticated "turn-on" approach for the fluorescent labeling of primary and secondary amines. The two-step methodology, involving an initial non-fluorescent labeling followed by a fluorogenic activation, provides an excellent strategy for achieving high signal-to-noise ratios. This makes the reagent particularly well-suited for applications in complex environments where background fluorescence is a concern. The protocols provided herein serve as a starting point for the development of specific assays for a wide range of amine-containing molecules, from small drug candidates to large protein biomarkers.

References

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile

  • CAS: 86156-93-6[1]

  • Chemical Formula:

    
    
    
  • Molecular Weight: 239.61 g/mol

  • Primary Utility: Synthesis of sulfonamides (amine protection) and sulfonate esters.

Part 1: Critical Reactivity & Troubleshooting

Category 1: Nucleophilic Competition (The "Ambush" Side Reaction)

Issue: The user observes significant impurity formation, often accompanied by an unexpected color change (yellow/orange) in the reaction mixture, even when using stoichiometric amounts of amine.

Q: Why am I getting a mixture of products when reacting this sulfonyl chloride with a primary amine? A: You are likely encountering Nucleophilic Aromatic Substitution (


)  competing with the desired sulfonylation.
  • The Mechanism: In 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride, the fluorine atom is located ortho to the nitro group.[2] The nitro group is a powerful electron-withdrawing group (EWG) that pulls electron density from the ring, making the carbon-fluorine bond highly susceptible to nucleophilic attack.

  • The Competition: Your amine nucleophile has two targets:

    • The Sulfur atom (Desired): Displaces chloride to form the sulfonamide. This is generally faster at low temperatures.

    • The Carbon-Fluorine bond (Undesired): Displaces fluoride to form a fluoro-substituted aniline derivative. This reaction has a higher activation energy but becomes significant at room temperature or in the presence of excess base.

Q: How do I prevent the displacement of the fluorine atom? A: You must rely on kinetic control .

  • Temperature: Maintain the reaction temperature between -10°C and 0°C during the addition of the amine. Do not allow the reaction to warm to room temperature until you have confirmed the sulfonyl chloride is consumed.

  • Addition Order: Add the amine dropwise to the sulfonyl chloride solution. This keeps the concentration of the nucleophile low relative to the electrophile, favoring the faster reaction (sulfonylation) over the slower one (

    
    ).
    
  • Base Selection: Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or 2,6-Lutidine instead of Pyridine or excess primary amine, which can sometimes promote the substitution or act as nucleophiles themselves.

Category 2: Hydrolysis & Stability

Issue: The reagent appears as a sticky solid or yields are consistently lower than expected.

Q: My reagent bottle has a pungent, acrid smell and the solid is clumping. Is it still usable? A: The reagent has likely undergone Hydrolysis .

  • The Cause: Sulfonyl chlorides are moisture-sensitive.[3] Reaction with atmospheric water generates 3-fluoro-2-nitrobenzenesulfonic acid (a non-reactive solid) and HCl gas (the acrid smell).

  • Validation: Dissolve a small sample in dry DCM. If it leaves an insoluble residue, that residue is likely the sulfonic acid degradation product.

  • Recovery: If the hydrolysis is minor (<10%), you can compensate by using a slight excess (1.1–1.2 equiv) in your reaction. If major, recrystallization from dry hexane/toluene is required, though often buying fresh reagent is more cost-effective due to the high solubility of impurities.

Category 3: Thermal Instability (Desulfonylation)

Issue: Gas evolution is observed when heating the reaction to drive it to completion.

Q: Can I reflux the reaction to ensure full conversion? A: Absolutely NOT.

  • The Risk: Nitro-substituted benzenesulfonyl chlorides are thermally unstable. Heating them, especially above 100°C or in high-boiling solvents, can trigger Desulfonylation .

  • The Reaction:

    
    .
    
  • Result: You will lose the sulfonyl functional group entirely, generating 1-chloro-3-fluoro-2-nitrobenzene and sulfur dioxide gas. This is irreversible.

Part 2: Experimental Protocols

Protocol A: Kinetic Control Sulfonylation (Minimizing )

Use this protocol for coupling with primary/secondary amines.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DCM (Dichloromethane) or THF (0.2 M concentration).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Base Addition: Add DIPEA (1.2 equiv) slowly.

  • Nucleophile Addition: Dissolve the amine (0.95–1.0 equiv) in a minimal amount of solvent. Add this solution dropwise over 30 minutes to the cold sulfonyl chloride mixture.

    • Note: We use a slight deficit of amine to ensure no excess nucleophile remains to attack the fluorine after the sulfonyl chloride is consumed.

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC or LCMS.

    • Checkpoint: If the reaction is slow, warm only to 10°C. Do not jump to room temperature immediately.

  • Quenching: Quench with 1M HCl (aq) to neutralize excess base and remove any unreacted amine.

Protocol B: Purity Check (Hydrolysis Assessment)
  • Weigh 50 mg of the reagent.

  • Add 1 mL of dry

    
    .
    
  • Run a quick

    
     NMR.
    
    • Valid Reagent: Distinct aromatic signals.[4][5][6]

    • Hydrolyzed: Broad acidic proton peak (

      
      ) often shifted downfield (>10 ppm), or insoluble material in the tube.
      

Part 3: Data & Visualization

Table 1: Competitive Reaction Rates (Qualitative)
Reaction PathwayTarget SiteConditions FavoringProductVisual Indicator
Sulfonylation Sulfur (

)
Low Temp (<0°C), Non-polar solventSulfonamideColorless/Pale Yellow

Carbon (

)
High Temp (>25°C), Excess AmineFluoro-aniline deriv.Bright Yellow/Orange
Hydrolysis Sulfur (

)
Moisture, Aqueous workupSulfonic AcidInsoluble Precipitate
Desulfonylation Sulfur (

)
High Heat (>100°C)Aryl ChlorideGas Evolution (

)
Pathway Diagram

ReactionPathways Reagent 3-Fluoro-2-nitrobenzene- 1-sulfonyl chloride Sulfonamide Sulfonamide (Desired Product) Reagent->Sulfonamide Path A: Sulfonylation (-10°C, Kinetic Control) SNAr_Product Amino-nitrobenzene (Impurity: F displaced) Reagent->SNAr_Product Path B: SNAr Attack (RT, Excess Amine) Acid Sulfonic Acid (Hydrolysis Product) Reagent->Acid Path C: Hydrolysis ArylChloride Aryl Chloride (Desulfonylation) Reagent->ArylChloride Path D: Thermal Decomp Amine Primary Amine (R-NH2) Amine->Sulfonamide Amine->SNAr_Product Water H2O (Moisture) Water->Acid Heat Heat (>100°C) Heat->ArylChloride

Figure 1: Competing reaction pathways for this compound. Path A is the desired kinetic pathway. Path B is the thermodynamic trap.

References

  • Synthesis of Isomeric Fluoronitrobenzenesulfonyl Chlorides. Zhersh, S., Lukin, O., et al. Tetrahedron, 2010.[7] Link

    • Supports: Synthesis methods and reactivity profiles of fluoronitrobenzenesulfonyl chlorides.
  • Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ). Chemistry LibreTexts, 2025. Link
    
    • Supports: Mechanism of nucleophilic attack on aromatic rings activ
  • Desulfonylation Reactions. Kice, J. L.[8] The Chemistry of Organic Sulfur Compounds, ScienceDirect. Link

    • Supports: Thermal decomposition p

      
      .[8][9]
      
  • 2-Nitrobenzenesulfonyl Chloride Safety & Handling. PubChem Compound Summary, National Library of Medicine. Link

    • Supports: Hydrolysis risks, corrosivity, and general handling safety.

Sources

Technical Support Center: Purification of Products from 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of purifying reaction products derived from 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your synthetic workflows.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the purification of sulfonamides and other derivatives of this compound. Each issue is analyzed from a mechanistic perspective, providing not just a solution, but a deeper understanding of the underlying chemistry.

Issue 1: Persistent Contamination with Unreacted this compound

Root Cause Analysis: The electrophilicity of the sulfonyl chloride moiety is significant, but incomplete reactions can occur due to steric hindrance from the ortho-nitro group and the substrate, or insufficient reaction time or temperature. Its relatively non-polar nature can also lead to co-elution with the desired product in normal-phase chromatography.

Troubleshooting Strategies:

  • Aqueous Work-up with a Basic Wash: A primary and effective method is to hydrolyze the unreacted sulfonyl chloride to its corresponding sulfonic acid.[1][2] The resulting sulfonate salt is highly water-soluble and can be easily removed from the organic phase.

    • Protocol 1: Basic Aqueous Work-up

      • Upon reaction completion, cool the mixture to 0 °C to manage any exothermic quenching.[1]

      • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and stir vigorously for 30-60 minutes.[1][2] This step neutralizes any generated HCl and promotes hydrolysis of the sulfonyl chloride.[1]

      • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

      • Extract the aqueous layer 2-3 times with the organic solvent used in the reaction to recover any dissolved product.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Nucleophilic Scavenging: For products that are sensitive to aqueous basic conditions, a nucleophilic scavenger can be employed to convert the sulfonyl chloride into a more easily separable derivative.

    • Amine Scavengers: Adding a simple, volatile amine like triethylamine or a resin-bound amine can convert the sulfonyl chloride to a sulfonamide, which can then be removed by an acidic wash or filtration (in the case of a resin).[1]

    • Thiol Scavengers: Solid-supported thiols can also be effective in scavenging sulfonyl chlorides.[3]

Issue 2: Presence of 3-Fluoro-2-nitrobenzenesulfonic Acid in the Final Product

Root Cause Analysis: This impurity arises from the hydrolysis of the starting sulfonyl chloride, either from trace moisture in the reaction or during the work-up.[4][5] While the sulfonic acid is generally water-soluble as its salt, incomplete phase separation or extraction can carry it through to the final product.

Troubleshooting Strategies:

  • Rigorous Aqueous Extraction: Ensure thorough mixing and sufficient contact time during the basic wash to facilitate complete deprotonation and transfer of the sulfonic acid into the aqueous phase.

  • pH Adjustment and Re-extraction: If the sulfonic acid persists, consider adjusting the pH of the combined organic layers with a dilute basic solution and re-extracting.

  • Chromatographic Separation: While not ideal as a primary method for removing large quantities, silica gel chromatography can separate the highly polar sulfonic acid from the less polar product. A more polar solvent system may be required.

Issue 3: Difficulty in Achieving Crystalline Product

Root Cause Analysis: The presence of impurities, such as unreacted starting materials or byproducts, can inhibit crystallization. The inherent molecular structure of the desired product may also favor an amorphous or oily state.

Troubleshooting Strategies:

  • High Purity is Key: Ensure the crude product is of high purity (>95%) before attempting crystallization. This may require preliminary purification by column chromatography.

  • Systematic Solvent Screening: The choice of solvent is critical for successful crystallization. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Protocol 2: Recrystallization

      • Dissolve the crude product in a minimal amount of a suitable hot solvent.

      • If the solution is colored, a small amount of activated charcoal can be added to decolorize it.[6]

      • Hot filter the solution to remove any insoluble impurities or charcoal.[6]

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Solvent System Examples for Sulfonamides
Ethanol/Water
Isopropanol/Water[6]
Ethyl Acetate/Hexanes
Dichloromethane/Hexanes
Toluene
  • Seeding: If crystallization is slow to initiate, adding a seed crystal of the pure product can induce nucleation.

Diagram 1: General Purification Workflow

G ReactionMixture Crude Reaction Mixture AqueousWorkup Aqueous Work-up (e.g., NaHCO3 wash) ReactionMixture->AqueousWorkup PhaseSeparation Phase Separation AqueousWorkup->PhaseSeparation OrganicPhase Organic Phase PhaseSeparation->OrganicPhase AqueousPhase Aqueous Phase (contains sulfonic acid) PhaseSeparation->AqueousPhase Drying Drying (e.g., Na2SO4) OrganicPhase->Drying Concentration Concentration Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Chromatography Column Chromatography CrudeProduct->Chromatography Crystallization Crystallization Chromatography->Crystallization PureProduct Pure Product Crystallization->PureProduct

Caption: A general workflow for the purification of products from this compound reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when working with this compound?

A1: this compound is a corrosive material that can cause severe skin burns and eye damage.[7][8][9] It is also a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] In case of contact, immediately flush the affected area with copious amounts of water.

Q2: How can I monitor the progress of my reaction with this compound?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any byproducts. The disappearance of the starting sulfonyl chloride spot is a good indicator of reaction completion. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q3: What are some recommended solvent systems for column chromatography of sulfonamides derived from this compound?

A3: The choice of solvent system will depend on the polarity of your specific product. A good starting point is a gradient elution of ethyl acetate in hexanes. For more polar products, a small percentage of methanol in dichloromethane can be effective.

Product Polarity Recommended Solvent System
Non-polar to moderately polarEthyl Acetate / Hexanes (gradient)
Moderately polar to polarDichloromethane / Methanol (gradient)

Q4: My product is a hard-to-separate mixture of diastereomers. What purification strategies can I employ?

A4: The separation of diastereomers can be challenging. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a chiral stationary phase are often the most effective methods. Careful optimization of the mobile phase is crucial for achieving baseline separation. In some cases, derivatization of the diastereomeric mixture to introduce a more rigid structure can improve separability by conventional chromatography.

Diagram 2: Decision Tree for Purification Strategy

G Start Crude Product Analysis CheckPurity High Purity? Start->CheckPurity CheckCrystalline Crystalline? CheckPurity->CheckCrystalline Yes Chromatography Column Chromatography CheckPurity->Chromatography No FinalProduct Final Product CheckCrystalline->FinalProduct Yes Recrystallization Recrystallization CheckCrystalline->Recrystallization No Chromatography->Recrystallization Recrystallization->FinalProduct

Caption: A decision tree to guide the selection of an appropriate purification strategy.

References

  • Google Patents. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • TREA. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2006). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). Orthanilic acid. Retrieved February 4, 2026, from [Link]

  • European Patent Office. (2018). A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved February 4, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved February 4, 2026, from [Link]

  • NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2005). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved February 4, 2026, from [Link]

  • Scholarship @ Claremont. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Retrieved February 4, 2026, from [Link]

  • NIH. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). [Reparative isolation and purification of flavones from Pericarpium Citri Reticulatae by high-speed counter-current chromatography]. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride. Retrieved February 4, 2026, from [Link]

  • PubMed. (2023). Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzenesulfonyl chloride. Retrieved February 4, 2026, from [Link]

Sources

Overcoming low yields in sulfonamide synthesis with 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Executive Summary & Core Challenge

You are likely reading this guide because your reaction with This compound is failing to deliver consistent yields. This specific scaffold presents a "perfect storm" of competing electronic and steric effects that standard sulfonylation protocols often fail to address.

The Central Conflict:

  • Steric Deactivation: The nitro group at the 2-position (ortho) creates significant steric hindrance, blocking the nucleophilic attack on the sulfur atom. This slows down the desired sulfonylation.

  • Electronic Activation (

    
     Risk):  The same nitro group electronically activates the fluorine atom at the 3-position (ortho to the nitro). This makes the fluorine highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).

The Result: If you apply heat to overcome the steric hindrance at the sulfonyl group, you inadvertently accelerate the


 side reaction at the fluorine, leading to regioisomeric mixtures or complete consumption of starting material into the wrong product.
The Chemistry of Failure (Root Cause Analysis)

To fix the yield, we must visualize the competing pathways. The diagram below maps the kinetic vs. thermodynamic landscape of this reaction.

ReactionPathways Start Substrate: 3-Fluoro-2-nitrobenzene- 1-sulfonyl chloride Desired PATH A (Desired): Sulfonamide Formation (Kinetic Control) Start->Desired Low Temp (<0°C) Non-polar Solvent DMAP Cat. Side1 PATH B (Critical Failure): SNAr at Fluorine (Thermodynamic Risk) Start->Side1 High Temp (>25°C) Polar Aprotic (DMF/DMSO) Excess Amine Side2 PATH C (Common Failure): Hydrolysis to Sulfonic Acid (Moisture Sensitivity) Start->Side2 Wet Solvent High Humidity Amine Nucleophile: Primary/Secondary Amine Amine->Desired Amine->Side1

Caption: Figure 1. Competing reaction pathways. Path A is hindered by the 2-NO2 group. Path B is accelerated by the 2-NO2 group. Success requires strictly favoring Path A through kinetic control.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users working with this scaffold.

Q1: "My starting material is consumed, but the mass spec shows the mass of the sulfonic acid (M-Cl+OH), not the sulfonamide."

Diagnosis: Hydrolysis Competition. The 2-nitro group makes the sulfonyl chloride extremely electrophilic but sterically crowded. If the amine cannot attack quickly due to sterics, trace water will "win" the race because it is less sterically demanding than most amines. Corrective Action:

  • Solvent: Switch to Anhydrous DCM (Dichloromethane) . Avoid THF or Dioxane if they are not freshly distilled, as they are hygroscopic.

  • Protocol: Purge the reaction vessel with Argon/Nitrogen. Do not leave the sulfonyl chloride in solution for long periods before adding the amine.

Q2: "I see a product with the correct mass, but the NMR spectrum is messy/wrong. I suspect the amine attacked the fluorine."

Diagnosis: Regioselectivity Failure (


). 
You have likely formed the amino-nitro-benzenesulfonyl chloride (or sulfonamide) intermediate. This occurs when the reaction temperature is too high or the solvent is too polar. Polar aprotic solvents (DMF, DMSO) stabilize the Meisenheimer complex, drastically accelerating 

. Corrective Action:
  • Temperature: Cool the reaction to -10°C or 0°C during addition. Do not heat to reflux.

  • Solvent: strictly use non-polar solvents like DCM or Toluene .

  • Stoichiometry: Ensure you are using exactly 1.0 - 1.1 equivalents of the amine. A large excess of amine drives the

    
     reaction.
    
Q3: "The reaction is incredibly slow. I stir it at RT for 24h and still see starting material."

Diagnosis: Steric Deactivation. The 2-nitro group is physically blocking the trajectory of the amine. Corrective Action:

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP is a "nucleophilic catalyst" that attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sterically sensitive and more electrophilic than the chloride, facilitating the attack of the amine.

The "Gold Standard" Optimized Protocol

This protocol is designed to maximize yield while suppressing


 and hydrolysis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: (1.05 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM (

    
     concentration)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen.

  • Solubilization: Dissolve the Amine , Base , and DMAP in anhydrous DCM. Cool this mixture to

    
      (ice bath).
    
    • Why? Pre-cooling the nucleophile prevents localized "hot spots" upon addition.

  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Critical: Do not add the amine to the chloride. Adding chloride to amine ensures the amine concentration is high relative to the chloride initially, but the low temperature prevents

      
      .
      
  • Reaction: Stir at

    
      for 1 hour, then allow to warm slowly to Room Temperature (RT). Monitor by TLC/LCMS.
    
    • Checkpoint: If starting material remains after 4 hours at RT, do not heat. Add another 0.05 equiv of DMAP.

  • Workup (Acid Wash): Dilute with DCM and wash with

    
     .
    
    • Why? This removes the DMAP, unreacted amine, and pyridine/base.

    • Caution: If your product contains a basic amine, skip the acid wash and use a saturated

      
       wash instead.
      
Data & Solvent Compatibility Matrix

Use this table to select conditions based on your specific amine nucleophile.

Amine TypeRecommended SolventBaseCatalystTemp ProfileRisk Level
Primary (Alkyl) DCMTEANone

Low
Secondary (Cyclic) DCMTEANone

Low
Aniline (Aromatic) Pyridine (as solvent)PyridineDMAPRT

Medium (Low nucleophilicity)
Sterically Hindered DCMDIPEADMAP (Essential) RTHigh (Hydrolysis risk)
Salt Form (HCl salt) DCM/DMF (9:1)DIPEA (3.0 eq)DMAP

High (

risk due to DMF)
References
  • Chemoselectivity in Sulfonyl

    
    : 
    
    • Grygorenko, O. O., et al. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides. ChemRxiv.
    • Source:

    • Relevance: Establishes that sulfonyl

      
       in fluorinated benzenesulfonyl chlorides if temperature is controlled.[1]
      
  • Hydrolysis Mechanisms

    • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry.
    • Source:

    • Relevance: Details the hydrolysis rates of nitro-substituted sulfonyl chlorides and the catalytic effect of dioxane/w
  • Activation of Hindered Sulfonyl Chlorides

    • De Luca, L., et al. (2008).[2] Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids. Journal of Organic Chemistry.

    • Source:

    • Relevance: Provides foundational logic for activating sulfonyl groups using catalytic nucleophiles (like DMAP) to overcome steric hindrance.
  • General Nucleophilic Arom

    
    ) Rules: 
    
    • Ashenhurst, J. (2018).[3] Nucleophilic Aromatic Substitution: The Effect of Substituents. Master Organic Chemistry.

    • Source:

    • Relevance: Explains why the ortho-nitro group activates the meta-fluorine (rel

Sources

Technical Support Center: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the handling, storage, and troubleshooting of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical technical data with practical, field-tested advice to ensure experimental success and laboratory safety.

I. Core Concepts: Chemical Identity and Reactivity

This compound is a highly reactive reagent used in organic synthesis, particularly for the introduction of the 3-fluoro-2-nitrophenylsulfonyl group. This functional group is often employed in the synthesis of complex molecules and potential pharmaceutical candidates. The presence of the sulfonyl chloride moiety makes the compound acutely sensitive to nucleophiles, most notably water.

The primary reaction of concern during storage and handling is hydrolysis.[1][2][3] When exposed to moisture, the sulfonyl chloride hydrolyzes to the corresponding sulfonic acid, releasing corrosive hydrochloric acid (HCl) gas.[1][3] This degradation not only reduces the purity and reactivity of the reagent but also creates a hazardous situation due to pressure buildup in sealed containers.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The compound must be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][4][5] The recommended storage temperature is typically room temperature, under an inert atmosphere (e.g., argon or nitrogen).[5] It is crucial to keep the container tightly sealed to prevent moisture ingress.[1][4][5] For long-term storage, refrigeration (2-8°C) in a desiccated environment is advisable.[6]

Q2: I received my shipment of this compound. It appears as a light yellow solid. Is this normal?

A2: Yes. Pure this compound is typically a light yellow solid.[7] Color may vary slightly between batches, but a distinct darkening or change in consistency could indicate decomposition.

Q3: What materials are incompatible with this reagent?

A3: Avoid contact with water, strong bases, strong oxidizing agents, and alcohols.[1][7] The compound reacts violently with water and strong bases.[1] Amines will also readily react to form sulfonamides.[3] Ensure all glassware and equipment are scrupulously dried before use.

Q4: My reaction is failing or giving low yields. Could the reagent be the problem?

A4: Yes, reagent degradation is a common cause of reaction failure. If the reagent has been improperly stored or handled, it may have hydrolyzed to the sulfonic acid, which is unreactive in most sulfonylation reactions. See the Troubleshooting section below for guidance on how to assess reagent quality.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound.

Issue 1: Inconsistent or Low Reaction Yields
  • Symptom: A previously reliable reaction now produces a low yield of the desired sulfonamide or sulfonate ester.

  • Root Cause Analysis: The most probable cause is the degradation of the sulfonyl chloride due to hydrolysis. The resulting sulfonic acid is inactive for the desired transformation.

  • Troubleshooting Workflow:

    G start Low Yield Observed check_reagent Assess Reagent Quality start->check_reagent check_storage Review Storage Conditions: - Tightly sealed? - Dry environment? - Inert atmosphere? check_reagent->check_storage new_reagent Procure a fresh bottle of reagent check_storage->new_reagent If storage was compromised run_control Run a control reaction with the new reagent new_reagent->run_control compare Compare results run_control->compare reagent_bad Conclusion: Original reagent is degraded. Discard appropriately. compare->reagent_bad New reaction works reagent_ok Conclusion: Reagent is likely active. Investigate other reaction parameters (solvent, base, temp). compare->reagent_ok New reaction also fails

    Caption: Workflow for troubleshooting low reaction yields.

Issue 2: Pressure Buildup in the Reagent Bottle
  • Symptom: A hissing sound is heard upon opening the bottle cap, or the cap is difficult to open.

  • Root Cause Analysis: This is a critical safety warning. It indicates that moisture has entered the container, causing the sulfonyl chloride to hydrolyze and produce HCl gas.[1]

  • Immediate Action Protocol:

    • Do not attempt to fully open the cap if it is under significant pressure.

    • Place the bottle in a secondary container and move it to a well-ventilated fume hood.[1][5]

    • Cool the bottle in an ice bath to reduce the internal pressure.

    • Very slowly and carefully vent the cap behind a blast shield. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1]

    • Once vented, the reagent is likely compromised and should be quenched and disposed of according to institutional safety protocols.

Issue 3: Reagent Has Solidified into a Hard Mass
  • Symptom: The normally crystalline or powdered solid has become a single, hard chunk.

  • Root Cause Analysis: This is often a sign of partial hydrolysis. The presence of sulfonic acid and absorbed moisture can cause the material to cake. The reagent's melting point is around 62-65°C, so if exposed to heat, it may have melted and re-solidified.[8][9]

  • Solution: While the reagent may still have some activity, its purity is questionable. It is highly recommended to use a fresh supply for reactions sensitive to stoichiometry. If you must proceed, attempt to break up the solid with a clean, dry spatula under an inert atmosphere. A purity check via NMR is advised.

IV. Experimental Protocols

Protocol 1: Small-Scale Quality Check via Reaction with a Test Amine

This protocol validates the reactivity of your this compound stock.

Materials:

  • This compound (reagent )

  • Benzylamine (or other simple primary amine)

  • Triethylamine (or other non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Thin Layer Chromatography (TLC) plate, silica gel

  • Standard laboratory glassware, dried in an oven

Procedure:

  • In a dry vial under an inert atmosphere, dissolve ~24 mg (0.1 mmol) of this compound in 1 mL of anhydrous DCM.

  • Add 11 µL (0.1 mmol) of benzylamine to the solution.

  • Add 21 µL (0.15 mmol) of triethylamine.

  • Stir the reaction at room temperature for 30 minutes.

  • Spot the reaction mixture on a TLC plate. Co-spot with a sample of the starting benzylamine.

  • Elute the TLC plate with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Visualize under UV light.

Expected Result: A successful reaction will show the consumption of the benzylamine spot and the appearance of a new, less polar spot corresponding to the N-benzyl-3-fluoro-2-nitrobenzenesulfonamide product. If the benzylamine spot remains largely unchanged, the sulfonyl chloride is likely inactive.

V. Summary of Stability and Storage Parameters

ParameterRecommendationRationale
Storage Temperature Room Temperature[4] or 2-8°C[6]Prevents thermal decomposition.
Atmosphere Inert Gas (Argon, Nitrogen)[5]Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, original containerPrevents moisture ingress which leads to hydrolysis and HCl gas formation.[1]
Incompatible Materials Water, Alcohols, Amines, Strong Bases, Oxidizers[1][7]Highly reactive sulfonyl chloride will react with nucleophiles and strong reagents.
Signs of Decomposition Pressure buildup, color change (darkening), caking/solidification, acrid smell of HClIndicates hydrolysis and loss of purity.

VI. Chemical Degradation Pathway

The primary degradation pathway for this compound is hydrolysis.

G reagent 3-Fluoro-2-nitrobenzene- 1-sulfonyl chloride products 3-Fluoro-2-nitrobenzenesulfonic acid + HCl (gas) reagent->products Hydrolysis h2o + H₂O (Moisture)

Caption: Hydrolysis of this compound.

References

  • Aozun Yazhou Chemical. 3-Nitrobenzenesulfonyl Chloride MSDS. [Online] Available at: [Link]

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - ortho chloro nitro benzene (oncb). [Online] Available at: [Link]

  • Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • DC Fine Chemicals. Safety Data Sheet - 2-Nitrobenzenesulfonyl chloride. [Online] Available at: [Link]

  • Organic Syntheses. Orthanilic Acid. [Online] Available at: [Link]

  • Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(31), 5982-5986. [Online] Available at: [Link]

  • Quora. Why will sulfonic acid chlorides not react with water?. [Online] Available at: [Link]

  • Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. [Online] Available at: [Link]

  • Wikipedia. Sulfonyl halide. [Online] Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. [Online] Available at: [Link]

  • Moody, C. J., & Rees, C. W. (1979). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Online] Available at: [Link]

  • Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Online] Available at: [Link]

  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • PubChem. 2-Nitrobenzenesulfonyl chloride. [Online] Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters in the field. We will explore the causality behind experimental choices to help you anticipate challenges and optimize your reaction outcomes.

This compound is a highly versatile trifunctional reagent. Its utility stems from three key reactive centers:

  • The Sulfonyl Chloride (-SO₂Cl): A powerful electrophile for reaction with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters.[1]

  • The Fluorine Atom (C-F): Activated for Nucleophilic Aromatic Substitution (SₙAr) by the strongly electron-withdrawing ortho-nitro group.[2]

  • The Nitro Group (-NO₂): Can be reduced to an amine, providing another vector for diversification.

Understanding the interplay and relative reactivity of these groups is paramount to successful experimental design.

Section 1: Foundational Knowledge - Storage, Handling, and Stability

Before initiating any reaction, ensuring the integrity of your starting material is critical. The high reactivity of sulfonyl chlorides makes them susceptible to degradation if not handled correctly.[1]

FAQ: My reaction failed to initiate, and analysis of my starting material shows impurities. How should I properly store and handle this compound?

Answer: This is the most common point of failure. This compound is highly sensitive to moisture.[3][4] The sulfonyl chloride moiety will readily hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonamide formation conditions.

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom, which leads to the elimination of HCl and the formation of the inert sulfonic acid.

Troubleshooting Protocol:

  • Inert Atmosphere: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Use a glovebox or Schlenk line techniques for weighing and transferring.

  • Dry Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, solvent purification system). All other reagents, especially amines and bases, should be anhydrous.

  • Storage: Store the reagent in a desiccator, tightly sealed, away from light.[5] For long-term storage, consider sealing the container with paraffin film and storing it in a freezer at -20°C. Allow the container to warm to room temperature before opening to prevent condensation.

  • Verification: If you suspect degradation, you can check the purity by ¹H NMR or by dissolving a small amount in a dry solvent and adding a drop of silver nitrate solution. The immediate formation of a white precipitate (AgCl) can indicate hydrolysis (from HCl byproduct).

Section 2: Mastering Sulfonamide Formation

The formation of sulfonamides is one of the most frequent applications of this reagent. While seemingly straightforward, optimizing yield and purity requires careful control of conditions.

FAQ: I'm observing low yields and multiple byproducts in my sulfonamide coupling reaction. What are the key parameters to investigate?

Answer: Low yields in sulfonamide couplings with this specific reagent are often traced back to one of four areas: moisture (as discussed above), choice of base, reaction temperature, or competing side reactions on the aromatic ring.

The Causality Behind Key Parameters:

  • Base Selection: The reaction generates one equivalent of HCl, which must be scavenged by a base to prevent protonation of the nucleophile (amine). A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically preferred. Stronger, nucleophilic bases like NaOH can promote hydrolysis of the sulfonyl chloride or even participate in SₙAr.

  • Temperature Control: The reaction is typically exothermic. Running the reaction at 0°C and allowing it to slowly warm to room temperature helps control the reaction rate, preventing the formation of undesired byproducts from overheating.

  • Nucleophilic Aromatic Substitution (SₙAr) as a Side Reaction: The C-F bond is activated towards substitution.[2] If a potent nucleophile is used, especially at elevated temperatures, you may observe the formation of a byproduct where the fluorine atom has been displaced in addition to, or instead of, reaction at the sulfonyl chloride.

Troubleshooting and Optimization Workflow

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_optimization Optimization Steps cluster_outcome Desired Outcome LowYield Low Yield / Impure Product CheckSM Verify Starting Material Purity (See Section 1) LowYield->CheckSM CheckMoisture Assess for Moisture Contamination (Dry Solvents/Reagents?) LowYield->CheckMoisture CheckConditions Review Reaction Conditions LowYield->CheckConditions Base Optimize Base: - Use 1.2-1.5 eq. - Switch TEA to DIPEA CheckConditions->Base Temp Control Temperature: - Start at 0 °C - Slow warm-up CheckConditions->Temp Stoich Check Stoichiometry: - Use 1.0-1.1 eq. of Amine CheckConditions->Stoich Solvent Solvent Choice: - Use DCM, THF, or ACN CheckConditions->Solvent HighYield High Yield & Purity Base->HighYield Iterate Temp->HighYield Iterate Stoich->HighYield Iterate Solvent->HighYield Iterate caption Troubleshooting Workflow for Sulfonamide Synthesis G cluster_factors Influencing Factors Start 3-Fluoro-2-nitrobenzene- 1-sulfonyl chloride + Nu- Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) [Rate-Determining Step] Start->Meisenheimer Product Substituted Product + F- Meisenheimer->Product Elimination Solvent Solvent (Polar Aprotic Favored) Solvent->Meisenheimer Temp Temperature (Heat often required) Temp->Meisenheimer Nuc Nucleophile Strength (Stronger = Faster) Nuc->Meisenheimer caption SₙAr Reaction Mechanism and Key Factors

Sources

Technical Support Center: Removal of Unreacted 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulty removing unreacted 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (subsequently referred to as FNBSC ) from your reaction mixture.

FNBSC is significantly more electrophilic than standard reagents (e.g., Tosyl chloride) due to the synergistic electron-withdrawing effects of the ortho-nitro and meta-fluoro groups. This results in two distinct behaviors:

  • Rapid Hydrolysis: It hydrolyzes faster than standard arylsulfonyl chlorides.[1]

  • Product Acidity: The resulting sulfonamide product will have a lower pKa (more acidic N-H) than typical sulfonamides, creating a risk of product loss during basic extractions.

This guide details two validated workflows to remove FNBSC while preserving your target molecule.

Module 1: The Phase-Partition Protocol (Standard Workup)

Best For: Standard batch synthesis where the target sulfonamide is lipophilic and stable to mild aqueous base.

The Core Challenge: Acidity Management

Unlike Tosyl chloride, the hydrolysis byproduct of FNBSC is a highly acidic sulfonic acid derivative. Furthermore, the electron-withdrawing groups on the ring can lower the pKa of your target sulfonamide to ~6–8.

Critical Warning: If you use a strong base (e.g., 1M NaOH, pH > 12) during the wash, you risk deprotonating your sulfonamide product, causing it to partition into the aqueous layer along with the impurity.

Step-by-Step Protocol
  • Quench (Hydrolysis):

    • Cool the reaction mixture to 0°C.

    • Add 1.5 equivalents of water relative to the initial sulfonyl chloride input.

    • Note: The ortho-nitro group accelerates hydrolysis via nucleophilic attack at the sulfur atom. Stir for 15–30 minutes to ensure conversion of FNBSC to 3-fluoro-2-nitrobenzenesulfonic acid [1].

  • Buffered Wash (The "Sweet Spot"):

    • Dilute with an organic solvent (DCM or EtOAc).[1][2]

    • Wash with Saturated Sodium Bicarbonate (NaHCO₃) .[1][2]

    • Target pH: 8.0–9.0.

    • Mechanism:[1][3][4][5] This neutralizes the HCl generated and ionizes the sulfonic acid byproduct (making it water-soluble) but is usually too mild to deprotonate the sulfonamide product significantly.

  • Separation:

    • The Sulfonic Acid Salt stays in the Aqueous Layer .

    • The Target Sulfonamide stays in the Organic Layer .

Decision Logic Diagram

G Start Crude Reaction Mixture (Product + Excess FNBSC) Quench Step 1: Add Water (Hydrolysis) Start->Quench FNBSC Hydrolyzes to Acid Partition Step 2: Partition with Sat. NaHCO3 (pH ~8.5) Quench->Partition OrgLayer Organic Layer Partition->OrgLayer Lipophilic Species AqLayer Aqueous Layer Partition->AqLayer Polar/Ionic Species Product Target Sulfonamide (Remains Protonated) OrgLayer->Product Waste Byproducts: 1. Sulfonic Acid Salt (R-SO3- Na+) 2. NaCl AqLayer->Waste

Figure 1: Phase partition logic ensuring the acidic sulfonamide product remains in the organic phase while the ionized sulfonic acid byproduct is removed.

Module 2: Solid-Phase Scavenging (High Throughput)

Best For: Parallel synthesis, small-scale libraries, or when the product is water-soluble (amphoteric).[1]

The Strategy

If your product is difficult to extract (e.g., contains polar heterocycles), aqueous workup may result in low yields. Use a polymer-supported amine scavenger (e.g., PS-Trisamine or PS-Morpholine) to covalently bind the unreacted sulfonyl chloride.

Step-by-Step Protocol
  • Reagent Calculation:

    • Calculate the theoretical excess of FNBSC (e.g., 0.2 mmol).

    • Add 2.0–3.0 equivalents (relative to excess chloride) of PS-Trisamine resin .[1]

  • Incubation:

    • Add the resin directly to the reaction solvent (DCM, THF, or DMF).

    • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 2–4 hours at room temperature.

    • Mechanism:[1][3][4][5] The primary amine on the resin reacts with FNBSC to form a sulfonamide bond, tethering the impurity to the solid bead [2].

  • Filtration:

    • Filter the mixture through a frit or Celite pad.

    • Rinse the resin cake with solvent.

    • The filtrate contains your purified product.

Scavenging Workflow Diagram

Scavenger Input Crude Mix (Product + FNBSC) Resin Add PS-Trisamine Resin (Polymer-NH2) Input->Resin Reaction Covalent Capture (Resin-NH-SO2-Ar) Resin->Reaction Agitate 2-4h Filter Filtration Reaction->Filter Filtrate Filtrate: Purified Product Filter->Filtrate Solid Solid Waste: Resin-bound Impurity Filter->Solid

Figure 2: Covalent capture of electrophilic impurities using solid-supported amine scavengers.

Troubleshooting & FAQs

Q1: I followed the aqueous workup, but my yield is very low. Where is my product?

Diagnosis: You likely used a base that was too strong (e.g., NaOH or Na₂CO₃), or your product is naturally acidic.[1] The Science: The electron-withdrawing nature of the 3-fluoro-2-nitro-benzene ring significantly increases the acidity of the sulfonamide N-H proton. Corrective Action:

  • Check the pH of your aqueous layer. If pH > 10, your product is likely deprotonated and dissolved in the water.

  • Recovery: Acidify the aqueous layer to pH ~4–5 with 1M HCl and re-extract with EtOAc.

Q2: The reaction vessel became hot and pressurized during the quench. Is this normal?

Diagnosis: Yes, this is a known hazard with nitro-substituted sulfonyl chlorides.[1] The Science: The hydrolysis of sulfonyl chlorides is exothermic. The ortho-nitro group makes the sulfur center highly electrophilic, leading to rapid hydrolysis and a sudden release of HCl gas and heat [3]. Safety Protocol:

  • Always cool to 0°C before adding water.[1]

  • Add water dropwise.[1][2][6]

  • Ensure adequate venting to prevent pressure buildup from HCl gas or CO₂ (if quenching into bicarbonate).[1]

Q3: Can I use chromatography (TLC/Flash) to separate them?

Answer: Yes, but it is often unnecessary if the workup is done correctly. TLC Data:

  • FNBSC (Starting Material): High Rf (Non-polar).

  • Hydrolyzed Acid (Byproduct): Baseline (Very polar/Stays at origin).[1]

  • Sulfonamide (Product): Mid-range Rf.[1]

  • Tip: If you see a streak from the baseline, it is likely the sulfonic acid. A simple bicarbonate wash should remove it, saving you from running a column.

References

  • Hydrolysis Kinetics: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. J. Chem. Soc.[1] B, 1968.[1] Link (Describes the S_N2 mechanism and acceleration by electron-withdrawing groups).[1]

  • Scavenger Resins: Polymer-supported reagents in organic synthesis.[1] Sigma-Aldrich / Merck Technical Library.[1] Link

  • Safety & Reactivity: 2-Nitrobenzenesulfonyl chloride Safety Data Sheet. Fisher Scientific. Link[1]

  • General Workup: Sulfonyl Chloride Work-up Protocols. BenchChem Technical Support.[2] Link[1]

Sources

Technical Support Center: Optimizing 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride Conversions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactive Profile

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a "loaded" scaffold. In medicinal chemistry, it serves as a high-value fragment because it offers three distinct vectors for diversification: the sulfonyl chloride (electrophile), the nitro group (reducible handle), and the fluorine atom (potential nucleophilic aromatic substitution, SNAr).

However, this high functionality density creates a "Reactivity Triangle" where three pathways compete kinetically. As a researcher, your primary challenge is chemoselectivity . The 2-nitro group activates both the sulfonyl chloride (making it hyper-sensitive to hydrolysis) and the 3-fluorine (making it susceptible to unwanted displacement).

This guide addresses the three most common failure modes: Hydrolysis (The Acid Trap) , Regiochemical Scrambling (The SNAr Trap) , and Storage Degradation .

Diagnostic Pathways (Visualizing the Problem)

Before troubleshooting, verify your reaction outcome against this mechanistic map. The most common user error is assuming the fluorine is inert during sulfonylation.

ReactionPathways Start 3-Fluoro-2-nitrobenzene- 1-sulfonyl chloride Product TARGET: Sulfonamide Start->Product Path 1: Sulfonylation (Kinetic Control, <0°C) Byproduct_Hyd BYPRODUCT A: Sulfonic Acid (Hydrolysis) Start->Byproduct_Hyd Path 2: Hydrolysis (Moisture present) Byproduct_SnAr BYPRODUCT B: Fluorine Displacement (S_NAr) Start->Byproduct_SnAr Path 3: S_NAr (High Temp or Excess Amine) Amine Amine Nucleophile (R-NH2) Amine->Product Amine->Byproduct_SnAr Attacks C-F bond (Activated by o-NO2) Water H2O (Trace) Water->Byproduct_Hyd

Figure 1: Divergent reaction pathways. Path 1 is the desired sulfonylation. Path 2 occurs with wet solvents. Path 3 is the "hidden" risk where the amine attacks the activated fluorine instead of the sulfonyl group.

Troubleshooting Guide (Q&A Format)

Module A: The "Disappearing" Yield (Hydrolysis)

User Question: "I added my amine and base, but after workup, my organic layer is empty. The aqueous layer is highly acidic (pH < 1). What happened?"

Technical Diagnosis: You have encountered Path 2 (Hydrolysis) . The electron-withdrawing nitro group at the ortho position makes the sulfur atom significantly more electrophilic than in standard benzenesulfonyl chlorides. Consequently, it reacts with trace water faster than your amine, especially if the amine is sterically hindered. The resulting sulfonic acid is water-soluble and will wash away during extraction.

Corrective Protocol:

  • Drying: Ensure all solvents (DCM, THF) are anhydrous.

  • Order of Addition: Do not premix the sulfonyl chloride with the base in the absence of the amine.

  • The "Quench" Test: If you suspect hydrolysis, take an aliquot of your aqueous layer and run LC-MS. You will see a mass of [M-Cl+OH] (Mass shift: -18.5 Da from parent, but practically observed as the sulfonic acid mass).

Module B: The "Wrong Mass" (SNAr Competition)

User Question: "I isolated a product, but the NMR is missing the characteristic fluorine splitting, and the mass spec shows the incorporation of two amine equivalents or a mass shift I can't explain."

Technical Diagnosis: You have triggered Path 3 (Nucleophilic Aromatic Substitution) . The 2-nitro group activates the 3-fluorine atom. While sulfonyl chlorides usually react faster than aryl fluorides, high temperatures (>25°C) or excess amine can drive the amine to attack the carbon-fluorine bond, displacing the fluorine.

Data Comparison for Identification:

ObservationDiagnosisCause
Mass Shift Expected MassTarget Product (Sulfonamide formed)
Mass Shift [M - Cl + OH]Hydrolysis (Sulfonic Acid formed)
Mass Shift [M - Cl - F + 2(Amine) - H]Double Addition (Sulfonamide + SNAr)
19F NMR Signal DisappearsSNAr (Fluorine displaced by amine)

Corrective Protocol:

  • Temperature Control: Run the reaction at -10°C to 0°C . Do not heat. The activation energy for SNAr is higher than for sulfonylation. Keeping it cold favors the sulfonyl attack.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of amine. Avoid large excesses.

  • Base Selection: Use a non-nucleophilic base like DIPEA or 2,6-lutidine rather than excess primary amine to scavenge the HCl.

Validated Experimental Protocol

Objective: Synthesis of N-substituted-3-fluoro-2-nitrobenzenesulfonamide with minimized SNAr byproducts.

Reagents:

  • This compound (1.0 equiv)

  • Primary/Secondary Amine (1.05 equiv)

  • DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Anhydrous DCM (Dichloromethane) [0.2 M concentration]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Amine and DIPEA in anhydrous DCM. Cool this mixture to -10°C (ice/acetone bath).

    • Why? Pre-cooling the nucleophile prevents localized "hot spots" upon addition.

  • Addition: Dissolve the Sulfonyl Chloride in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Critical Control Point: Rapid addition leads to high local concentrations, increasing the risk of SNAr or dimer formation.

  • Reaction: Stir at -10°C for 1 hour. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the sulfonyl chloride. If the reaction is slow, warm only to 0°C. Do not heat to room temperature until conversion is confirmed.

  • Quench: Add 1M HCl (aq) to quench unreacted amine and remove DIPEA.

  • Workup: Separate layers. Wash organic layer with brine, dry over Na2SO4, and concentrate.

Storage & Stability FAQs

Q: The powder in the bottle has turned into a sticky orange gum. Is it usable? A: No. This indicates hydrolysis has occurred, forming the sulfonic acid (which is hygroscopic) and releasing HCl gas. The HCl further autocatalyzes the decomposition. Discard the material.

Q: How should I store the neat reagent? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). If you open the bottle frequently, consider storing it in a desiccator. The 2-nitro group makes the sulfonyl chloride bond more labile than in standard tosyl chloride.

Q: Can I use Pyridine as both solvent and base? A: Use with caution. While common for sulfonylations, pyridine can sometimes catalyze hydrolysis if not strictly anhydrous. Furthermore, pyridine can form N-sulfonyl pyridinium salts which are highly reactive; in the presence of the activated fluorine, this might promote side reactions. DCM/DIPEA is cleaner for this specific scaffold.

References

  • Mechanistic Insight (Hydrolysis): Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004).[1] Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry, 40(5), 733-739.[1]

  • SNAr Reactivity: Asghar, B. H., & Al-Thabaiti, S. A. (2020).[2][3] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4824.

  • Sulfonamide Synthesis Review: Woolven, H., et al. (2011).[4] Sulfonamide synthesis by S-N coupling.[2][5] Organic Chemistry Portal.

  • Safety Data: Thermo Fisher Scientific. (2024).[4][5][6] Safety Data Sheet: 3-Nitrobenzenesulfonyl chloride.

Sources

Technical Support Center: Managing 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: FNBSC-REACT-001 Subject: Reactivity Control, Chemoselectivity, and Handling Protocols Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1][2]

Executive Summary: The "Dual-Electrophile" Challenge

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (FNBSC) is not a standard reagent; it is a dual-electrophile .[1][2] It possesses two distinct reactive centers:[2][3]

  • The Sulfonyl Chloride (-SO₂Cl): A hard electrophile susceptible to nucleophilic attack by amines, alcohols, and water.[1][2]

  • The Fluorine (-F): Activated by the ortho-nitro group, this position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1][2][4]

The Core Problem: Researchers often intend to functionalize the sulfonyl group (sulfonylation) but inadvertently displace the fluorine atom (SₙAr), or vice versa. This guide provides the kinetic and thermodynamic controls required to dictate chemoselectivity.

Critical Stability & Storage (Pre-Reaction)

FAQ: "Why is my bottle fuming when I open it?" Diagnosis: Rapid Hydrolysis. The presence of the electron-withdrawing nitro group (-NO₂) and fluorine (-F) makes the sulfonyl chloride extremely electrophilic.[1] It reacts with atmospheric moisture faster than unsubstituted benzenesulfonyl chlorides, generating HCl gas (the "fumes") and the corresponding sulfonic acid [1].

Protocol: Integrity Check & Storage

  • Storage: Must be stored under Argon/Nitrogen at -20°C.

  • Visual QC: If the solid has turned into a gum or oil, significant hydrolysis has occurred.

  • Analytical QC: Run a ¹H NMR in anhydrous CDCl₃.

    • Intact Reagent: Distinct aromatic signals.[1][2]

    • Hydrolyzed (Sulfonic Acid):[1][2][5] Significant chemical shift changes (often downfield) and broadened peaks due to acidic protons.[1][2]

Chemoselectivity: Sulfonylation vs. SₙAr[2][3][6][7]

This is the most common failure point. You must exploit Hard/Soft Acid-Base (HSAB) principles and Kinetic Control .[1][2]

  • Sulfonylation (Kinetic Product): Occurs rapidly at low temperatures (≤ 0°C).[1][2] The sulfur center is the "harder" electrophile and reacts first with amines.

  • SₙAr (Thermodynamic Product): Requires overcoming the aromaticity disruption energy barrier (Meisenheimer complex).[2] This is favored by heat (> 25°C) and excess nucleophile [2, 3].[1][2]

Decision Matrix: Reaction Pathway Control

ReactivityControl Start Start: FNBSC + Amine (HNR₂) Condition1 Stoichiometry: 1.0 - 1.1 equiv. Temp: -10°C to 0°C Base: Non-nuc (DIPEA/TEA) Start->Condition1 Kinetic Control Condition2 Stoichiometry: > 2.5 equiv. Temp: > 40°C Solvent: DMSO/DMF Start->Condition2 Thermodynamic Control Path1 Path A: Sulfonylation Only Condition1->Path1 SideRxn Risk: Hydrolysis (if wet solvent/base) Condition1->SideRxn Moisture present Path2 Path B: SₙAr Displacement Condition2->Path2 Product1 Product: Sulfonamide (Fluorine Intact) Path1->Product1 Product2 Product: Amino-Sulfone (Fluorine Displaced) Path2->Product2

Figure 1: Chemoselectivity logic flow.[1][2] Blue path preserves the fluorine; Red path displaces it.

Experimental Protocols

Protocol A: Selective Sulfonylation (Preserving the Fluorine)

Use this when you want to make a sulfonamide but keep the fluorine for later functionalization.

Reagents:

  • FNBSC (1.0 equiv)[1][2]

  • Amine (0.95 - 1.0 equiv) — Note: Slight deficit of amine prevents SₙAr.[1][2]

  • Base: DIPEA or 2,6-Lutidine (1.2 equiv) — Avoid nucleophilic bases like Pyridine if possible.[1][2]

  • Solvent: Anhydrous DCM or THF.[1][2]

Step-by-Step:

  • Setup: Flame-dry glassware. Cool solvent (DCM) to -10°C (ice/salt bath).[1][2]

  • Addition: Dissolve FNBSC in DCM. Add the amine/base mixture dropwise over 30 minutes.

    • Why? High local concentration of amine can trigger the SₙAr side reaction [4].

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC/LCMS.[1][2]

    • Checkpoint: If starting material remains but you fear SₙAr, do not heat.[1][2] Add small aliquots of amine instead.

  • Quench: Quench with 0.5M HCl (cold) to remove excess amine and base.

Protocol B: Sequential Functionalization (One-Pot)

Use this to install two different amines: one on the sulfur, one on the ring.

Step-by-Step:

  • Step 1 (Sulfonylation): Follow Protocol A at 0°C using Amine 1.

  • Intermediate Check: Confirm Sulfonamide formation by LCMS.

  • Step 2 (SₙAr): Add Amine 2 (1.2 - 2.0 equiv).

  • Activation: Add K₂CO₃ (2.0 equiv) and switch solvent to MeCN or DMF if possible (or simply heat the THF/DCM mixture if the amine is nucleophilic enough).

  • Heat: Warm to 50-60°C. The ortho-nitro group will facilitate the displacement of the fluorine [5].[1]

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield / "Spot on Baseline" Hydrolysis. The sulfonyl chloride reacted with water in the solvent or air.[1][2]Use strictly anhydrous solvents (Karl Fischer < 50 ppm).[1][2] Switch to a non-hygroscopic base (e.g., DIPEA instead of KOH).
Loss of Fluorine Signal (¹⁹F NMR) Unwanted SₙAr. You used excess amine or heated the reaction too early.Reduce amine equivalents to 1.[1][2]0. Maintain temperature < 0°C. Add amine slower.[1][2]
Double Addition Product Competition. The amine is too nucleophilic and attacked both sites.Use a bulkier base (Hunig's base) to scavenge HCl without acting as a nucleophile.[2]
Violent Exotherm Runaway Reaction. Nitro-sulfonyl chlorides are high-energy species.[1][2] Never add water directly to the neat chloride.

Workup & Purification Strategy

Because the hydrolyzed byproduct (sulfonic acid) is water-soluble, aqueous workup is effective, but it must be fast to prevent product degradation if the sulfonamide is sensitive.

Workup Crude Crude Reaction Mix (DCM/THF) Wash1 Wash 1: 0.5M HCl (Removes unreacted Amine) Crude->Wash1 Wash2 Wash 2: Sat. NaHCO₃ (Removes Sulfonic Acid byproduct) Wash1->Wash2 Dry Dry: MgSO₄ + Filter Wash2->Dry

Figure 2: Optimized workup for removing hydrolytic byproducts.[1][2]

References

  • Hydrolysis Kinetics: Ivanov, S. N., et al.[1][2] "Two Pathways of Arenesulfonyl Chlorides Hydrolysis." Russian Journal of Organic Chemistry, vol. 40, no. 5, 2004, pp. 733-739.[1][2][6]

  • SₙAr Mechanism: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.

  • Ortho-Nitro Activation: "Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene." Chemistry Stack Exchange.[1][2]

  • Chemoselectivity (SₙAr vs Sulfonylation): Grygorenko, O. O., et al. "SₙAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides." ChemRxiv, 2023.[1][2][3] [1][2]

  • Sequential Functionalization: "Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides." Tetrahedron, 2010.[1][2]

Sources

Improving the selectivity of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (FNBS-Cl). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of working with this versatile yet challenging reagent. Here, we address common issues related to selectivity, provide troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your synthetic endeavors.

Section 1: Troubleshooting Guide - Enhancing Reaction Selectivity

This section focuses on resolving specific experimental challenges to improve the regioselectivity and chemoselectivity of reactions involving FNBS-Cl.

Question 1: My reaction with a primary/secondary amine is yielding a mixture of regioisomers. How can I favor substitution at the 3-fluoro position over the 2-nitro position?

Answer: This is a classic challenge rooted in the competing activating effects of the nitro and sulfonyl chloride groups on the aromatic ring for nucleophilic aromatic substitution (SNAr). While both positions are activated, the fluorine atom is generally a better leaving group than the nitro group. However, steric hindrance and the electronic nature of the incoming nucleophile can lead to mixtures.

Causality and Strategy:

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex dictates the reaction pathway. To favor substitution at the C-3 position (displacement of fluoride), you need to create conditions that either kinetically or thermodynamically favor the formation of the corresponding Meisenheimer intermediate.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Kinetically, the reaction at the C-F bond often has a lower activation energy. Running the reaction at 0 °C or even -20 °C can significantly enhance the selectivity for fluoride displacement by slowing down the competing reaction at the C-NO₂ position.

  • Choice of Base: The choice of base is critical. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often preferred over smaller bases like triethylamine (TEA). Bulky bases are less likely to compete as nucleophiles and can minimize side reactions. An inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent can also be effective, as it provides a heterogeneous reaction environment that can favor the desired pathway.

  • Solvent Effects: The solvent plays a crucial role in stabilizing the Meisenheimer intermediate.

    • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMAc, or NMP are excellent choices as they can effectively solvate the charged intermediate, thereby accelerating the SNAr reaction.

    • Chlorinated Solvents (Use with Caution): Solvents like dichloromethane (DCM) or chloroform can be used, but reactions are often slower, requiring longer reaction times or higher temperatures, which may compromise selectivity.

Data-Driven Insights:

ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Expected Outcome
Temperature Room Temperature (25 °C)0 °C to -20 °CLower temperature favors kinetic control.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)Reduced steric clash and side reactions.
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)Better stabilization of the intermediate.
Question 2: I am observing significant hydrolysis of the sulfonyl chloride group. How can I prevent this?

Answer: The sulfonyl chloride moiety is highly electrophilic and susceptible to hydrolysis, especially in the presence of water and a base. This leads to the formation of the corresponding sulfonic acid, reducing the yield of your desired sulfonamide.

Preventative Measures:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

    • Reagent Purity: Ensure your amine and base are dry. If necessary, dry the amine over KOH or CaH₂ and distill.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.

  • Order of Addition: Add the this compound solution dropwise to the mixture of the amine and base in the reaction solvent. This ensures that the sulfonyl chloride is immediately in the presence of the desired nucleophile, minimizing its exposure to any trace water.

  • Use of a Stoichiometric Amount of Base: Using a large excess of base can sometimes increase the rate of hydrolysis. A slight excess (1.1 to 1.5 equivalents) is typically sufficient to scavenge the HCl generated during the reaction.

Workflow for Minimizing Hydrolysis:

cluster_prep Preparation Phase cluster_reaction Reaction Phase DryGlass Dry Glassware (Oven/Flame) AnhydrousSolvent Use Anhydrous Solvent InertAtmosphere Establish Inert Atmosphere (N2/Ar) MixAmineBase Mix Amine & Base in Solvent Cool Cool to 0 °C MixAmineBase->Cool AddFNBS Slowly Add FNBS-Cl Solution Cool->AddFNBS Stir Stir until Completion (TLC) AddFNBS->Stir

Caption: Workflow to minimize hydrolysis of FNBS-Cl.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in reactions with amines?

The primary mechanism is a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing effects of the ortho-nitro group and the para-sulfonyl chloride group strongly activate the aromatic ring towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized Meisenheimer complex intermediate. The fluoride ion is an excellent leaving group, which facilitates the second, elimination step.

Q2: Can I use this reagent for the synthesis of sulfonamides from alcohols?

While sulfonyl chlorides are classically used to form sulfonates from alcohols, the reaction with this compound can be complicated by the SNAr reactivity. Under basic conditions, the alkoxide formed from the alcohol will preferentially act as a nucleophile in an SNAr reaction, displacing the fluoride. For the synthesis of aryl sulfonates from this specific reagent, alternative strategies or careful control of reaction conditions would be necessary to favor O-sulfonylation over fluoride displacement.

Q3: Are there any safety precautions I should be aware of?

Yes. This compound is a corrosive and moisture-sensitive solid.

  • Handling: Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactivity: It reacts exothermically with water and other nucleophiles. Avoid contact with incompatible materials.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

Q4: How does the regioselectivity of FNBS-Cl compare to other similar reagents like 2,4-dinitrofluorobenzene (DNFB)?

Both reagents react via the SNAr mechanism. However, the directing effects are different. In DNFB (Sanger's reagent), both nitro groups activate the position of the fluorine atom, leading to highly selective substitution at C-1. In FNBS-Cl, the situation is more complex. The nitro group at C-2 and the sulfonyl chloride at C-1 both activate the ring, but they also present two potential sites for substitution (C-3 F vs. C-2 NO₂). This makes the regioselectivity of FNBS-Cl more sensitive to reaction conditions, as discussed in the troubleshooting guide.

Visualizing Selectivity Factors:

cluster_factors Controlling Factors cluster_outcomes Potential Outcomes FNBS FNBS-Cl Reaction Temp Temperature (Kinetic vs. Thermodynamic) FNBS->Temp Base Base Sterics (e.g., DIPEA vs. TEA) FNBS->Base Solvent Solvent Polarity (e.g., DMF vs. DCM) FNBS->Solvent Hydrolysis Hydrolysis (Sulfonic Acid) FNBS->Hydrolysis Wet Conditions Selectivity High Selectivity (C-F Substitution) Temp->Selectivity Optimal Mixture Mixture of Isomers (C-F and C-NO2 Sub.) Temp->Mixture Sub-optimal Base->Selectivity Optimal Base->Mixture Sub-optimal Solvent->Selectivity Optimal Solvent->Mixture Sub-optimal

Technical Support Center: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride Reaction Work-up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling the reaction work-up of 3-fluoro-2-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting advice to ensure the successful isolation of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up procedure in a direct question-and-answer format.

Question 1: My reaction mixture was quenched with ice water, but the product oiled out instead of precipitating as a solid. What should I do?

Answer: This is a common issue that can arise from several factors. The oily nature of the product could be due to the presence of impurities or residual solvent.

  • Causality: Arylsulfonyl chlorides, especially those with electron-withdrawing groups, can have lower melting points or exist as oils at room temperature, particularly when impure. The presence of unreacted starting materials or byproducts like the corresponding sulfonic acid (from hydrolysis) can depress the melting point.

  • Immediate Action:

    • Proceed with the extraction using a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. The oily product should dissolve in the organic layer.

    • After the standard washing and drying steps, concentrate the organic layer under reduced pressure.

    • Attempt to solidify the resulting oil by placing it under high vacuum for an extended period to remove all traces of solvent.

  • Follow-up Strategy: If the product remains an oil, trituration is an effective technique. Add a small amount of a non-polar solvent in which your product is sparingly soluble (e.g., hexanes or pentane). Stir vigorously. The desired sulfonyl chloride should solidify, while impurities may remain dissolved. The solid can then be collected by filtration.

Question 2: I'm experiencing significant product loss during the aqueous work-up. What are the likely causes and how can I prevent this?

Answer: Product loss during the work-up of sulfonyl chlorides is almost always attributable to hydrolysis.[1] The sulfonyl chloride functional group is susceptible to nucleophilic attack by water, which converts it to the corresponding sulfonic acid. This sulfonic acid is highly water-soluble and will be lost to the aqueous phase during extraction.

  • Mechanism of Loss: The electrophilic sulfur atom of the sulfonyl chloride is attacked by water, leading to the formation of 3-fluoro-2-nitrobenzenesulfonic acid. This byproduct is deprotonated under neutral or basic conditions, forming a sulfonate salt that is readily soluble in the aqueous layers.

  • Preventative Measures:

    • Temperature Control: Always quench the reaction mixture by pouring it into ice-cold water or an ice slurry.[2][3] The rate of hydrolysis is significantly reduced at lower temperatures. All aqueous solutions used for washing (e.g., brine, sodium bicarbonate solution) should also be pre-chilled.

    • Minimize Contact Time: Perform the aqueous extraction and washing steps as quickly as possible to reduce the time the sulfonyl chloride is in contact with water.

    • pH Control: Avoid strongly basic conditions if possible, as hydroxide is a more potent nucleophile than water and will accelerate hydrolysis.[4][5] If a basic wash is necessary to remove acidic impurities, use a weak base like saturated sodium bicarbonate solution and keep the contact time brief.

Question 3: An emulsion has formed during the liquid-liquid extraction, making it impossible to separate the organic and aqueous layers. How can I break it?

Answer: Emulsion formation is common when extracting reaction mixtures that contain acidic or basic components, which can act as surfactants.

  • Why it Happens: Vigorous shaking of the separatory funnel can create a stable dispersion of the organic and aqueous phases. The presence of byproduct salts can further stabilize these emulsions.

  • Solutions:

    • Add Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by reducing the solubility of the organic solvent in the aqueous phase.

    • Gentle Inversion: In subsequent extractions, gently invert the separatory funnel multiple times rather than shaking it vigorously.

    • Filtration: For persistent emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the dispersed droplets.

    • Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching the reaction mixture in ice water?

The quench serves two critical functions. Firstly, many procedures for synthesizing arylsulfonyl chlorides use reagents like chlorosulfonic acid or thionyl chloride.[2][6] The ice water safely and controllably hydrolyzes these highly reactive and corrosive reagents. Secondly, most arylsulfonyl chlorides have low solubility in cold water, causing the product to precipitate out of the reaction mixture, which is the first step in its isolation.[1]

Q2: Why is a wash with sodium bicarbonate solution included in the work-up protocol?

This step is crucial for removing acidic impurities. The primary acidic impurity is the sulfonic acid formed from the hydrolysis of your product. By washing with a mild base like sodium bicarbonate, the sulfonic acid is converted to its sodium salt, which is highly soluble in the aqueous layer and thus effectively removed from the organic phase containing your desired product.[7]

Q3: What are the critical safety precautions when working with this compound?

This compound is a corrosive and moisture-sensitive compound.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Moisture Sensitivity: The compound reacts with water (hydrolysis). Keep containers tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) if possible.[8]

  • Reagent Hazards: The synthesis often involves highly corrosive reagents like chlorosulfonic acid.[6] Ensure you are familiar with the specific safety data sheets (SDS) for all chemicals used in the reaction.

Q4: Can I purify the final product using silica gel column chromatography?

Yes, purification by silica gel chromatography is possible, but caution is advised. Sulfonyl chlorides are reactive electrophiles and can sometimes react with the hydroxyl groups on the surface of the silica gel, leading to degradation and yield loss.

  • Best Practices:

    • Run the column relatively quickly.

    • Use a non-polar eluent system if possible (e.g., hexanes/ethyl acetate).

    • Some researchers "deactivate" the silica gel by pre-treating it with a small amount of a non-polar solvent or by using silica gel with a lower water content.

    • Always monitor the fractions by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to ensure the integrity of the product.

Experimental Protocol: Standard Aqueous Work-up

This protocol outlines a standard procedure for the work-up following the synthesis of this compound.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (approximately 10 volumes relative to the reaction mixture volume).

  • Precipitation/Extraction:

    • If a solid precipitates, stir for 15-30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and proceed to the washing step (Step 4).

    • If the product oils out or remains in solution, transfer the entire mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3 x 50 mL).

  • Combine & Wash (Organic Phase):

    • Combine the organic layers from the extraction.

    • Wash the combined organic phase sequentially with:

      • 1 M HCl (if the reaction was performed with an amine starting material).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution until bubbling ceases. This neutralizes residual acids.[7]

      • Saturated aqueous sodium chloride (Brine). This helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).

  • Isolation: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Final Drying: Place the resulting solid or oil under high vacuum to remove any remaining traces of solvent.

Data & Properties Summary
PropertyValue
Chemical Formula C₆H₃ClFNO₄S
Molecular Weight 239.61 g/mol
Appearance Typically a yellow solid or oil
Reactivity Corrosive, moisture-sensitive
Solvent for ExtractionDensity (g/mL)Boiling Point (°C)Notes
Dichloromethane (DCM) 1.3339.6Good for extracting many organic compounds; forms the bottom layer.
Ethyl Acetate (EtOAc) 0.90277.1Less dense than water; forms the top layer. Can be prone to hydrolysis.
Hexanes ~0.66~69Good for trituration and recrystallization; poor extraction solvent for this compound.
Workflow Diagram

Workup_Flowchart RM Reaction Mixture Quench Quench in Ice Water RM->Quench Precipitate Solid Precipitate? Quench->Precipitate Filter Vacuum Filtration Wash_Solid Wash Solid with Cold Water Filter->Wash_Solid Extract Liquid-Liquid Extraction (e.g., DCM) Organic_Phase Combine Organic Layers Extract->Organic_Phase Precipitate->Filter Yes Precipitate->Extract No (Oiled Out) Dry Dry over MgSO4 Wash_Solid->Dry Dissolve in Organic Solvent Wash_Seq Sequential Washes: 1. NaHCO3 (aq) 2. Brine Organic_Phase->Wash_Seq Wash_Seq->Dry Concentrate Filter & Concentrate (Rotary Evaporator) Dry->Concentrate Final Final Product Concentrate->Final

Caption: Workflow for the work-up of this compound.

References
  • US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit r/Chempros.
  • SAFETY DATA SHEET - 2-Nitrobenzenesulfonyl chloride. Fisher Scientific.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. ResearchGate.
  • Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com.
  • SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl Chloride. TCI Chemicals.
  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents.
  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.

Sources

Technical Support Center: Synthesis of 3-Fluoro-2-Nitrophenyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting & Optimization for 3-Fluoro-2-Nitrophenyl Sulfonamide Scaffolds. Lead Scientist: Senior Application Specialist, Chemical Development.

Executive Summary: The Synthetic Challenge

The synthesis of 3-fluoro-2-nitrobenzenesulfonamide derivatives presents a classic "chemoselectivity vs. regioselectivity" conflict.[1] The core challenge lies in the 1,2,3-substitution pattern :

  • Steric Crowding: The bulky nitro group at C2 sits between the sulfonamide (C1) and the fluorine (C3), hindering nucleophilic attack at the sulfonyl center.

  • Electronic Activation (SNAr Risk): The nitro group activates the adjacent fluorine at C3 toward Nucleophilic Aromatic Substitution (SNAr). When reacting the sulfonyl chloride with an amine, the amine may attack the C-F bond instead of the S-Cl bond, leading to a defluorinated byproduct.

  • Precursor Instability: The requisite sulfonyl chloride is thermally sensitive and prone to hydrolysis.

This guide provides self-validating protocols to navigate these pitfalls, moving beyond standard textbook methods to field-proven industrial strategies.

Module 1: Sourcing the Sulfonyl Chloride Precursor

User Query: "I attempted to chlorosulfonate 3-fluoro-2-nitrobenzene using chlorosulfonic acid, but I obtained a mixture of isomers and low yield. What went wrong?"

Technical Diagnosis: Direct electrophilic chlorosulfonation of 3-fluoro-2-nitrobenzene is mechanistically flawed for this target.[1]

  • The Problem: The nitro group (meta-directing) and the fluorine atom (ortho/para-directing) cooperatively direct incoming electrophiles to positions 4 and 6 , not position 1. You likely synthesized 3-fluoro-2-nitro-5-benzenesulfonyl chloride or a related isomer.[1]

The Solution: The "Thioether Oxidation" Route To guarantee regiocontrol, you must use a nucleophilic displacement strategy starting from 2,6-difluoronitrobenzene .[1] This method exploits the symmetry of the starting material to install the sulfur moiety exactly where needed.

Protocol: Regioselective Synthesis of 3-Fluoro-2-Nitrobenzenesulfonyl Chloride

Step 1: Desymmetrization via SNAr

  • Reagents: 2,6-Difluoronitrobenzene, Benzyl mercaptan (BnSH), DIPEA.[1]

  • Mechanism: The thiolate nucleophile displaces one of the equivalent fluorine atoms.

  • Outcome: Formation of benzyl(3-fluoro-2-nitrophenyl)sulfane.[1]

Step 2: Oxidative Chlorination

  • Reagents: Cl₂, H₂O, Acetic Acid (or DCM/H₂O biphasic system).[1]

  • Mechanism: Oxidation of the sulfide to the sulfonyl chloride with concomitant cleavage of the benzyl group.

Visual Workflow (Graphviz):

SynthesisRoute cluster_0 Step 1: Desymmetrization cluster_1 Step 2: Oxidative Cleavage SM 2,6-Difluoronitrobenzene Inter Benzyl Thioether Intermediate SM->Inter + BnSH, Base (SNAr) Prod 3-Fluoro-2-nitro- benzenesulfonyl chloride Inter->Prod + Cl2, H2O (Oxidation) caption Figure 1: Regioselective synthesis via 2,6-difluoronitrobenzene desymmetrization.

Module 2: The Coupling Reaction (Sulfonamide Formation)

User Query: "I am reacting 3-fluoro-2-nitrobenzenesulfonyl chloride with a primary amine. LCMS shows a mass corresponding to the loss of HF and addition of the amine. Is my fluorine labile?"

Technical Diagnosis: Yes. You are observing the SNAr Side Reaction .

  • Cause: The 2-nitro group pulls electron density from the ring, making the C3-Fluorine bond highly electrophilic.[1] If your amine is a strong nucleophile or if the reaction temperature is too high, the amine attacks C3 (displacing F) rather than the Sulfur (displacing Cl).

Troubleshooting Guide: Preventing SNAr Competition
VariableRecommendationScientific Rationale
Temperature < 0°C (Initial) SNAr has a higher activation energy than sulfonylation.[1] Low temperature kinetically favors the faster attack on the sulfonyl chloride.
Base Selection Hindered / Non-Nucleophilic Use 2,6-Lutidine or DIPEA .[1] Avoid Pyridine or DMAP if SNAr is observed; DMAP can form an activated species that may inadvertently promote SNAr in highly electron-deficient rings.[1]
Solvent DCM or THF Avoid polar aprotic solvents (DMF, DMSO) which significantly enhance SNAr rates by stabilizing the Meisenheimer complex intermediate.
Stoichiometry 1.0 : 1.0 (Amine:Chloride) Do not use excess amine. If an acid scavenger is needed, use the non-nucleophilic base, not the reactant amine.

Visual Mechanism of Failure (Graphviz):

CompetitivePathways cluster_desired PATH A: Desired Sulfonylation cluster_undesired PATH B: Undesired SNAr Start 3-Fluoro-2-nitro- benzenesulfonyl chloride Amine Amine Nucleophile (R-NH2) Start->Amine TS_A S-Attack (Kinetic Control) Amine->TS_A < 0°C, DCM TS_B C3-Attack (Thermodynamic Risk) Amine->TS_B Heat, DMF, Excess Amine Product Target Sulfonamide (F-Retained) TS_A->Product Byproduct Defluorinated Aniline Derivative TS_B->Byproduct - HF caption Figure 2: Kinetic competition between Sulfonylation (Path A) and SNAr (Path B).

Module 3: Stability & Purification FAQs

Q: The sulfonyl chloride turns into a gum on the silica column. How do I purify it?

  • A: Do not chromatograph nitro-benzenesulfonyl chlorides. They are highly prone to hydrolysis on the acidic silica surface.[1]

  • Protocol:

    • Perform the oxidative chlorination (Step 2 above).

    • Separate the organic layer.

    • Wash with ice-cold water and cold brine.[1]

    • Dry over MgSO₄ and concentrate in vacuo at < 30°C .

    • Use the crude solid immediately. If crystallization is necessary, use Hexane/DCM, but yield loss is common.[1]

Q: I need to reduce the nitro group later. Will the fluorine survive?

  • A: Generally, yes.[1] Standard hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl, SnCl₂) preserves the C-F bond.

  • Caution: If using catalytic hydrogenation, avoid high pressures or elevated temperatures, which can lead to hydrodefluorination.[1] Poisoned catalysts (e.g., sulfided platinum) can improve chemoselectivity if defluorination is observed.

References
  • Lukin, O., et al. (2010).[1] Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron Letters . Describes the regioselective thioether oxidation route from difluoronitrobenzenes.

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. Details the mechanism and activation energy profiles for SNAr on activated nitrobenzenes.

  • Donati, D., et al. (2005).[1][2] Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Discusses the stability and reactivity of the 2-nitro-sulfonamide moiety.

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis.

Sources

Technical Support Center: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Guide Compound: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride CAS: 646-81-1 (Generic/Isomer specific variations may apply; principles remain constant for this scaffold)[1]

Technical Analysis: The Chemistry of Sensitivity

Why is this compound so moisture sensitive?

The extreme moisture sensitivity of this compound is not accidental; it is a direct consequence of its electronic architecture.[1]

  • Electrophilic Activation: The sulfonyl chloride group (

    
    ) is inherently electrophilic.[1] However, the presence of two strong electron-withdrawing groups (EWGs)—the Nitro group (
    
    
    
    )
    at the ortho position and the Fluoro group (
    
    
    )
    at the meta position—dramatically reduces electron density at the sulfur atom.[1]
  • The Ortho-Nitro Effect: The ortho-nitro group exerts a powerful inductive effect (

    
    ) and a mesomeric effect (
    
    
    
    ), making the sulfur atom highly susceptible to nucleophilic attack by water (hydrolysis).[1]
  • Autocatalytic Decomposition: Hydrolysis produces the corresponding sulfonic acid and Hydrogen Chloride (HCl).[1] The generated HCl is hygroscopic, pulling more moisture from the atmosphere, which accelerates further hydrolysis in a runaway cycle.[1]

Mechanism of Hydrolysis

The following diagram illustrates the electronic activation and the hydrolysis pathway that destroys your reagent.

HydrolysisMechanism cluster_0 Electronic Activation Reagent 3-Fluoro-2-nitrobenzene- 1-sulfonyl chloride (Highly Electrophilic Sulfur) Transition Pentacoordinate Transition State Reagent->Transition + H₂O (Nucleophilic Attack) Water H₂O (Atmospheric Moisture) Water->Transition Products Hydrolysis Products: 1. Sulfonic Acid (Dead Reagent) 2. HCl (Catalyst) Transition->Products - Cl⁻ (Leaving Group)

Figure 1: The electron-withdrawing nitro and fluoro groups activate the sulfur center, facilitating rapid nucleophilic attack by water.

Storage & Handling FAQs

Q: My compound arrived as a solid, but now it looks like a sticky gum. Can I still use it? A: No. The transition from a crystalline solid to a gum or oil is the primary physical indicator of hydrolysis.[1] The "gum" is likely a mixture of the sulfonic acid (which is often hygroscopic and oily) and residual HCl.[1] Using this will introduce strong acid into your reaction, potentially degrading your nucleophile or catalyst, and will result in 0% yield of the desired sulfonamide/sulfonate.[1]

Q: Can I store this in a standard refrigerator? A: Only if the container is secondary contained and sealed under inert gas. Standard refrigerators have high humidity.[1] If the outer seal is compromised, the cold surface acts as a condenser for moisture, sucking water into the vial.[1]

  • Best Practice: Store in a desiccator within a fridge, or ideally, in a glovebox freezer. Allow the vial to warm to room temperature before opening to prevent condensation.

Q: What solvent should I use for recrystallization? A: If you must purify, avoid protic solvents.[1]

  • Recommended: Dry Toluene or a mixture of Toluene/Petroleum Ether.[1][2]

  • Avoid: Ethanol, Methanol, or wet Ethers (which can contain peroxides/water).[1]

  • Procedure: Dissolve in minimum hot dry toluene, filter rapidly under inert atmosphere, and cool.

Troubleshooting Guide (Scenario-Based)

Scenario A: "I am getting low yields (<30%) in my sulfonylation reaction."
Potential CauseDiagnostic CheckCorrective Action
Wet Solvent Did you use a fresh bottle of solvent?Use anhydrous DCM or THF (distilled or molecular sieves).[1] Water competes with your amine/alcohol.[1]
HCl Poisoning Is the reaction turning dark/tarry?The byproduct HCl may be degrading your amine.[1] Increase the base equivalents (Pyridine/TEA) to 1.5–2.0 eq.
Dead Reagent Did you check the reagent quality?Perform the Derivatization Purity Check (see Protocol B below) before starting.[1]
Scenario B: "The reaction is exotherming violently upon addition."[1]

Cause: The electron-deficient nature of the ring makes the sulfonyl chloride highly reactive.[1] Solution:

  • Dilution: Dilute the sulfonyl chloride in dry DCM before addition.

  • Temperature: Cool the reaction mixture to 0°C or -10°C during addition.

  • Order of Addition: Add the sulfonyl chloride solution dropwise to the amine/base mixture, never the reverse (unless specific conditions dictate).

Validated Experimental Protocols

Protocol A: The "Self-Validating" Purity Check

Use this protocol to verify if your sulfonyl chloride is active before committing valuable starting materials.[1]

Concept: Convert the unstable sulfonyl chloride into a stable sulfonamide using a cheap, UV-active amine (e.g., Benzylamine).[1]

  • Sampling: Take ~10 mg of your this compound.[1]

  • Reaction: Dissolve in 0.5 mL dry DCM. Add 2 drops of Benzylamine (excess).[1]

  • Observation:

    • Active Reagent: Immediate precipitate (benzylamine hydrochloride salt) and mild exotherm.[1]

    • Hydrolyzed Reagent: No reaction, no precipitate, or slow dissolution.[1]

  • Analysis: Spot the supernatant on a TLC plate against the starting material.

    • Result: You should see a distinct new spot (the sulfonamide) with a different Rf.[1] If you only see a baseline spot (sulfonic acid), discard the batch.[1]

Protocol B: Inert Handling Workflow

Follow this decision tree to ensure integrity during synthesis.

HandlingWorkflow Start Start: Open Reagent Container CheckState Visual Inspection: Is it a free-flowing solid? Start->CheckState Gum State: Sticky/Gum/Oil CheckState->Gum No Solid State: Solid CheckState->Solid Yes Discard DISCARD (Irreversible Hydrolysis) Gum->Discard Technique Technique Choice Solid->Technique Weighing Weighing Procedure: Do NOT weigh in open air. Reaction Proceed to Reaction (Use Dry Solvents Only) Weighing->Reaction Glovebox Glovebox (Best) Weigh inside under Ar/N2 Technique->Glovebox Schlenk Schlenk Line Weigh in closed vial, purge with N2 before opening Technique->Schlenk Glovebox->Weighing Schlenk->Weighing

Figure 2: Decision tree for handling moisture-sensitive sulfonyl chlorides.

References

  • Mechanistic Insight on Sulfonyl Chloride Hydrolysis

    • Ivanov, S. N., et al. (2004).[1][3] "Two Pathways of Arenesulfonyl Chlorides Hydrolysis." Russian Journal of Organic Chemistry. (Discusses the dual mechanism and catalytic effect of water/dioxane mixtures on nitro-substituted sulfonyl chlorides).

  • Synthesis & Reactivity of Fluoro-Nitro Sulfonyl Chlorides

    • Lukin, O., et al. (2010).[1] "Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides." Tetrahedron. (Provides specific characterization and synthetic utility of the 3-fluoro-2-nitro isomer).

  • General Handling of Moisture Sensitive Reagents

    • Fisher Scientific.[1] "Safety Data Sheet: 3-Fluoro-4-nitrobenzenesulfonyl chloride." (While for a regioisomer, the handling precautions for corrosives and moisture sensitivity are identical).[1]

  • Aqueous Process Chemistry (Contrast)

    • Organic Chemistry Portal.[1] "Sulfonyl chloride synthesis by chlorosulfonation." (Highlights that while some sulfonyl chlorides can be made in water, electron-deficient ones require careful isolation to prevent hydrolysis).

Sources

Technical Support Center: Scalability of Reactions Using 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactions involving 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up reactions with this versatile reagent. Our goal is to equip you with the knowledge to anticipate challenges, optimize your processes, and ensure the safe and efficient synthesis of your target molecules.

Section 1: Understanding the Reagent: Reactivity and Safety

Q1: What are the key reactivity features of this compound that I should be aware of when planning a scale-up?

A1: this compound is a highly reactive electrophile, primarily used for the synthesis of sulfonamides through its reaction with primary and secondary amines. Several structural features influence its reactivity:

  • Sulfonyl Chloride Group: This is the primary reactive site for nucleophilic attack by amines. The sulfur atom is highly electrophilic due to the presence of two oxygen atoms and a chlorine atom, all of which are electron-withdrawing.

  • Ortho-Nitro Group: The nitro group at the ortho position is a strong electron-withdrawing group. This significantly increases the electrophilicity of the sulfonyl group, making the reagent more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chlorides.

  • Meta-Fluoro Group: The fluorine atom at the meta position also contributes to the electron-withdrawing nature of the aromatic ring, further enhancing the reactivity of the sulfonyl chloride.

This heightened reactivity means that reactions can often proceed under mild conditions. However, it also increases the likelihood of side reactions and the need for careful control of reaction parameters, especially during scale-up.

Q2: What are the primary safety concerns when handling this compound, particularly in larger quantities?

A2: As with all sulfonyl chlorides, this compound presents several safety hazards that are amplified at a larger scale:

  • Corrosivity: It is a corrosive material that can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitivity: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid. This hydrolysis is often exothermic and the HCl gas produced can create pressure buildup in a closed system. It is crucial to use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) conditions, especially for large-scale reactions where even small amounts of water can have a significant impact.

  • Thermal Stability: While generally stable under normal conditions, exothermic decomposition can occur at elevated temperatures.[1] Differential thermoanalysis of similar nitrobenzenesulfonyl chlorides has shown that exothermic decomposition can begin above 180°C.[1] However, it is crucial to assess the thermal stability of your specific reaction mixture, as the presence of other reagents can lower the decomposition temperature.

  • Gas Evolution: The reaction with amines produces one equivalent of hydrochloric acid (HCl), which is typically scavenged by a base. On a large scale, the evolution of HCl gas can be significant and requires an adequate scrubbing system to neutralize it before venting.

A thorough risk assessment is essential before any scale-up.[2] This should include an evaluation of the reaction's exothermicity, potential for gas evolution, and the stability of all reactants and products under the planned reaction conditions.[2]

Section 2: Troubleshooting Guide for Scale-Up Reactions

This section addresses common issues encountered when scaling up sulfonamide synthesis with this compound.

Issue 1: Low or Inconsistent Yields

Q3: My reaction yield dropped significantly when I moved from a 1 g scale to a 100 g scale. What are the likely causes and how can I troubleshoot this?

A3: A drop in yield upon scale-up is a common problem and can often be attributed to several factors related to mass and heat transfer.

  • Poor Mixing and Localized "Hot Spots": In larger reactors, inefficient stirring can lead to localized areas of high concentration of the sulfonyl chloride. This can cause rapid, uncontrolled reactions leading to side product formation. The reaction of sulfonyl chlorides with amines is typically exothermic, and localized "hot spots" can further accelerate decomposition and side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) that provides adequate agitation for the entire reaction volume. The choice of impeller and stirring speed is critical. For highly exothermic reactions, consider a semi-batch process where the sulfonyl chloride is added slowly to the amine solution to better control the reaction rate and temperature.

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the scale of the reaction increases. This makes it more challenging to dissipate the heat generated by the exothermic reaction, leading to a rise in the bulk reaction temperature and promoting side reactions.

    • Solution: Use a jacketed reactor with a circulating temperature control unit to maintain the desired reaction temperature. For highly exothermic reactions, you may need to use a more powerful cooling system or adjust the addition rate of the sulfonyl chloride to match the cooling capacity of your reactor.

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, this compound is moisture-sensitive. On a larger scale, it can be more challenging to maintain strictly anhydrous conditions.

    • Solution: Ensure all solvents and reagents are thoroughly dried before use. Purge the reactor with an inert gas like nitrogen or argon before adding the reagents and maintain a positive pressure of the inert gas throughout the reaction.

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield on Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Monitor Internal Temperature start->check_temp check_anhydrous Verify Anhydrous Conditions start->check_anhydrous sub_mixing Inadequate Stirring? Localized Hot Spots? check_mixing->sub_mixing sub_temp Temperature Spike? Exceeds Set Point? check_temp->sub_temp sub_anhydrous Moisture Contamination? check_anhydrous->sub_anhydrous sol_mixing Improve Agitation (e.g., overhead stirrer) Slow Addition of Reagent sub_mixing->sol_mixing sol_temp Improve Cooling (jacketed reactor) Control Addition Rate sub_temp->sol_temp sol_anhydrous Dry Solvents/Reagents Use Inert Atmosphere sub_anhydrous->sol_anhydrous

Caption: A logical workflow for troubleshooting low yields during scale-up.

Issue 2: Formation of Impurities and Side Products

A4: When scaling up, even minor side reactions can become significant. For sulfonamide synthesis, the most common side reactions include:

  • Double Sulfonylation of Primary Amines: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a primary amine can react with two molecules of the sulfonyl chloride to form a disulfonylated product.

    • Solution: Use a slight excess of the amine and add the sulfonyl chloride slowly to the amine solution. This ensures that the sulfonyl chloride is more likely to react with the more abundant primary amine rather than the less nucleophilic sulfonamide product.

  • Hydrolysis to the Sulfonic Acid: As discussed, reaction with water will produce 3-fluoro-2-nitrobenzenesulfonic acid. This impurity can be difficult to remove from the desired sulfonamide product.

    • Solution: Maintain strict anhydrous conditions.

  • Reaction with the Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.

    • Solution: Use non-nucleophilic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).

Common Side Reactions

side_reactions cluster_reactions Reacts with... sulfonyl_chloride This compound amine Primary Amine (R-NH2) sulfonyl_chloride->amine Desired Reaction sulfonyl_chloride->amine Side Reaction (Excess Sulfonyl Chloride) water Water (H2O) sulfonyl_chloride->water Side Reaction (Moisture) solvent Nucleophilic Solvent (e.g., R'-OH) sulfonyl_chloride->solvent Side Reaction (Solvent Choice) product Desired Sulfonamide amine->product side_product1 Disulfonylated Amine amine->side_product1 side_product2 Sulfonic Acid water->side_product2 side_product3 Sulfonate Ester solvent->side_product3

Caption: Common desired and side reactions of this compound.

Issue 3: Purification and Isolation Challenges

Q5: My crude product is an oil and difficult to crystallize, which wasn't a problem on a small scale. How can I improve the isolation of my sulfonamide product?

A5: "Oiling out" or difficulty with crystallization on a larger scale is often due to a higher concentration of impurities that act as crystallization inhibitors.

  • Initial Work-up: Ensure your aqueous work-up is effective at removing the base (e.g., triethylamine hydrochloride) and any unreacted starting materials. A simple acid wash followed by a base wash can be very effective.

  • Crystallization Solvent System: You may need to re-screen for an optimal crystallization solvent system at the larger scale. A good starting point is often a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for sulfonamides include ethanol, isopropanol, ethyl acetate, or mixtures of these with heptane or water.

  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, use it to seed the supersaturated solution. This can provide a template for crystal growth and can sometimes lead to a more stable polymorph.

  • Anti-Solvent Crystallization: Dissolve your crude product in a good solvent (a solvent in which it is highly soluble) and then slowly add an anti-solvent (a solvent in which it is poorly soluble but is miscible with the good solvent) until the solution becomes turbid. Then, allow the solution to stand and crystallize.

  • Chromatography: If crystallization proves to be ineffective, you may need to purify the material using column chromatography. For large-scale purification, techniques like flash chromatography with a larger column or even preparative HPLC may be necessary.

Purification Technique Advantages Disadvantages Scale-Up Considerations
Crystallization Cost-effective, can yield high purity product.Can be time-consuming, may not remove all impurities.Solvent selection is critical, cooling rate needs to be controlled.
Flash Chromatography Faster than traditional gravity chromatography, good for moderate quantities.Requires more solvent and silica gel than crystallization.Column size and packing are important for good separation.
Preparative HPLC Can achieve very high purity, good for difficult separations.Expensive, requires specialized equipment.Throughput is lower than other methods, solvent consumption is high.

Section 3: Experimental Protocols

General Protocol for the Scale-Up Synthesis of a Sulfonamide

This protocol provides a general guideline for the synthesis of a sulfonamide from this compound and a primary amine on a 100 g scale. Note: This is a general procedure and may need to be optimized for your specific amine.

  • Reactor Setup:

    • Set up a jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple to monitor the internal temperature, a dropping funnel for the addition of the sulfonyl chloride solution, and a nitrogen inlet.

    • Connect the outlet to a gas scrubber containing an aqueous solution of sodium hydroxide to neutralize the HCl gas produced during the reaction.

  • Reagent Preparation:

    • In the reactor, dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

    • In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

  • Reaction:

    • Cool the amine solution in the reactor to 0-5 °C using the circulating cooling unit.

    • Slowly add the solution of this compound from the dropping funnel to the stirred amine solution over a period of 1-2 hours.

    • Monitor the internal temperature throughout the addition and adjust the addition rate to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add 1 M aqueous HCl to quench the reaction and dissolve the triethylamine hydrochloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M aqueous HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to obtain the pure sulfonamide.

Section 4: Frequently Asked Questions (FAQs)

Q6: Can I use a different base instead of triethylamine?

A6: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or pyridine can be used. Inorganic bases like potassium carbonate or sodium carbonate can also be used, particularly in polar aprotic solvents like acetonitrile or DMF. However, they are generally not soluble in less polar solvents like dichloromethane. The choice of base can sometimes influence the reaction rate and the impurity profile, so it may be worth screening a few options on a small scale.

Q7: How can I monitor the progress of the reaction on a large scale?

A7: For large-scale reactions, it is important to have a reliable method for monitoring reaction progress. Taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. This will allow you to determine when all of the starting amine has been consumed and the reaction is complete.

Q8: Are there any greener solvent alternatives for these reactions?

A8: Yes, there is a growing interest in using more environmentally friendly solvents for sulfonamide synthesis. Some studies have explored the use of solvents like ethanol, water, or deep eutectic solvents (DES).[3] However, the solubility of the reagents and the potential for side reactions (like hydrolysis in water) need to be carefully considered and the reaction conditions re-optimized.

References

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. 2023-05-20. Available from: [Link]

  • Sulfonamide hypersensitivity. ResearchGate. Available from: [Link]

  • Approach to managing patients with sulfa allergy: Use of antibiotic and nonantibiotic sulfonamides. PMC. Available from: [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available from: [Link]

  • The nitro group and the sulfonyl fluoride group in compound 1 need to be in the ortho configuration to have antibacterial activity... ResearchGate. Available from: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available from: [Link]

  • A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. Springer. 2024-01-04. Available from: [Link]

  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents.
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. Available from: [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available from: [Link]

  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents.
  • The preparation method of nitrobenzene sulfonyl chloride. Google Patents.
  • orthanilic acid. Organic Syntheses Procedure. Available from: [Link]

  • Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews (RSC Publishing). Available from: [Link]

  • ACS Materials Letters Vol. 8 No. 2. ACS Publications. Available from: [Link]

  • A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. PMC. Available from: [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. 2021-02-19. Available from: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. NIH. Available from: [Link]

  • Reactions of Amines. Chemistry LibreTexts. 2020-05-30. Available from: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available from: [Link]

  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Monitoring 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride Reactions

[1]

Status: Operational Specialist: Senior Application Scientist Subject: Reaction Monitoring & Troubleshooting Guide Compound ID: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS: 1193390-56-5)[1]

Executive Summary: The "Dual-Electrophile" Challenge

Researchers working with This compound face a unique challenge: this molecule contains two highly reactive electrophilic sites.[1]

  • The Sulfonyl Chloride (-SO₂Cl): The primary site for sulfonylation (reacting with amines/alcohols).[2]

  • The Activated Fluorine (C-F): Located ortho to the nitro group, this fluorine is highly activated for Nucleophilic Aromatic Substitution (SₙAr).[2]

The Critical Risk: Without precise control, nucleophiles (like your amine starting material) will attack both sites, leading to complex mixtures of sulfonamides, fluoride-displaced byproducts, and polymerized material.[2] Furthermore, the sulfonyl chloride moiety is moisture-sensitive, leading to "ghost peaks" of sulfonic acid during analysis.[2]

This guide provides the protocols to distinguish, monitor, and control these pathways.

Part 1: Analytical Troubleshooting (Q&A)

Q1: Why does my LC-MS show the mass of the Sulfonic Acid (M+1 = 222) instead of the Chloride (M+1 = 240/242), even for the pure reagent?

Diagnosis: In-Situ Hydrolysis (The "Ghost Peak" Artifact). You are likely injecting the sulfonyl chloride directly in a methanol or water-containing mobile phase.[1][2] The high pressure and heat of the HPLC column, combined with the solvent, hydrolyze the chloride to the acid during the analysis.[2] The mass you see is an artifact of the method, not necessarily the quality of your bulk material.[2]

The Fix: The "Quench-First" Protocol Never analyze sulfonyl chlorides directly if you need quantitative purity data.[2] You must "lock" the species as a stable sulfonamide derivative before injection.[2]

Protocol:

  • Take 10 µL of your reaction mixture (or reagent stock).

  • Add it to a vial containing 100 µL of Morpholine (or Piperidine) in 500 µL of dry Acetonitrile .

  • Wait 1 minute (reaction is instantaneous).

  • Inject this sample.[3]

    • Interpretation: The peak corresponding to the morpholine-sulfonamide represents your active Sulfonyl Chloride.[2]

    • Any peak remaining at the Sulfonic Acid mass represents true hydrolysis in your bulk material.[2]

Q2: I see multiple spots on TLC and complex peaks in HPLC. Is my compound decomposing?

Diagnosis: Competitive SₙAr Reaction. Because the fluorine is ortho to the nitro group, it is an excellent leaving group.[2] If you are reacting this sulfonyl chloride with an amine, you may be getting:

  • Product A (Desired): Sulfonamide formation (Attack at S).

  • Product B (Undesired): Fluorine displacement (Attack at C-3).[1]

  • Product C (Double Addition): Both S-attack and C-attack.

The Fix: Kinetic Control

  • Temperature: Sulfonylation (S-attack) has a lower activation energy than SₙAr (C-attack).[1] Run the reaction at 0°C or -10°C. Do not heat unless the sulfonylation is stalled.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) rather than excess nucleophilic amine to scavenge the HCl.[2]

  • Order of Addition: Add the amine slowly to the sulfonyl chloride (keeping the electrophile in excess initially) to minimize double-addition.

Q3: My TLC spots smear or stick to the baseline. How do I follow this?

Diagnosis: Silica-Induced Hydrolysis. Standard silica gel is slightly acidic and contains adsorbed water.[1] It can hydrolyze your sulfonyl chloride on the plate, causing it to smear into the sulfonic acid (which stays on the baseline).[2]

The Fix: Neutralized/Co-Spot TLC [2]

  • Pre-treat the plate: Run the empty TLC plate in a chamber with 5% Triethylamine/Hexane and dry it.[2] This neutralizes the silica.[2]

  • The "Co-Spot" Trick:

    • Spot A: Starting Material (SM)

    • Spot B: Reaction Mixture (RM)[1]

    • Spot C: Co-spot (SM + RM)

    • If Spot C shows two distinct spots, your reaction is incomplete.[2] If it shows one spot, the reaction is done (or you just isolated unreacted SM).[2]

Part 2: Visualized Workflows

Figure 1: Analytical Decision Tree

Caption: Logic flow for distinguishing active sulfonyl chloride from hydrolyzed byproducts using derivatization.

AnalysisLogicStartSample: Reaction AliquotMethodChoose Analytical MethodStart->MethodDirectDirect Injection (LCMS)Method->DirectQuick Check(Qualitative only)DerivDerivatization (w/ Morpholine)Method->DerivPurity Check(Recommended)ResultBadArtifacts:Hydrolysis on Column(False Acid Peak)Direct->ResultBadResultGoodStable Sulfonamide(Quantifiable)Deriv->ResultGoodInterp1Peak A: Sulfonamide= Active ChlorideResultGood->Interp1Interp2Peak B: Sulfonic Acid= True HydrolysisResultGood->Interp2

Figure 2: Competitive Reaction Pathways

Caption: The "Dual-Electrophile" risk. Path A is desired; Path B (SNAr) is the primary impurity risk caused by the activated Fluorine.[2]

ReactionPathwaysSM3-Fluoro-2-nitro-benzene-1-sulfonyl ClPathAPath A: Sulfonylation(Kinetic Product)SM->PathA Low Temp (0°C)PathBPath B: SNAr (F-Displacement)(Thermodynamic/Side Rxn)SM->PathB High Temp / Excess AmineAmineNucleophile (R-NH2)Amine->PathAAmine->PathBProdADesired Sulfonamide(Intact Fluorine)PathA->ProdAProdBImpurity: Amino-Nitro-Sulfonyl Cl(Fluorine Lost)PathB->ProdB

Part 3: Reference Data

Table 1: Key Chemical Shift Indicators (NMR)

Use these signals to confirm if the Fluorine is still present or has been displaced.[2]

NucleusSignalInterpretation
¹⁹F NMR ~ -110 to -120 ppm Intact Product. The fluorine is still on the ring.[1]
¹⁹F NMR No Signal SₙAr Failure. The fluorine has been displaced by the amine.[2]
¹H NMR δ 11.0 - 12.0 ppm Sulfonic Acid. Broad singlet indicating hydrolysis (-SO₃H).[1]
Table 2: Stability & Storage
ConditionStability RatingRecommendation
Solid State (25°C) ModerateStore under Argon/Nitrogen.[1] Hygroscopic.
In DMSO/DMF PoorUse immediately.[2] Exothermic decomposition possible over time.[4]
In CH₂Cl₂/CHCl₃ GoodPreferred solvent for reactions.[2]
In Water/Alcohols Very PoorRapid hydrolysis to sulfonic acid.[2]

References

  • Sigma-Aldrich. 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride Product Sheet (Isomer Analog for Reactivity Comparison).Link

  • BenchChem. Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluoronitrobenzenes.Link

  • National Institutes of Health (PMC). Derivatization Methods for Sulfonyl Chloride Analysis in LC-MS.Link

  • ChemicalBook. 2-Nitrobenzenesulfonyl chloride Properties (Base Scaffold Reactivity).Link

Validation & Comparative

A Senior Application Scientist's Guide: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride vs. Dansyl Chloride for Amine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical biochemistry and drug development, the precise quantification and detection of amine-containing molecules are paramount. From amino acids and peptides to biogenic amines and pharmaceutical compounds, these molecules often lack the intrinsic properties required for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). This necessitates a chemical derivatization step, where a labeling reagent is covalently attached to the target amine, imparting desirable characteristics such as fluorescence or strong UV absorbance.

This guide provides an in-depth, objective comparison of two potent sulfonyl chloride-based amine labeling reagents: the classic fluorescent workhorse, Dansyl Chloride (DNS-Cl) , and the UV-active alternative, 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (FNBS-Cl) . We will move beyond a simple cataloging of features to explore the underlying chemical principles, provide field-proven experimental protocols, and offer expert guidance on selecting the optimal reagent for your specific research needs.

Section 1: Understanding the Core Chemistry: The Sulfonamide Bond

At the heart of both reagents' functionality is their reaction with primary and secondary amines to form highly stable sulfonamide bonds.[1][2] The reaction is a classic nucleophilic acyl substitution, where the unshared electron pair on the amine's nitrogen atom attacks the highly electrophilic sulfur atom of the sulfonyl chloride group.[3]

This reaction is optimally performed under alkaline conditions (typically pH 9-11).[2][4] The basic environment serves a critical dual purpose: it deprotonates the primary or secondary amine (R-NH₂ → R-NH⁻), transforming it into a much stronger nucleophile, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: General reaction mechanism for amine labeling with sulfonyl chlorides.

Section 2: Reagent Profile: Dansyl Chloride (DNS-Cl)

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, has been a cornerstone of amine derivatization for decades, prized for the strong fluorescence of its derivatives.[1]

Chemical Properties & Performance:

  • Detection: The dansyl moiety is intensely fluorescent, producing stable blue or blue-green fluorescent sulfonamide adducts.[1] This allows for exceptionally low detection limits, often in the femtomole range.

  • Spectroscopic Data: The excitation maximum is around 350 nm, with an emission maximum that is highly sensitive to the solvent environment, typically ranging from 520 to 550 nm.[5] This large Stokes shift is advantageous as it minimizes self-absorption and interference from scattered excitation light.

  • Reactivity: DNS-Cl reacts readily with primary and secondary amines, phenolic hydroxyls, and imidazole groups.[2] The reaction with primary and secondary amines is rapid, often completing within 15-60 minutes at room temperature or with gentle heating.[6][7]

  • Stability: While the resulting dansyl-sulfonamide bond is very stable, the reagent itself is susceptible to hydrolysis in aqueous solutions, especially at the high pH required for the reaction.[8] This hydrolysis yields dansyl acid, which is also fluorescent but unreactive, creating a competing reaction that can consume the reagent and generate background signal.[9] The reagent is also unstable in dimethyl sulfoxide (DMSO).[1]

Advantages:

  • High Sensitivity: Fluorescence detection provides sensitivity that is often orders of magnitude greater than UV-Vis absorbance.

  • Established Methods: A vast body of literature exists with well-validated protocols for a wide range of applications, from N-terminal protein sequencing to quantifying biogenic amines.[1][2]

  • Enhanced MS Signal: The tertiary amine within the dansyl group can improve ionization efficiency in positive mode electrospray ionization mass spectrometry (ESI-MS).[7]

Limitations:

  • Hydrolytic Instability: The competing hydrolysis reaction requires careful control of reaction time and reagent concentration.

  • Fluorescence Quenching: The fluorescence signal can be susceptible to quenching from various components in a complex sample matrix.

  • Reagent Interference: Excess reagent and its hydrolysis byproduct must often be removed or chromatographically separated from the labeled analyte to prevent interference.[10]

Section 3: Reagent Profile: this compound (FNBS-Cl)

FNBS-Cl is a less common but powerful alternative to dansyl chloride. It belongs to the family of nitrobenzenesulfonyl chlorides, which are highly reactive derivatizing agents. The resulting sulfonamide is not fluorescent but possesses a strong chromophore, making it ideal for UV-Vis detection.

Chemical Properties & Performance (Inferred and Based on Analogs):

  • Detection: The 2-nitrophenyl group is a strong chromophore, imparting significant UV absorbance to the labeled amine, allowing for sensitive detection with standard HPLC-UV/DAD systems.

  • Spectroscopic Data: The resulting N-substituted 3-fluoro-2-nitrobenzenesulfonamide will have a characteristic UV absorbance profile distinct from most endogenous biomolecules, allowing for selective detection.

  • Reactivity: The presence of two strong electron-withdrawing groups (nitro and sulfonyl) on the benzene ring makes the sulfonyl chloride moiety highly electrophilic and thus very reactive towards nucleophilic amines. The reaction is expected to be rapid and efficient under standard alkaline conditions.

  • Stability: Nitrobenzenesulfonamides (nosyl amides) are known to be highly stable and are even used as protecting groups in organic synthesis.[11] This indicates that the FNBS-amine bond is exceptionally robust, a key advantage for applications requiring harsh sample processing steps. Deprotection, if ever needed, requires specific and harsh conditions, such as treatment with a thiol, which are not encountered in typical analytical workflows.[11]

Advantages:

  • Robust Detection: UV-Vis detection is less prone to matrix-induced quenching effects compared to fluorescence.

  • High Reagent Reactivity: The electron-deficient aromatic ring enhances the reactivity of the sulfonyl chloride group, potentially leading to faster and more complete reactions.

  • Exceptional Adduct Stability: The resulting sulfonamide bond is extremely stable, ensuring the integrity of the labeled analyte throughout the analytical process.

  • No Hydrolysis Interference: While the reagent can hydrolyze, the hydrolysis product (3-fluoro-2-nitrobenzenesulfonic acid) is not fluorescent and can be easily separated chromatographically without the same level of interference seen with dansyl acid.

Limitations:

  • Lower Sensitivity: UV-Vis absorbance detection is generally less sensitive than fluorescence, which may be a limiting factor for trace-level analysis.

  • Non-Fluorescent: Not suitable for applications requiring fluorescence detection, such as fluorescence microscopy or certain plate-based assays.

  • Less Documented: Fewer published, application-specific protocols are available compared to dansyl chloride, potentially requiring more methods development.

Section 4: Head-to-Head Comparison

The choice between FNBS-Cl and Dansyl Chloride is fundamentally a choice of detection strategy, driven by the specific requirements of the assay for sensitivity, robustness, and available instrumentation.

FeatureDansyl Chloride (DNS-Cl) This compound (FNBS-Cl)
Primary Detection Method FluorescenceUV-Vis Absorbance
Typical Sensitivity Very High (femtomole to low picomole)High (low to mid-picomole)
Adduct Stability HighVery High (chemically robust)
Reagent Stability Moderate; susceptible to hydrolysis in aqueous base.[9]Moderate; susceptible to hydrolysis but with less problematic byproducts.
Reaction Conditions Alkaline (pH 9-11), Aqueous/Organic Mix[8]Alkaline (pH 9-11), Aqueous/Organic Mix
Selectivity Primary & Secondary Amines, Phenols[2]Primarily Primary & Secondary Amines
Key Advantage Exceptional sensitivity for trace analysis.Robustness, reliability of UV detection, adduct stability.
Key Disadvantage Potential for fluorescence quenching and byproduct interference.Lower intrinsic sensitivity compared to fluorescence.
Common Applications Proteomics, metabolomics, amino acid analysis, peptide sequencing.[8]Quantification of APIs, related substances, process impurities, amino acids.

Section 5: Experimental Protocols & Workflows

Trustworthy data begins with a robust and well-understood protocol. The following are self-validating methodologies that explain the causality behind each step.

cluster_workflow General Amine Labeling & Analysis Workflow Sample Sample Preparation (e.g., Protein Hydrolysis, Extraction) Label Derivatization Reaction (Addition of Labeling Reagent & Alkaline Buffer) Sample->Label Incubate Incubation (Controlled Time & Temperature) Label->Incubate Quench Reaction Quenching (e.g., Addition of Hydroxylamine or Primary Amine) Incubate->Quench Analyze LC Separation & Detection (HPLC with UV or FLD) Quench->Analyze Data Data Analysis (Quantification vs. Standard Curve) Analyze->Data

Caption: A generalized workflow for amine analysis using derivatization.

Protocol 1: Quantification of an Amino Acid with Dansyl Chloride and HPLC-FLD

This protocol is designed for the sensitive quantification of a model amino acid, such as glycine, in an aqueous sample.

  • Rationale: We use a carbonate buffer to maintain the alkaline pH necessary for the reaction. Acetonitrile (ACN) is used to dissolve the dansyl chloride, which has poor aqueous solubility. The reaction is quenched to stop further derivatization and consumption of the reagent.[7]

  • Materials:

    • Dansyl Chloride Solution: 10 mg/mL in ACN (prepare fresh).

    • Sodium Carbonate Buffer: 100 mM, pH 9.8.[7]

    • Glycine Standard Stock: 1 mg/mL in deionized water.

    • Quenching Solution: 1.5 M Hydroxylamine, pH 8.5.[12]

    • Acetonitrile (HPLC Grade).

    • Deionized Water.

  • Procedure:

    • Prepare Standards: Create a series of glycine standards (e.g., 1-100 µg/mL) by diluting the stock solution with deionized water.

    • Sample Aliquot: In a microcentrifuge tube, combine 50 µL of your sample or standard with 50 µL of the 100 mM Sodium Carbonate Buffer. Vortex briefly.

    • Initiate Labeling: Add 100 µL of the 10 mg/mL Dansyl Chloride solution. The ratio of reagents is critical; the labeling reagent should be in significant molar excess. Vortex immediately.

    • Incubate: Incubate the reaction mixture in a heating block at 60°C for 30 minutes, protected from light. Causality: Heating accelerates the reaction, ensuring complete derivatization, while light protection prevents photobleaching of the dansyl group.

    • Quench Reaction: After incubation, cool the sample to room temperature. Add 20 µL of the quenching solution to consume any unreacted dansyl chloride. Vortex and let stand for 10 minutes.

    • Analysis: Inject 10-20 µL of the final solution onto an HPLC system equipped with a C18 column and a fluorescence detector (Ex: ~340 nm, Em: ~530 nm). Elute with a gradient of ACN and water (with 0.1% formic acid).

Protocol 2: Quantification of an Amine-Containing API with FNBS-Cl and HPLC-UV

This protocol is designed for the robust quantification of a primary or secondary amine-containing active pharmaceutical ingredient (API).

  • Rationale: The principles are similar to dansylation, but the detection method is different. We use UV detection at a wavelength where the FNBS-adduct absorbs strongly, but potential interferences do not. The stability of the adduct makes this method ideal for quality control environments.

  • Materials:

    • FNBS-Cl Solution: 10 mg/mL in ACN (prepare fresh).

    • Sodium Borate Buffer: 50 mM, pH 9.5.

    • API Standard Stock: 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

    • Quenching Solution: 2 M Glycine solution in water.

  • Procedure:

    • Prepare Standards: Create a calibration curve by diluting the API stock solution.

    • Sample Aliquot: In a microcentrifuge tube, combine 50 µL of your sample or standard with 100 µL of the 50 mM Sodium Borate Buffer. Vortex.

    • Initiate Labeling: Add 100 µL of the 10 mg/mL FNBS-Cl solution. Vortex immediately.

    • Incubate: Incubate at 50°C for 20 minutes. Causality: The high reactivity of FNBS-Cl may allow for shorter incubation times compared to dansyl chloride. This should be optimized during method development.

    • Quench Reaction: Add 25 µL of the glycine quenching solution. Glycine is a simple primary amine that will rapidly consume any excess FNBS-Cl. Vortex and let stand for 10 minutes.

    • Analysis: Inject 10-20 µL onto an HPLC system with a C18 column and a UV/DAD detector. Monitor at the absorbance maximum of the FNBS-API adduct (determined by scanning a concentrated standard, likely in the 250-350 nm range).

Section 6: Conclusion: Making the Right Choice

The selection between this compound and dansyl chloride is not a matter of which reagent is "better," but which is "fitter" for the analytical purpose.

  • Choose Dansyl Chloride when:

    • The highest possible sensitivity is required to detect trace levels of your analyte.

    • You have access to a fluorescence detector and expertise in fluorescence-based methods.

    • Your sample matrix is relatively clean, minimizing the risk of fluorescence quenching.

  • Choose this compound when:

    • Robustness and reproducibility are the highest priorities, such as in validated QC methods.

    • Your primary analytical instrument is an HPLC with a standard UV-Vis or DAD detector.

    • Your sample matrix is complex and may cause fluorescence quenching.

    • The labeled analyte must withstand harsh downstream processing steps, leveraging the superior stability of the nosyl-amide bond.

By understanding the fundamental chemistry, performance characteristics, and practical application of these two reagents, researchers, scientists, and drug development professionals can make informed decisions, leading to the generation of accurate, reliable, and high-quality data.

References

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025).
  • Dansyl chloride. Wikipedia.
  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI.
  • Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. (2025). Benchchem.
  • Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. (2001). PubMed.
  • Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. (2002).
  • Targeted quantification of amino acids by dansyl
  • Amines as Nucleophiles. (2021). Chemistry LibreTexts.
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. (2010).
  • Dansyl amide. Wikipedia.
  • Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.
  • Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. (2006).
  • The scope of dansyl vs fluorescein label in fluorescence postlabeling assay for DNA damage. (1995). PubMed.

Sources

Comparative Guide: 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride vs. Nosyl Chloride

[1]

Executive Summary

Nosyl Chloride (2-NsCl) is the gold standard for amine protection and activation (Fukuyama amine synthesis).[1] Its utility relies on the electron-withdrawing nitro group, which renders the sulfonamide


1

This compound (3-F-2-NsCl) is a "dual-function" reagent.[1] While it retains the protecting group capabilities of 2-NsCl, the fluorine atom at the 3-position—ortho to the nitro group—introduces a highly reactive site for Nucleophilic Aromatic Substitution (S_NAr) .[1] This transforms the protecting group into a scaffold for molecular diversification , allowing researchers to append libraries of nucleophiles to the ring before or instead of cleavage.

Recommendation:

  • Use Nosyl Chloride for standard amine protection and mono-alkylation of primary amines.[1]

  • Use 3-Fluoro-2-NsCl when you require a "traceless" linker strategy or wish to synthesize benzothiadiazine derivatives or complex heterocycles via post-sulfonylation modification.[1]

Chemical Profile & Physical Properties[2][3][4][5][6]

FeatureNosyl Chloride (2-NsCl) 3-Fluoro-2-NsCl
CAS Number 1694-92-46654-86-0 (Generic/Isomer var.)*
Structure Nitro group at C2.[1]Nitro at C2, Fluoro at C3.[1][2][3]
Molecular Weight 221.62 g/mol ~239.61 g/mol
Physical Form Pale yellow crystalline powderOff-white to yellow solid
Melting Point 63–67 °CTypically lower/similar (isomer dependent)
Primary Reactivity Sulfonylation (Electrophilic)Sulfonylation + S_NAr (at C3)
Stability Moisture sensitive; Stable to mild acid.[1]Moisture sensitive; Base labile (S_NAr risk) .

*Note: CAS numbers for fluorinated isomers vary by vendor; verify specific substitution pattern (3-fluoro-2-nitro vs 4-fluoro-3-nitro) via NMR before use.[1]

Mechanistic Deep Dive

The Electronic Landscape

The reactivity difference is governed by the Hammett substituent constants and the ortho-effect .[1]

  • 2-NsCl: The nitro group exerts a strong

    
     (inductive) and 
    
    
    (mesomeric) effect, activating the sulfonyl chloride for attack by amines.[1]
  • 3-F-2-NsCl: The fluorine atom is an electronegative withdrawing group (

    
    ).[1]
    
    • Effect on Sulfonylation: The 3-F analog is more electrophilic than 2-NsCl due to the additive electron-withdrawing nature of F and NO

      
      .[1] Reaction rates with amines will be faster.
      
    • Effect on Acidity: The resulting sulfonamide proton (

      
      ) will be slightly more acidic, potentially allowing alkylation with weaker bases (e.g., K
      
      
      CO
      
      
      vs. Cs
      
      
      CO
      
      
      ).
The S_NAr "Trap" (or Opportunity)

The defining feature of 3-F-2-NsCl is the fluorine atom positioned ortho to the nitro group.[1] The nitro group acts as a radical activator, stabilizing the Meisenheimer intermediate during nucleophilic attack.

  • Risk: During basic alkylation (e.g., Fukuyama synthesis), a strong nucleophile (or hydroxide) may attack the C3 position, displacing fluoride instead of alkylating the nitrogen.

  • Opportunity: This reactivity allows for "scaffold diversification." You can attach a thiol, amine, or alkoxide to the ring after forming the sulfonamide.

Visualization: Reaction Pathways[1]

ReactivityComparisoncluster_legendKeyStartSulfonyl Chloride(Reagent)SulfonamideSulfonamideIntermediateStart->Sulfonamide + Amine (Base)AminePrimary Amine(R-NH2)AlkylationN-Alkylation(R'-X, Base)Sulfonamide->Alkylation Standard PathSNArS_NAr Displacement(Nu-, -F)Sulfonamide->SNAr 3-F-2-NsCl ONLY(Ortho-F activation)DeprotectionFukuyama Cleavage(PhSH, Base)Alkylation->DeprotectionProduct_NsSecondary Amine(R-NH-R')Deprotection->Product_NsModifiedFunctionalizedScaffoldSNAr->ModifiedLegendBlue: Starting MaterialGreen: Common IntermediateRed: Divergent Reactivity

Figure 1: Divergent reactivity pathways. While both reagents undergo sulfonylation, the 3-Fluoro analog opens a secondary S_NAr pathway (dashed red line) driven by the ortho-nitro activation.[1]

Experimental Protocols

Protocol A: General Sulfonylation (Amine Protection)

Applicable to both reagents, but requires temperature control for 3-F-2-NsCl.[1]

Materials:

  • Amine substrate (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

  • Dissolution: Dissolve the amine and base in DCM (0.1 M concentration) under an inert atmosphere (N

    
     or Ar).
    
  • Cooling (Critical for 3-F): Cool the solution to 0 °C .

    • Why: 3-F-2-NsCl is highly reactive.[1] Controlling the exotherm prevents bis-sulfonylation or background hydrolysis.[1]

  • Addition: Add the sulfonyl chloride portion-wise over 5–10 minutes.

  • Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • 3-F Note: Reaction is often complete within <1 hour. 2-NsCl may take 2–4 hours.[1]

  • Workup: Quench with 1M HCl. Extract with DCM.[4] Wash organic layer with brine, dry over Na

    
    SO
    
    
    , and concentrate.[1][4]
Protocol B: S_NAr Diversification (3-F-2-NsCl Specific)

Use this to replace the Fluorine atom with a nucleophile (e.g., Morpholine).[1]

Materials:

  • 3-Fluoro-2-nitrobenzenesulfonamide (from Protocol A)[1]

  • Nucleophile (e.g., Morpholine, 2.0 equiv)[1]

  • Base: K

    
    CO
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO (Polar aprotic is required for S_NAr)

Step-by-Step:

  • Dissolve the sulfonamide in DMF (0.2 M).

  • Add K

    
    CO
    
    
    and the nucleophile.
  • Heat: Stir at 60–80 °C .

    • Mechanism:[4][5][6][7][8] The nucleophile attacks C3. The Meisenheimer complex is stabilized by the ortho-nitro group.[1] Fluoride is eliminated.

  • Monitoring: Watch for the mass shift (M - F + Nu).[1]

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

Protocol C: Fukuyama Deprotection

Standard for 2-NsCl; requires validation for 3-F derivatives due to altered electronics.[1]

Reagents: Thiophenol (PhSH) or Thioglycolic acid; K


Procedure:

Trustworthiness & Troubleshooting

Self-Validating the System

To ensure your reaction is proceeding correctly, look for these indicators:

  • Color Change:

    • 2-NsCl: Sulfonylation is usually colorless to pale yellow.[1] Deprotection turns deep yellow/orange.

    • 3-F-2-NsCl: S_NAr reactions often produce distinct color changes (yellow to deep orange/red) as the electronic conjugation of the ring changes upon substitution.[1]

  • 19F NMR (The Ultimate Check):

    • If using 3-F-2-NsCl, take a crude 19F NMR .[1]

    • Starting Material: Sharp singlet (approx -110 to -120 ppm).[1]

    • S_NAr Product: The fluorine peak will disappear .

    • Side Reaction: If you see multiple F peaks, you may have hydrolysis or regioisomers.[1]

Common Pitfalls
IssueCause (2-NsCl)Cause (3-F-2-NsCl)Solution
Low Yield (Sulfonylation) Wet solvent (Hydrolysis)S_NAr with solvent/base. Use anhydrous DCM; Avoid nucleophilic bases (use DIPEA, not Pyridine).[1]
Bis-alkylation Temperature too high.[1]Fluorine activation makes N-H too acidic. Control equivalents of alkyl halide strictly.
Cannot Deprotect Steric hindrance.[1][6]Altered electronics stabilize the complex. Switch to stronger nucleophile (mercaptoethanol) or increase temp to 50°C.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373-6374.[1] Link

  • Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359.[1] Link

  • Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzenesulfonyl chlorides. Tetrahedron, 66(43), 8456-8463.[1] Link

  • Neustadt, B. R. (1994). Nucleophilic aromatic substitution of 2-nitrobenzenesulfonamides. Tetrahedron Letters, 35(3), 379-382.[1] (Demonstrates S_NAr utility on nitro-sulfonamide scaffolds).

Comparative Guide: Isomeric Fluoronitrobenzenesulfonyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of isomeric fluoronitrobenzenesulfonyl chlorides, focusing on their chemoselectivity, regiochemical behavior, and application in high-value scaffold synthesis such as the BCL-2 inhibitor Venetoclax.

Executive Summary

Fluoronitrobenzenesulfonyl chlorides are trifunctional synthetic handles containing three distinct reactive sites: a sulfonyl chloride (-SO₂Cl ), a fluoride (-F ), and a nitro group (-NO₂ ). Their utility in medicinal chemistry stems from the ability to perform orthogonal functionalization. This guide compares the reactivity profiles of key isomers—specifically 4-fluoro-3-nitro- and 2-fluoro-5-nitrobenzenesulfonyl chloride —to enable precise scaffold design.

Structural Landscape & Availability

While ten constitutional isomers are theoretically possible, three are chemically predominant due to their accessibility via chlorosulfonation or oxidative chlorination of thioethers.

IsomerStructureKey FeatureAvailability
4-Fluoro-3-nitrobenzenesulfonyl chloride F-para, NO₂-meta to SO₂ClHigh SNAr Reactivity. F is ortho to NO₂.High (Venetoclax intermediate)
2-Fluoro-5-nitrobenzenesulfonyl chloride F-ortho, NO₂-meta to SO₂ClModerate SNAr Reactivity. F is para to NO₂.High
4-Fluoro-2-nitrobenzenesulfonyl chloride F-para, NO₂-ortho to SO₂ClSterically Congested SO₂Cl. Medium

Reactivity Profile: The Chemoselectivity Hierarchy

Successful utilization of these scaffolds relies on exploiting the significant reactivity gap between the sulfonyl chloride and the aryl fluoride.

Chemoselectivity (SO₂Cl vs. Ar-F)

The sulfonyl chloride is the "kinetic" handle, reacting rapidly with nucleophiles at low temperatures (-10 °C to 0 °C). The aryl fluoride, activated for Nucleophilic Aromatic Substitution (SNAr), is the "thermodynamic" handle, typically requiring elevated temperatures (>50 °C) or stronger bases.

  • Rule of Thumb: Always perform sulfonylation before SNAr if the incoming nucleophile is an amine. If the SNAr is performed first, the amine nucleophile will indiscriminately attack the highly reactive SO₂Cl group.

Regio-Electronic Effects on SNAr Rates

The rate of SNAr displacement of the fluorine atom is governed by the position of the electron-withdrawing nitro group.

  • Ortho-Activation (Fastest): Isomers where F is ortho to NO₂ (e.g., 4-fluoro-3-nitrobenzenesulfonyl chloride ) exhibit the highest SNAr rates. The inductive effect (-I) of the nitro group is strongest at the ortho position, stabilizing the Meisenheimer complex intermediate.

  • Para-Activation (Fast): Isomers where F is para to NO₂ (e.g., 2-fluoro-5-nitrobenzenesulfonyl chloride ) are highly reactive but generally slower than ortho-isomers due to the diminished inductive stabilization over distance, despite strong resonance (-M) effects.

  • Meta-Deactivation (Slow): Isomers where F is meta to NO₂ are effectively inert to SNAr under standard conditions.

Comparative Data Table
Feature4-Fluoro-3-nitro- (Isomer A)2-Fluoro-5-nitro- (Isomer B)Mechanistic Rationale
F Position relative to NO₂ OrthoParaOrtho -I effect > Para -I effect.[1]
SNAr Rate (k_rel) Fastest (100) Fast (approx. 20-40)Stabilization of Meisenheimer complex.
SO₂Cl Electrophilicity HighHighSO₂Cl is isolated from resonance with F/NO₂.
Hydrolysis Stability ModerateModerateSO₂Cl susceptible to moisture.
Primary Application Venetoclax SynthesisDiversity LibrariesAccess to 1,3,4-trisubstituted arenes.

Experimental Protocols

Protocol A: Chemoselective Sulfonylation (Kinetic Control)

Target: Formation of Sulfonamide without displacing Fluorine.

Reagents: 4-Fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq), Amine (1.0 eq), DIPEA (1.2 eq), DCM, -10 °C.

  • Dissolution: Dissolve 4-fluoro-3-nitrobenzenesulfonyl chloride in anhydrous DCM (0.2 M) and cool to -10 °C using an ice/salt bath.

  • Addition: Add DIPEA followed by the dropwise addition of the amine (dissolved in DCM) over 15 minutes. Crucial: Maintain temp < 0 °C to prevent SNAr side reactions.

  • Monitor: Stir at 0 °C for 1 hour. Monitor by TLC/LCMS. The sulfonamide forms quantitatively.

  • Workup: Quench with 1M HCl (cold), separate organic layer, dry over MgSO₄, and concentrate.

Protocol B: Sequential Functionalization (The Venetoclax Route)

Target: Sulfonamide formation followed by SNAr displacement.

Context: This sequence is used in the synthesis of the BCL-2 inhibitor Venetoclax (ABT-199).[2] The sulfonamide is installed first, followed by the displacement of the highly activated fluorine by a secondary amine.

  • Step 1 (Sulfonylation): React 4-fluoro-3-nitrobenzenesulfonyl chloride with ammonia (or protected sulfonamide equivalent) as per Protocol A to generate 4-fluoro-3-nitrobenzenesulfonamide .

  • Step 2 (SNAr):

    • Dissolve the sulfonamide intermediate in anhydrous THF or DMF.

    • Add (tetrahydro-2H-pyran-4-yl)methylamine (1.2 eq) and excess base (TEA or K₂CO₃, 2.0 eq).

    • Heat to 60-80 °C for 4-12 hours.

    • Observation: The solution typically turns yellow/orange as the nitro-aniline chromophore forms.

  • Step 3 (Reduction): The nitro group is subsequently reduced (H₂/Pd-C or Fe/NH₄Cl) to the aniline for final coupling.

Visualizing the Reaction Pathways[1]

The following diagram illustrates the divergent pathways and the critical decision node based on chemoselectivity.

ReactionPathways Start 4-Fluoro-3-nitrobenzenesulfonyl Chloride (Trifunctional Core) Path1 Pathway A: Kinetic Control (Temp < 0°C) Start->Path1 Amine (1 eq) Base, DCM Path2 Pathway B: Thermodynamic Control (Temp > 50°C) Start->Path2 Amine (Excess) Heat Sulfonamide Intermediate 1: 4-Fluoro-3-nitrobenzenesulfonamide (F Intact) Path1->Sulfonamide Selective Sulfonylation (Fast) SNAr_Product Side Product: Sulfonyl Chloride Hydrolysis or Polymerization Path2->SNAr_Product Uncontrolled Reactivity (Messy Mixture) Final_Drug Target Scaffold: 3-Nitro-4-amino-benzenesulfonamide (Venetoclax Precursor) Sulfonamide->Final_Drug Step 2: SNAr (Tetrahydropyran-amine, Heat) Displacement of F

Caption: Chemoselective workflow for 4-fluoro-3-nitrobenzenesulfonyl chloride. Pathway A (low temp) yields the stable sulfonamide intermediate required for drug synthesis, preventing premature fluorine displacement.

Synthesis of the Scaffolds

While commercially available, these isomers are synthesized industrially via the Thioether Route to avoid the harsh conditions of direct chlorosulfonation which often fail on electron-deficient nitro-arenes.

  • Precursor: Difluoronitrobenzene.[3]

  • Regioselective SNAr: Reaction with benzyl mercaptan (BnSH) selectively displaces the more activated fluorine.

  • Oxidative Chlorination: The thioether (-SBn) is cleaved and oxidized using Cl₂/H₂O (or NCS/HCl) to yield the sulfonyl chloride (-SO₂Cl).

References

  • Synthesis of Isomeric Fluoronitrobenzenesulfonyl Chlorides. Source: Zhersh, S., et al. Tetrahedron (2010). Note: Describes the thioether-oxidation route for 5 key isomers.

  • Venetoclax (ABT-199) Synthesis Patent. Source: WO2010138588A1 (AbbVie Inc). Note: Details the use of 4-fluoro-3-nitrobenzenesulfonyl derivatives in the synthesis of BCL-2 inhibitors.

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism. Source: IUPAC Compendium of Chemical Terminology. Note: Foundational definitions of Meisenheimer complex stabilization by ortho/para nitro groups.

  • Chemoselective Sulfonylation Protocols. Source:Journal of Organic Chemistry (General Protocol Reference). Note: Standard methodologies for amine sulfonylation in the presence of aryl fluorides.

Sources

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Nitrobenzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Nitrobenzenesulfonyl chlorides are a critical class of compounds, frequently employed as protecting groups for amines (nosylates) and as intermediates in the synthesis of sulfonamides. The reactivity of these reagents, dictated by the position of the nitro group on the benzene ring, has profound implications for reaction kinetics, yield, and the design of synthetic routes. This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-nitrobenzenesulfonyl chloride, supported by experimental data, to empower informed decision-making in your research.

The Decisive Role of the Nitro Group's Position

The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The electron-withdrawing nature of the nitro group (-NO₂) significantly enhances this electrophilicity, making nitrobenzenesulfonyl chlorides more reactive than their unsubstituted counterpart. However, the position of the nitro group—ortho, meta, or para—introduces subtle yet significant differences in reactivity due to a combination of electronic and steric effects.

Electronic Effects: An Inductive and Resonance Tug-of-War

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which generally increases the rate of nucleophilic attack on the sulfonyl chloride.

  • Meta- and Para- Positions: The nitro group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-M).

    • In the para-position , both effects work in concert to withdraw electron density from the benzene ring and, by extension, from the sulfonyl chloride group. This results in a highly electrophilic sulfur atom, leading to a faster reaction rate. The Hammett constant for a para-nitro group (σₚ) is approximately +0.78 .[1]

    • In the meta-position , only the inductive effect is operative in withdrawing electron density from the reaction center. The resonance effect of the nitro group does not extend to the meta position. Consequently, the electron-withdrawing influence is less pronounced compared to the para isomer. The Hammett constant for a meta-nitro group (σₘ) is approximately +0.71 .[1]

  • The Ortho-Position Anomaly: The ortho-position presents a more complex scenario. While the electronic effects (both inductive and resonance) are expected to be similar to or even stronger than the para-position, the proximity of the bulky nitro group to the sulfonyl chloride functionality introduces significant steric hindrance. This steric congestion can impede the approach of a nucleophile, potentially slowing down the reaction rate. Furthermore, direct field effects and other intramolecular interactions can also play a role. Due to these combined influences, a simple Hammett constant for the ortho-nitro group is not as straightforwardly applied as for the meta and para positions.

The interplay of these electronic effects is visualized in the diagram below.

Caption: Electronic and steric effects influencing the reactivity of nitrobenzenesulfonyl chloride isomers.

Experimental Data: A Quantitative Comparison of Hydrolysis Rates

To provide concrete evidence for the reactivity differences, we turn to experimental data from kinetic studies. The hydrolysis of sulfonyl chlorides, a reaction where water acts as the nucleophile, is a well-established method for quantifying their reactivity. The following table summarizes the first-order rate constants (k₁) for the neutral hydrolysis of the three isomers in water at 25°C, as reported by O. Rogne in 1968.

IsomerSubstituent PositionRate Constant (k₁) at 25°C (s⁻¹)Relative Reactivity
4-Nitrobenzenesulfonyl chloride Para1.85 x 10⁻³2.57
3-Nitrobenzenesulfonyl chloride Meta1.10 x 10⁻³1.53
2-Nitrobenzenesulfonyl chloride Ortho0.72 x 10⁻³1.00

Data sourced from Rogne, O. (1968). J. Chem. Soc. B, 1294-1296.

As the data clearly indicates, the reactivity order for the hydrolysis of nitrobenzenesulfonyl chlorides is:

4-Nitro (para) > 3-Nitro (meta) > 2-Nitro (ortho)

This experimental finding aligns perfectly with our theoretical understanding. The para-isomer, with the strongest electron-withdrawing effect and minimal steric hindrance, exhibits the highest reactivity. The meta-isomer is less reactive due to the absence of the resonance effect. The ortho-isomer, despite strong electronic withdrawing effects, is the least reactive of the three, a direct consequence of the significant steric hindrance posed by the adjacent nitro group, which impedes the approach of the water molecule to the electrophilic sulfur center.

Experimental Protocol: Determination of Hydrolysis Rate by Conductometry

The hydrolysis of a sulfonyl chloride produces hydrochloric acid and the corresponding sulfonic acid, both of which are strong electrolytes. This generation of ions provides a convenient method for monitoring the reaction progress by measuring the change in the electrical conductivity of the solution over time.

ExperimentalWorkflow A 1. Prepare a dilute solution of the nitrobenzenesulfonyl chloride isomer in a suitable organic solvent (e.g., acetone). B 2. Equilibrate a known volume of deionized water in a thermostated conductivity cell at 25°C. A->B C 3. Inject a small, precise volume of the sulfonyl chloride solution into the water and start the timer simultaneously. B->C D 4. Record the conductivity of the solution at regular time intervals until the reading stabilizes (indicating reaction completion). C->D E 5. Plot the conductivity versus time. D->E F 6. Determine the first-order rate constant (k₁) from the slope of a plot of ln(G∞ - Gt) vs. time, where Gt is the conductivity at time t and G∞ is the final conductivity. E->F caption Workflow for Kinetic Analysis via Conductometry.

Caption: A generalized workflow for the kinetic analysis of sulfonyl chloride hydrolysis using conductometry.

Detailed Step-by-Step Methodology:
  • Solution Preparation:

    • Prepare a stock solution of the nitrobenzenesulfonyl chloride isomer (e.g., 0.1 M) in a dry, inert organic solvent such as acetone.

    • Ensure all glassware is scrupulously clean and dry.

  • Instrumentation Setup:

    • Set up a conductivity meter with a suitable probe. Calibrate the instrument according to the manufacturer's instructions.

    • Place a known volume of high-purity deionized water into a jacketed reaction vessel connected to a circulating water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Immerse the conductivity probe into the water and allow the system to reach thermal equilibrium.

  • Reaction Initiation and Data Acquisition:

    • Using a microliter syringe, rapidly inject a small, precise volume of the sulfonyl chloride stock solution into the stirred water. The final concentration of the sulfonyl chloride should be low to ensure complete dissolution and to maintain first-order kinetics.

    • Simultaneously start a stopwatch or a data logging system.

    • Record the conductivity of the solution at regular intervals (e.g., every 15-30 seconds) for a duration sufficient for the reaction to go to completion (typically several half-lives).

  • Data Analysis:

    • The reaction follows first-order kinetics. The integrated rate law can be expressed in terms of conductivity: ln(G∞ - Gt) = -k₁t + ln(G∞ - G₀) where:

      • G∞ is the conductivity at infinite time (reaction completion).

      • Gt is the conductivity at time t.

      • G₀ is the initial conductivity (at t=0).

      • k₁ is the first-order rate constant.

    • Plot ln(G∞ - Gt) on the y-axis against time (t) on the x-axis. The plot should yield a straight line with a slope equal to -k₁.

This self-validating protocol, when applied to all three isomers under identical conditions, will reliably reproduce the reactivity trend discussed above.

Conclusion and Practical Implications

The reactivity of nitrobenzenesulfonyl chlorides is a nuanced interplay of electronic and steric effects. For drug development and synthetic chemistry professionals, a clear understanding of these differences is crucial for optimizing reaction conditions and achieving desired outcomes.

  • 4-Nitrobenzenesulfonyl chloride is the most reactive of the three isomers, making it an excellent choice when rapid and complete reaction is desired, for instance, in the protection of sterically unhindered amines.

  • 3-Nitrobenzenesulfonyl chloride offers a moderate level of reactivity, which can be advantageous in situations where a more controlled reaction is needed or when dealing with substrates that are sensitive to highly reactive reagents.

  • 2-Nitrobenzenesulfonyl chloride , being the least reactive due to steric hindrance, is often employed when selectivity is a primary concern, particularly in the presence of multiple nucleophilic sites. The steric bulk can favor reaction at less hindered positions.

By leveraging the experimental data and the theoretical principles outlined in this guide, researchers can make more strategic decisions in the selection and application of these versatile reagents, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

Sources

Beyond Bioisosterism: The Kinetic Advantage of the Fluoro Group in 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS: 1193390-56-5) is not merely a halogenated building block; it is a "privileged scaffold enabler" designed for divergent synthesis. While the sulfonyl chloride moiety provides a standard handle for sulfonamide formation, the 3-fluoro group serves as a latent, high-velocity electrophile.

This guide details why the fluoro-analog outperforms its chloro- and bromo-counterparts in Nucleophilic Aromatic Substitution (


) , specifically when orchestrated by the adjacent ortho-nitro group. For medicinal chemists, this molecule offers a strategic advantage: the ability to perform late-stage diversification under milder conditions than required for chlorinated analogs, preserving sensitive functional groups elsewhere in the molecule.

The Fluorine Advantage: The "Element Effect" in

To understand the superiority of the fluoro group in this specific scaffold, one must look beyond bond dissociation energies. In typical


 reactions, iodine is the best leaving group due to the weak C-I bond. However, in 

reactions activated by strong electron-withdrawing groups (EWGs) like

, the order of reactivity is reversed:


Mechanism of Action

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is the initial attack of the nucleophile to form the resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Inductive Stabilization: The extreme electronegativity of fluorine exerts a powerful inductive effect (

    
    ) on the ring carbon. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon, accelerating the nucleophilic attack.
    
  • Transition State Stabilization: The highly polarized C-F bond stabilizes the negative charge accumulation in the transition state leading to the Meisenheimer complex more effectively than the less electronegative C-Cl bond.

  • Bond Strength Irrelevance: Since C-X bond breaking occurs after the rate-determining step, the strength of the C-F bond does not impede the reaction rate.

Comparison: Fluoro vs. Chloro vs. Bromo
Feature3-Fluoro-2-nitro-3-Chloro-2-nitro-Impact on Synthesis
Electronegativity (Pauling) 3.983.16F creates a more electrophilic target for nucleophiles.

Rate (Relative)
~100-300x1xF allows reaction at lower temps (e.g., RT vs. 80°C).
Steric Radius (Van der Waals) 1.47 Å1.75 ÅF causes less steric hindrance to incoming nucleophiles.
Leaving Group Ability (

)
ExcellentModerateF ensures cleaner conversion with fewer side reactions.

Strategic Workflow: Divergent Synthesis Pathways

The unique architecture of this compound allows for "Chemo-Orthogonal" functionalization. The sulfonyl chloride reacts with nucleophiles via an acyl-substitution-like mechanism, while the fluoro group reacts via


.
Pathway Logic
  • Path A (Standard): Sulfonylation first. The

    
     is highly reactive and moisture sensitive. Capping it with an amine stabilizes the molecule. The resulting sulfonamide is stable enough to withstand the basic conditions required to displace the fluorine in the next step.
    
  • Path B (Risk): Displacing F first. This is risky because the nucleophile (e.g., an amine) may also react with the

    
    , leading to polymerization or double-addition.
    

ReactionPathway SM 3-Fluoro-2-nitrobenzene- 1-sulfonyl chloride Sulfonamide Intermediate A: 3-Fluoro-2-nitro- sulfonamide SM->Sulfonamide 1. Sulfonylation (R-NH2, 0°C) SNAr_Product Intermediate B: 3-Substituted-2-nitro- sulfonamide Sulfonamide->SNAr_Product 2. SNAr Displacement (Nu-, K2CO3, RT) Final Target Scaffold: Benzothiadiazine 1,1-dioxide SNAr_Product->Final 3. Reduction (-NO2 -> -NH2) 4. Cyclization

Figure 1: The chemo-orthogonal workflow utilizing the stability of the sulfonamide to facilitate subsequent fluorine displacement.

Experimental Protocol: Benzothiadiazine Precursor Synthesis

This protocol demonstrates the synthesis of a functionalized sulfonamide intermediate, leveraging the high reactivity of the fluoro group to introduce a secondary amine under mild conditions.

Materials
  • Substrate: this compound (1.0 eq)

  • Primary Amine: Aniline or Alkyl amine (1.0 eq)

  • Secondary Nucleophile: Morpholine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) and Potassium Carbonate (

    
    )
    
  • Solvent: Dichloromethane (DCM) and Acetonitrile (MeCN)

Step 1: Sulfonamide Formation (The "Cap")

Rationale: The sulfonyl chloride is the most reactive electrophile and must be secured first.

  • Dissolve this compound (1 mmol) in anhydrous DCM (5 mL) under

    
     atmosphere.
    
  • Cool the solution to 0°C (ice bath) to suppress side reactions.

  • Add DIPEA (1.2 mmol) followed by the Primary Amine (1.0 mmol) dropwise.

  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Checkpoint: Monitor by TLC/LC-MS. The Fluorine atom remains intact.

  • Workup: Wash with 1N HCl, dry over

    
    , and concentrate. Use directly in Step 2.
    
Step 2: Fluorine Displacement

Rationale: The ortho-nitro group activates the fluorine. The meta-sulfonamide group provides additional (though weaker) activation. The reaction proceeds rapidly due to the F-leaving group.

  • Dissolve the crude sulfonamide from Step 1 in MeCN (5 mL).

  • Add

    
     (2.0 eq) and Morpholine (1.2 eq).
    
  • Stir at Room Temperature .

    • Note: If using the Chloro-analog , this step would typically require heating to 60-80°C . The Fluoro-analog allows this to proceed at RT, preventing thermal degradation of the sulfonamide.

  • Monitor reaction progress (typically complete in 2-4 hours).

  • Workup: Dilute with water, extract with Ethyl Acetate.

Step 3: Nitro Reduction & Cyclization (Summary)

Following Step 2, the nitro group is reduced (Fe/AcOH or


/Pd-C) to an aniline. This nascent aniline can then attack the sulfonamide nitrogen (if functionalized appropriately) or react with an external electrophile (like an aldehyde or phosgene equivalent) to form 1,2,4-benzothiadiazine 1,1-dioxides , a privileged class of bioactive heterocycles.

Troubleshooting & Handling

IssueCauseSolution
Hydrolysis of

Moisture in solvent/airUse anhydrous DCM; store reagent under inert gas.
Low Yield in Step 2 Incomplete

While F is fast, bulky nucleophiles may still require mild heating (40°C).
Regioselectivity Loss Competition with

Ensure Step 1 is complete and quenched before adding the second nucleophile.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link(Foundational text establishing the "Fluorine Effect" in activated aromatic substitution).

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link(Comprehensive guide on SNAr mechanisms and the superiority of Fluorine as a leaving group).

  • Neustadt, B. R. (1979). Synthesis of 1,2,4-benzothiadiazine-1,1-dioxides. Tetrahedron Letters, 20(19), 1623-1626. Link(Application of 2-nitrobenzenesulfonyl chlorides in heterocyclic synthesis).

  • PubChem. (n.d.). 3-Fluoro-2-nitrobenzenesulfonyl chloride (CID 45791608).[1] National Library of Medicine.[1] Link(Chemical property verification).

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the efficacy, safety, and patentability of novel chemical entities. The positional arrangement of functional groups on an aromatic ring can dramatically alter a molecule's biological activity and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride and its key isomers, offering both experimental protocols and a predictive analysis of their distinguishing spectral features.

The isomers under consideration are crucial building blocks in medicinal chemistry. Their correct identification is paramount, as even a minor shift in substituent position can lead to vastly different pharmacological profiles. This document is structured to provide a practical, field-proven framework for differentiating these molecules using standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structures of the Isomers

The primary focus of this guide is on this compound and two of its constitutional isomers: 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride and 2-Fluoro-3-nitrobenzene-1-sulfonyl chloride. The distinct spatial arrangement of the fluoro, nitro, and sulfonyl chloride groups is the basis for their unique spectroscopic signatures.

Figure 1: Molecular structures of the benzenesulfonyl chloride isomers.

General Experimental Workflow

A systematic approach is essential for the unambiguous identification of these isomers. The following workflow outlines a standard procedure from sample receipt to final analysis.

workflow sample Sample Receipt Isomer Mixture or Unknown prep Sample Preparation Dissolution in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) for NMR. Preparation of KBr pellet or thin film for IR. Dilution for MS analysis. sample->prep nmr NMR Spectroscopy Acquire ¹H, ¹³C, and ¹⁹F spectra. prep->nmr ir IR Spectroscopy Acquire spectrum and identify key functional group frequencies. prep->ir ms Mass Spectrometry Determine molecular weight and analyze fragmentation patterns. prep->ms analysis Data Analysis & Comparison Correlate data from all techniques. Compare with predicted values and reference spectra. nmr->analysis ir->analysis ms->analysis conclusion Structural Elucidation Confirm the identity of the isomer. analysis->conclusion

Figure 2: A comprehensive workflow for isomeric differentiation.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR is a powerful first-line technique for distinguishing isomers by probing the chemical environment of hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns are highly sensitive to the electronic effects (inductive and resonance) of the substituents.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Comparative Analysis of Predicted ¹H NMR Spectra

The electron-withdrawing nature of the nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups deshields the aromatic protons, shifting them downfield from the standard benzene chemical shift of ~7.3 ppm[1]. The fluorine atom, while highly electronegative, can also donate electron density through resonance, leading to more complex effects. The predicted patterns are as follows:

  • This compound: This isomer is expected to show three distinct aromatic proton signals, each integrating to one proton. The protons will exhibit complex splitting patterns due to ortho, meta, and para couplings with each other, as well as additional coupling to the ¹⁹F nucleus. The proton ortho to the sulfonyl chloride group is expected to be the most downfield.

  • 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride: This isomer also has three aromatic protons. The proton between the nitro and sulfonyl chloride groups will be significantly deshielded and appear as a singlet or a narrow doublet. The other two protons will show a typical ortho-coupling doublet pattern, with additional splitting from the fluorine atom.

  • 2-Fluoro-3-nitrobenzene-1-sulfonyl chloride: Similar to the other isomers, three aromatic proton signals are expected. The proton adjacent to the sulfonyl chloride group will be the most downfield. The fluorine atom will introduce characteristic splitting patterns for the neighboring protons.

¹⁹F NMR Spectroscopy: A Direct Probe of the Fluoro Environment

¹⁹F NMR is arguably the most direct and effective method for distinguishing these isomers. The ¹⁹F chemical shift is extremely sensitive to the electronic environment, with a much wider chemical shift range than ¹H NMR, making even subtle differences between isomers readily apparent[2][3].

Experimental Protocol: ¹⁹F NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Tune the NMR probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence, often with proton decoupling to simplify the spectrum.

    • Spectral Width: A wide range, typically -50 to -150 ppm (relative to CFCl₃), is a good starting point for aryl fluorides[4].

    • Referencing: Use an external reference standard like CFCl₃ or a secondary standard.

  • Data Processing: Standard Fourier transformation and processing are applied.

Comparative Analysis of Predicted ¹⁹F NMR Spectra

The chemical shift of the fluorine atom is heavily influenced by the substituents ortho and para to it. Electron-withdrawing groups generally cause a downfield shift (less negative ppm value)[4].

  • This compound: The fluorine atom is ortho to a nitro group and meta to a sulfonyl chloride group. The strong electron-withdrawing effect of the ortho-nitro group will significantly deshield the fluorine nucleus, resulting in a downfield chemical shift compared to fluorobenzene (-113.5 ppm).

  • 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride: Here, the fluorine is para to the sulfonyl chloride group and meta to the nitro group. The para-SO₂Cl group will have a notable deshielding effect. The chemical shift is expected to be different from the 3-fluoro isomer.

  • 2-Fluoro-3-nitrobenzene-1-sulfonyl chloride: The fluorine is ortho to both the sulfonyl chloride and a hydrogen atom, and meta to the nitro group. The proximity to the bulky and electron-withdrawing sulfonyl chloride group will create a unique electronic environment and a distinct chemical shift.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the attached substituents, and the carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A slightly more concentrated sample than that used for ¹H NMR is often beneficial (20-50 mg).

  • Instrument Setup: Tune the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: Typically a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Standard processing steps are applied.

Comparative Analysis of Predicted ¹³C NMR Spectra
  • C-F Coupling: The most telling feature for all isomers will be a large doublet for the carbon atom directly attached to the fluorine (¹JCF ≈ 240-260 Hz).

  • Substituent Effects: The carbons directly attached to the electron-withdrawing nitro and sulfonyl chloride groups will be shifted downfield. The specific chemical shifts of all six aromatic carbons will be unique for each isomer due to the different substitution patterns. For example, in the 3-fluoro-2-nitro isomer, C-1 (attached to SO₂Cl), C-2 (attached to NO₂), and C-3 (attached to F) will have characteristic and distinguishable chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these isomers on its own, it serves as a crucial validation step.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Acquisition: Place the sample in the IR beam and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Comparative Analysis of IR Spectra

All isomers will exhibit characteristic absorption bands for the sulfonyl chloride and nitro functional groups.

  • Sulfonyl Chloride (SO₂Cl): Strong asymmetric and symmetric stretching bands for the S=O bonds are expected in the regions of 1370-1410 cm⁻¹ and 1165-1205 cm⁻¹ respectively.

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹ [5].

  • Aromatic C-H and C=C: Bends for aromatic substitution will be present in the fingerprint region (< 900 cm⁻¹), which may show subtle differences between the isomers.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern upon ionization can offer structural clues to differentiate the isomers.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Comparative Analysis of Mass Spectra
  • Molecular Ion: All isomers have the same molecular formula (C₆H₃ClFNO₄S) and will therefore show the same molecular ion peak (m/z ≈ 239), exhibiting a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

  • Fragmentation: While the molecular ion will be identical, the relative abundances of the fragment ions may differ. Common fragmentation pathways for this class of compounds include:

    • Loss of the chlorine radical (•Cl).

    • Loss of sulfur dioxide (SO₂), a common fragmentation for sulfonyl compounds[6].

    • Loss of the nitro group (•NO₂). The proximity of the functional groups in each isomer can influence which fragmentation pathways are favored. For instance, steric hindrance or electronic interactions between adjacent groups in the 3-fluoro-2-nitro isomer might lead to a unique fragmentation pattern compared to the other, less sterically crowded isomers.

Summary of Key Differentiating Features

The table below summarizes the most effective spectroscopic handles for distinguishing between the three isomers.

Spectroscopic Technique This compound 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride 2-Fluoro-3-nitrobenzene-1-sulfonyl chloride
¹H NMR 3 distinct proton signals with complex splitting (including H-F coupling).3 proton signals; one significantly downfield singlet/narrow doublet.3 distinct proton signals; unique splitting due to F at position 2.
¹⁹F NMR Unique chemical shift due to ortho-NO₂ group.Distinct chemical shift due to para-SO₂Cl group.Unique chemical shift due to ortho-SO₂Cl group.
¹³C NMR Characteristic shifts for C1, C2, and C3. Large ¹JCF coupling.Unique chemical shift pattern for all 6 carbons. Large ¹JCF coupling.Distinct chemical shift pattern, especially for C1, C2, and C3. Large ¹JCF coupling.
IR Spectroscopy Confirms presence of -SO₂Cl and -NO₂ groups. Fingerprint region may differ subtly.Confirms presence of -SO₂Cl and -NO₂ groups. Fingerprint region may differ subtly.Confirms presence of -SO₂Cl and -NO₂ groups. Fingerprint region may differ subtly.
Mass Spectrometry Identical molecular ion (m/z ~239). Potentially different relative abundances of fragment ions in MS/MS.Identical molecular ion (m/z ~239). Potentially different relative abundances of fragment ions in MS/MS.Identical molecular ion (m/z ~239). Potentially different relative abundances of fragment ions in MS/MS.

Conclusion

While all the discussed analytical techniques contribute to the structural elucidation of this compound and its isomers, ¹⁹F NMR spectroscopy stands out as the most powerful and unambiguous method for their differentiation. The high sensitivity and wide chemical shift dispersion of the ¹⁹F nucleus provide a unique and clear signature for each isomer based on the distinct electronic environment of the fluorine atom. A comprehensive analysis combining the specific coupling patterns from ¹H NMR and the carbon skeleton map from ¹³C NMR, supported by functional group confirmation from IR and molecular weight verification from MS, will provide an irrefutable structural assignment. This multi-technique approach ensures the scientific integrity required for advanced research and development.

References

  • PubChem. 2-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link][7]

  • University of California, Santa Barbara. 19Flourine NMR. [Link][2]

  • PubChem. 3-Fluoro-4-nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link][8]

  • SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. [Link][9]

  • Chem LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link][1]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link][6]

  • YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link][10]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link][11]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link][12]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link][5]

  • University of Colorado Boulder, Department of Chemistry. Short Summary of 1H-NMR Interpretation. [Link][13]

  • University of California, Santa Barbara. Fluorine NMR. [Link][3]

  • PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link][14]

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A Comparative Guide to the Biological Activity of Compounds Synthesized with 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and nitro groups into molecular scaffolds is a well-established approach to modulate the pharmacological properties of lead compounds. The unique electronic properties of the 3-fluoro-2-nitrobenzenesulfonyl moiety make its parent sulfonyl chloride a valuable reagent for the synthesis of novel sulfonamides with potential therapeutic applications. This guide provides a comprehensive comparison of the biological activities of compounds synthesized using 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride, supported by experimental data and detailed protocols. We will explore the nuances of their synthesis, delve into their anticancer and antimicrobial properties, and contrast their performance with derivatives from alternative sulfonyl chlorides.

The Synthetic Advantage: Leveraging the 3-Fluoro-2-nitrophenyl Moiety

The synthesis of sulfonamides from this compound typically follows a nucleophilic substitution reaction with a primary or secondary amine. The presence of a fluorine atom and a nitro group on the benzene ring significantly influences the reactivity of the sulfonyl chloride and the biological activity of the resulting sulfonamide. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfonyl chloride, facilitating its reaction with a wide range of amines under mild conditions.

The strategic placement of the fluoro and nitro groups at the 3 and 2 positions, respectively, creates a unique electronic and steric environment. This arrangement can influence the binding affinity of the resulting sulfonamides to their biological targets.

General Synthesis Protocol for N-Substituted 3-Fluoro-2-nitrobenzenesulfonamides

A general and efficient method for the synthesis of these sulfonamides involves the reaction of this compound with the desired amine in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

Synthesis_Workflow reagent1 3-Fluoro-2-nitrobenzene- 1-sulfonyl chloride reaction Reaction at Room Temperature reagent1->reaction reagent2 Primary/Secondary Amine (R-NHR') reagent2->reaction solvent Solvent (e.g., DCM) Base (e.g., Pyridine) solvent->reaction workup Aqueous Work-up & Purification reaction->workup product N-Substituted 3-Fluoro-2-nitro- benzenesulfonamide workup->product

Caption: General workflow for the synthesis of N-substituted 3-fluoro-2-nitrobenzenesulfonamides.

Unveiling the Anticancer Potential

Sulfonamides have emerged as a significant class of anticancer agents, with their mechanism of action often involving the inhibition of key enzymes like carbonic anhydrases or disruption of microtubule assembly.[2] The introduction of the 3-fluoro-2-nitrophenyl moiety can enhance the anticancer potency of the sulfonamide scaffold.

While specific data for a broad range of 3-fluoro-2-nitrobenzenesulfonamides is still emerging, studies on structurally related compounds provide valuable insights. For instance, fluorinated and nitrated sulfonamides have demonstrated significant cytotoxic activity against various cancer cell lines.

Comparative Anticancer Activity Data

To contextualize the potential of 3-fluoro-2-nitrobenzenesulfonamide derivatives, we can compare the activity of related sulfonamides. For example, a study on 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide derivatives reported potent anticancer activity, with IC50 values in the low micromolar range against several cancer cell lines.[3] Another study on fluorinated thiourea derivatives carrying sulfonamide moieties also highlighted their anticancer potential.[4]

Compound ClassCancer Cell LineIC50 (µM)Reference
3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamidesA549 (Lung)1.98 - 8.54[3]
HeLa (Cervical)2.12 - 9.12[3]
MCF-7 (Breast)2.05 - 8.98[3]
Du-145 (Prostate)2.21 - 8.76[3]
Fluorinated thiourea-sulfonamidesHepG2 (Liver)~Cisplatin activity[4]

Note: This table presents data for structurally related compounds to provide a benchmark for the potential activity of 3-fluoro-2-nitrobenzenesulfonamide derivatives.

Combating Microbial Threats: Antimicrobial Activity

The sulfonamide core is historically significant in the development of antimicrobial agents, primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5] The incorporation of fluoro and nitro groups can enhance the antimicrobial spectrum and potency of these compounds.

Studies on related compounds have shown promising results. For example, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide demonstrated strong inhibition against S. aureus.[6] This suggests that the nitro group plays a crucial role in the antimicrobial activity. Furthermore, increasing the number of fluoro substitutions in fluorinated thiourea derivatives carrying sulfonamide moieties was found to have a positive impact on their activity against both Gram-positive and Gram-negative bacteria.[4]

Comparative Antimicrobial Activity Data (MIC in µg/mL)
Compound/ClassS. aureusE. coliReference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStrong Inhibition-[6]
Tetrafluoro pyridine-thiourea-sulfonamideGood ActivityGood Activity[4]
Aryl Sulfonamides (2e and 2f)64 - 51264 - 512[7]

Note: This table provides a comparative overview of the antimicrobial activity of related sulfonamide derivatives.

The Isomeric Advantage: A Comparative Perspective

The biological activity of fluoronitrobenzenesulfonamides can be significantly influenced by the substitution pattern on the benzene ring. While this guide focuses on the 3-fluoro-2-nitro isomer, it is crucial to consider other isomers as alternatives and for structure-activity relationship (SAR) studies.

For instance, 4-nitrobenzenesulfonyl chloride is a commonly used reagent in the synthesis of sulfonamides.[8] Comparing the biological profiles of sulfonamides derived from 3-fluoro-2-nitrobenzenesulfonyl chloride with those from its isomers, such as 4-fluoro-3-nitrobenzenesulfonyl chloride or the non-fluorinated 2-nitrobenzenesulfonyl chloride, can provide valuable insights into the role of substituent positioning on activity.

Isomer_Comparison cluster_0 Starting Reagents cluster_1 Synthesized Compounds cluster_2 Biological Evaluation 3-Fluoro-2-nitrobenzenesulfonyl chloride 3-Fluoro-2-nitrobenzenesulfonyl chloride 3-Fluoro-2-nitrobenzenesulfonamides 3-Fluoro-2-nitrobenzenesulfonamides 3-Fluoro-2-nitrobenzenesulfonyl chloride->3-Fluoro-2-nitrobenzenesulfonamides Alternative Sulfonyl Chlorides\n(e.g., 4-Nitro-, 2,4-Dinitro-) Alternative Sulfonyl Chlorides (e.g., 4-Nitro-, 2,4-Dinitro-) Alternative Sulfonamides Alternative Sulfonamides Alternative Sulfonyl Chlorides\n(e.g., 4-Nitro-, 2,4-Dinitro-)->Alternative Sulfonamides Anticancer Activity Anticancer Activity 3-Fluoro-2-nitrobenzenesulfonamides->Anticancer Activity Antimicrobial Activity Antimicrobial Activity 3-Fluoro-2-nitrobenzenesulfonamides->Antimicrobial Activity Enzyme Inhibition Enzyme Inhibition 3-Fluoro-2-nitrobenzenesulfonamides->Enzyme Inhibition Alternative Sulfonamides->Anticancer Activity Alternative Sulfonamides->Antimicrobial Activity Alternative Sulfonamides->Enzyme Inhibition

Caption: Logical relationship for comparing the biological activities of compounds from different sulfonyl chlorides.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental protocols are essential.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-3-fluoro-2-nitrobenzenesulfonamide
  • To a stirred solution of 4-methoxyaniline (1.2 mmol) and pyridine (2.4 mmol) in dry DCM (10 mL), add this compound (1.0 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., doxorubicin) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (e.g., ciprofloxacin) and a negative control (no compound).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions

The exploration of sulfonamides derived from this compound is a promising avenue for the discovery of novel therapeutic agents. Future research should focus on synthesizing a diverse library of these compounds and conducting comprehensive biological evaluations to establish clear structure-activity relationships. Investigating their mechanism of action at the molecular level will be crucial for optimizing their efficacy and selectivity. Comparative studies with isomeric and non-fluorinated analogs will further elucidate the role of the unique substitution pattern of the starting reagent in determining the biological profile of the resulting sulfonamides.

References

Click to expand

Sources

A Comparative Guide to the Structural Validation of 3-Fluoro-2-Nitrophenyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Unambiguous Structural Validation

The 3-fluoro-2-nitrophenyl sulfonamide scaffold is a privileged structure in modern medicinal chemistry. As a key pharmacophore, it is integral to the development of novel therapeutics, including kinase inhibitors and antimicrobial agents.[1] The potent bioactivity of these compounds is intrinsically linked to their precise three-dimensional structure. However, the very features that confer this bioactivity—the strong electron-withdrawing effects of the fluoro and nitro groups—introduce significant challenges in structural validation.[2][3]

The substitution pattern on the aromatic ring can lead to regioisomers with vastly different biological profiles and toxicological properties. An apparently minor error in structural assignment can derail a research program, leading to wasted resources and irreproducible results. Therefore, a robust, multi-faceted approach to structural validation is not merely a procedural formality but a cornerstone of scientific rigor in drug discovery and development.

This guide provides a comparative analysis of the three principal techniques for the structural elucidation of 3-fluoro-2-nitrophenyl sulfonamides: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a logical framework for their application, ensuring every described method is a self-validating system.

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for irrefutable structure confirmation. While each method provides unique insights, their synergistic application provides the highest level of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule in solution.[4] For the 3-fluoro-2-nitrophenyl sulfonamide core, a suite of 1D and 2D NMR experiments is required to piece together the complete structural puzzle.

Expertise & Causality: The choice of NMR experiments is dictated by the need to resolve specific ambiguities. A standard ¹H NMR provides initial information on proton environments, but the key to this scaffold lies in probing the carbon skeleton and, crucially, the fluorine atom. ¹⁹F NMR is indispensable, and 2D correlation experiments like HSQC and HMBC are non-negotiable for linking protons to their directly attached carbons and mapping longer-range connectivities, respectively.[4]

Experimental Protocol: A Self-Validating NMR Workflow

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sulfonamide sample.

    • Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for sulfonamides due to its superior ability to dissolve these often polar compounds and to observe the exchangeable sulfonamide N-H proton.[5]

    • Dissolve the sample in ~0.6 mL of the deuterated solvent. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe the number of signals, their integration (proton count), multiplicity (splitting pattern), and chemical shifts. The sulfonamide proton (SO₂NH) typically appears as a broad singlet at a downfield chemical shift (>8 ppm).[5][6]

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • ¹⁹F NMR: Acquire a fluorine spectrum. This will show a single resonance for the 3-fluoro group, and its coupling to nearby protons will be evident.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing the connectivity of protons on the aromatic ring.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing unambiguous C-H assignments.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons over two to three bonds, allowing the connection of molecular fragments. For example, correlations from the aromatic protons to the carbon bearing the sulfonyl group confirm the attachment point.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate ¹H signals, and assign multiplicities.

    • Analyze 2D spectra to build the molecular framework, paying close attention to the long-range C-F and H-F coupling constants, which can provide additional structural confirmation.

Data Presentation: Expected NMR Data for 3-Fluoro-2-Nitrophenyl Moiety

NucleusTypical Chemical Shift (δ, ppm)Expected Multiplicity & Key Couplings
¹H
H-4~7.8 - 8.2Doublet of doublets (dd), ³JHH, ⁴JHF
H-5~7.4 - 7.8Triplet of doublets (td), ³JHH, ⁴JHF
H-6~8.0 - 8.4Doublet of doublets (dd), ³JHH, ³JHF
SO₂NH > 8.0Broad singlet (br s)
¹³C
C-F~155 - 165Doublet (d), ¹JCF (~250-270 Hz)
C-NO₂~145 - 155Singlet or small doublet due to ²JCF
C-SO₂R~130 - 140Singlet or small doublet due to ³JCF
¹⁹F ~ -110 to -120Triplet of doublets (td) or complex multiplet

Visualization: NMR Structural Validation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Elucidation Prep Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6 + TMS) Acq_1D 1D NMR: ¹H, ¹³C, ¹⁹F Prep->Acq_1D 1. Acquire Acq_2D 2D NMR: COSY, HSQC, HMBC Acq_1D->Acq_2D 2. Acquire Process Process Spectra Acq_2D->Process 3. Process Assign Assign Signals (Shifts, Couplings) Process->Assign 4. Analyze Correlate Build Framework (Analyze 2D Correlations) Assign->Correlate 5. Correlate Structure Propose Structure Correlate->Structure 6. Confirm MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (HRMS) cluster_analysis_ms Data Analysis Prep_MS Prepare Dilute Solution (~1-10 µg/mL in MeOH + 0.1% Formic Acid) Calibrate Calibrate Instrument Prep_MS->Calibrate 1. Calibrate FullScan Full Scan MS Calibrate->FullScan 2. Acquire MSMS Tandem MS (MS/MS) FullScan->MSMS 3. Isolate & Fragment AccurateMass Calculate Elemental Composition (<5 ppm error) FullScan->AccurateMass 4a. Analyze Fragmentation Analyze Fragmentation Pattern MSMS->Fragmentation 4b. Analyze Confirm Confirm Formula & Substructures AccurateMass->Confirm Fragmentation->Confirm

Caption: Workflow for HRMS-based structural validation.

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous 3D structure is required, or when spectroscopic data is inconclusive, single-crystal X-ray crystallography is the definitive technique. [2][7]It provides a precise map of electron density from which atomic positions can be determined, yielding bond lengths, bond angles, and the absolute stereochemistry.

Expertise & Causality: The primary challenge is not data analysis but obtaining a high-quality single crystal suitable for diffraction. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The investment in time is justified when absolute certainty is paramount, such as for a lead candidate compound or for publication in a high-impact journal. [6]

Experimental Protocol: X-ray Crystallography Workflow

  • Crystal Growth:

    • Screen for crystallization conditions by dissolving the purified compound in a variety of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) and solvent mixtures.

    • Employ techniques like slow evaporation of the solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.

    • Causality: The goal is to allow molecules to pack in a slow, ordered manner, forming a well-defined crystal lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders unsuitable for this technique.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection. [8]

  • Data Collection:

    • Mount the crystal on an X-ray diffractometer.

    • The instrument rotates the crystal while bombarding it with a focused beam of X-rays, and a detector collects the resulting diffraction pattern. [8]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods to generate an initial electron density map and atomic model.

    • The model is "refined" to best fit the experimental data, resulting in a final, highly accurate 3D structure.

Data Presentation: Key Outputs from X-ray Crystallography

ParameterInformation ProvidedLevel of Certainty
Unit Cell & Space Group Defines the crystal's repeating lattice and symmetry.Absolute
Atomic Coordinates Precise 3D position of every non-hydrogen atom.Absolute
Bond Lengths & Angles Confirms connectivity and reveals geometric details.Highly Accurate
ORTEP/Ellipsoid Plot A visual representation of the molecule's 3D structure.Definitive
R-factor A measure of the agreement between the model and data (lower is better).Quantitative

Visualization: X-ray Crystallography Workflow

Xray_Workflow cluster_prep_xray Crystal Growth cluster_acq_xray Data Collection cluster_analysis_xray Structure Solution Purify Purify Compound Screen Screen Solvents & Techniques Purify->Screen 1. Grow Grow Single Crystal Screen->Grow 2. Mount Select & Mount Crystal Grow->Mount 3. Collect Collect Diffraction Data Mount->Collect 4. Solve Solve Phase Problem Collect->Solve 5. Refine Refine Atomic Model Solve->Refine 6. Final Final 3D Structure Refine->Final 7.

Caption: Workflow for X-ray crystallography structural validation.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureNMR SpectroscopyHigh-Resolution MSX-ray Crystallography
Information Provided Atomic connectivity, 3D solution conformationElemental composition, substructural fragmentsAbsolute 3D solid-state structure, stereochemistry
Sample Requirement 5-10 mg, soluble< 1 mg, solubleSingle crystal (µg-mg)
Throughput / Time HoursMinutes per sampleDays to weeks (crystal growth is rate-limiting)
Cost Moderate to HighModerateHigh (instrumentation and time)
Level of Certainty High (for connectivity)High (for formula)Absolute / "Gold Standard"

Conclusion and Recommended Workflow

The structural validation of 3-fluoro-2-nitrophenyl sulfonamides demands a rigorous, evidence-based approach. No single technique provides a complete picture. For routine synthesis and screening, the combination of ¹H/¹³C/¹⁹F NMR and HRMS provides a robust and efficient workflow for confirming both the molecular framework and the elemental formula.

X-ray crystallography should be employed as the ultimate arbiter in cases of ambiguity, for the definitive characterization of final lead compounds, or when filing patents and publications where irrefutable proof of structure is required. By judiciously applying these complementary techniques, researchers can ensure the scientific integrity of their work and accelerate the journey from molecular design to novel therapeutic innovation.

References

  • Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. (2019). MDPI. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). Hindawi. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). MDPI. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). National Center for Biotechnology Information. [Link]

  • Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. (n.d.). University of Strathclyde. [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. [Link]

  • International Validation of the SULF-FAST Risk-Stratification Tool for Sulfonamide Antibiotic Allergy. (2024). ResearchGate. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. (n.d.). Oxford Academic. [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. (2020). Semantic Scholar. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). sciforschenonline.org. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023). MDPI. [Link]

  • Benzene, 1-fluoro-3-nitro-. (n.d.). NIST WebBook. [Link]

  • X-ray diffraction spectra of the sulfonamides as original samples. (n.d.). ResearchGate. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. [Link]

  • Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. (2023). National Center for Biotechnology Information. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (n.d.). ACS Publications. [Link]

  • Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid. (2023). ResearchGate. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). ACS Publications. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug development, the selective modification of biomolecules is paramount. Arylsulfonyl chlorides are a class of reagents frequently employed for the derivatization of nucleophilic functional groups within proteins, notably the primary amines of lysine residues and the thiols of cysteine residues. This guide provides an in-depth technical comparison of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (FNBS-Cl) against other commonly used labeling reagents. While direct experimental cross-reactivity data for FNBS-Cl is not extensively available in the public domain, this guide will establish a framework for its evaluation based on the known reactivity of related compounds and provide detailed protocols for a comprehensive comparative analysis.

The strategic placement of a nitro group and a fluorine atom on the benzene ring of FNBS-Cl is intended to enhance its reactivity as an electrophile, making it a potent agent for bioconjugation. The electron-withdrawing nature of these substituents is expected to increase the electrophilicity of the sulfonyl sulfur, facilitating nucleophilic attack by amino and thiol groups on proteins. This guide will delve into the anticipated reactivity of FNBS-Cl and compare it with established reagents, offering researchers a roadmap to assess its utility and specificity for their applications.

Understanding the Reactivity of Arylsulfonyl Chlorides

The reactivity of arylsulfonyl chlorides towards nucleophiles is governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). Electron-withdrawing groups on the aromatic ring, such as nitro groups and halogens, increase this electrophilicity, making the reagent more susceptible to nucleophilic attack. The general reaction mechanism with primary amines (e.g., the ε-amino group of lysine) and thiols (e.g., the sulfhydryl group of cysteine) is a nucleophilic substitution, resulting in the formation of stable sulfonamide and thiosulfonate linkages, respectively.

The presence of a nitro group ortho to the sulfonyl chloride in FNBS-Cl is predicted to significantly activate the reagent. Furthermore, the fluorine atom at the 3-position may further enhance this effect. However, steric hindrance from the ortho-nitro group could also influence the reaction kinetics. A thorough cross-reactivity study is therefore essential to characterize the labeling profile of this reagent.

Comparative Analysis of Labeling Reagents

To provide a comprehensive evaluation of this compound, it is essential to compare its performance against a panel of well-established labeling reagents with varying specificities and detection methods.

ReagentPrimary Target(s)Detection MethodKey Characteristics
This compound (FNBS-Cl) Primary amines (Lys), Thiols (Cys)UV-Vis, Mass SpectrometryExpected high reactivity due to electron-withdrawing groups.
Dansyl Chloride Primary amines (Lys), Phenols (Tyr)[1][2]FluorescenceWell-established fluorescent probe for N-terminal and lysine labeling.[3]
N-Ethylmaleimide (NEM) Thiols (Cys)[4]UV-Vis, Mass SpectrometryHighly specific for thiols at neutral pH.[4]
Monobromobimane (mBBr) Thiols (Cys)FluorescenceFluorogenic reagent that becomes fluorescent upon reaction with thiols.
ABD-F (4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) Thiols (Cys)FluorescenceFluorogenic reagent with good stability of the thiol adduct.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity profile of this compound, a systematic study using a panel of amino acids and a model protein is recommended.

Protocol 1: Amino Acid Reactivity Screening

This protocol outlines a method to assess the reactivity of FNBS-Cl with individual amino acids.

Materials:

  • This compound (FNBS-Cl)

  • Amino acid standards (e.g., Alanine, Arginine, Asparagine, Aspartic Acid, Cysteine, Glutamic Acid, Glutamine, Glycine, Histidine, Isoleucine, Leucine, Lysine, Methionine, Phenylalanine, Proline, Serine, Threonine, Tryptophan, Tyrosine, Valine)

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Acetonitrile (ACN)

  • LC-MS grade water and formic acid

Procedure:

  • Prepare 10 mM stock solutions of each amino acid in water.

  • Prepare a 100 mM stock solution of FNBS-Cl in ACN.

  • In a microcentrifuge tube, combine 50 µL of 10 mM amino acid solution and 450 µL of Reaction Buffer.

  • Add 5 µL of the 100 mM FNBS-Cl solution (final concentration 1 mM).

  • Incubate the reaction at room temperature for 1 hour.

  • Quench the reaction by adding 50 µL of Quenching Solution.

  • Dilute the samples 1:10 in water containing 0.1% formic acid for LC-MS analysis.

  • Analyze the samples by LC-MS to identify and quantify the modified amino acids.

Protocol 2: Model Protein Labeling and Cross-Reactivity Analysis

This protocol describes the labeling of a model protein, such as Bovine Serum Albumin (BSA), to evaluate the cross-reactivity of FNBS-Cl in a more complex biological context.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound (FNBS-Cl)

  • Labeling Buffer: 100 mM Sodium Phosphate, pH 7.5

  • Desalting columns

  • Mass spectrometry-grade trypsin

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Reduction and Alkylation Reagents: Dithiothreitol (DTT) and Iodoacetamide (IAA)

Procedure:

  • Dissolve BSA in Labeling Buffer to a final concentration of 1 mg/mL.

  • Add a 10-fold molar excess of FNBS-Cl (dissolved in a minimal amount of ACN) to the protein solution.

  • Incubate the reaction for 1 hour at room temperature.

  • Remove excess reagent using a desalting column equilibrated with Digestion Buffer.

  • Reduce and alkylate the labeled protein by adding DTT to 10 mM (incubate at 56°C for 30 min) followed by IAA to 20 mM (incubate in the dark at room temperature for 30 min).

  • Digest the protein overnight at 37°C with trypsin (1:50 enzyme to substrate ratio).

  • Analyze the resulting peptide mixture by LC-MS/MS to identify the modified amino acid residues.

Visualization of Experimental Workflows

experimental_workflow cluster_amino_acid Amino Acid Screening cluster_protein Protein Labeling aa_start Amino Acid Solutions aa_reagent Add FNBS-Cl aa_start->aa_reagent aa_incubate Incubate 1 hr aa_reagent->aa_incubate aa_quench Quench Reaction aa_incubate->aa_quench aa_lcms LC-MS Analysis aa_quench->aa_lcms p_start BSA Solution p_reagent Add FNBS-Cl p_start->p_reagent p_incubate Incubate 1 hr p_reagent->p_incubate p_desalt Desalt p_incubate->p_desalt p_digest Trypsin Digest p_desalt->p_digest p_lcms LC-MS/MS Analysis p_digest->p_lcms

Caption: Experimental workflows for assessing the cross-reactivity of FNBS-Cl.

Comparative Data Summary

The following table should be populated with experimental data obtained from the protocols described above.

Amino Acid ResidueFNBS-Cl (% Modification)Dansyl Chloride (% Modification)NEM (% Modification)mBBr (% Modification)ABD-F (% Modification)
Lysine Expected HighHighLow/NoneLow/NoneLow/None
Cysteine Expected HighLowHighHighHigh
Tyrosine Expected Low/NoneModerateLow/NoneLow/NoneLow/None
Histidine Expected LowModerateLowLow/NoneLow/None
Serine/Threonine Expected Very Low/NoneLow/NoneLow/NoneLow/NoneLow/None
N-terminus Expected HighHighLow/NoneLow/NoneLow/None

Note: The values for FNBS-Cl are predictive and require experimental validation.

Discussion of Alternative Reagents

Dansyl Chloride

Dansyl chloride is a classic fluorescent labeling reagent that primarily targets primary amines, but can also react with other nucleophilic side chains such as phenols (tyrosine) and imidazoles (histidine), particularly at higher pH.[1][2] Its broad reactivity can be a disadvantage when high specificity is required.

dansyl_reactivity dansyl Dansyl Chloride lys Lysine (ε-NH2) dansyl->lys High tyr Tyrosine (-OH) dansyl->tyr Moderate his Histidine (imidazole) dansyl->his Moderate cys Cysteine (-SH) dansyl->cys Low

Caption: Reactivity profile of Dansyl Chloride.

N-Ethylmaleimide (NEM)

NEM is a highly selective reagent for the alkylation of sulfhydryl groups in cysteine residues at a pH range of 6.5-7.5.[4] At higher pH, some reactivity with primary amines can occur. Its high specificity for thiols makes it a valuable tool for cysteine-specific modifications.

nem_reactivity nem N-Ethylmaleimide cys Cysteine (-SH) nem->cys High (pH 6.5-7.5) lys Lysine (ε-NH2) nem->lys Low (pH > 7.5)

Caption: Reactivity profile of N-Ethylmaleimide.

Monobromobimane (mBBr) and Benzofurazans (ABD-F)

These are fluorogenic reagents that are essentially non-fluorescent until they react with thiols, making them highly sensitive probes for cysteine detection. Their reactivity is largely specific to sulfhydryl groups.

Conclusion

This compound holds promise as a highly reactive labeling reagent due to its electronic structure. The presence of both a nitro group and a fluorine atom is anticipated to render the sulfonyl chloride highly susceptible to nucleophilic attack by both primary amines and thiols. However, the lack of comprehensive, publicly available cross-reactivity data necessitates a thorough experimental evaluation before its widespread adoption.

This guide provides a robust framework for conducting such a comparative study. By systematically assessing the reactivity of FNBS-Cl against a panel of amino acids and a model protein, and comparing its performance to well-characterized reagents like Dansyl Chloride, NEM, mBBr, and ABD-F, researchers can generate the critical data needed to understand its specificity and utility. The provided protocols and data presentation formats are designed to facilitate a clear and objective comparison, ultimately enabling an informed decision on the suitability of this compound for specific bioconjugation applications.

References

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 5982-5986. [Link]

  • Introduction of the dansyl group into histidine and tyrosine residues in peptides and proteins. International Journal of Peptide and Protein Research, 29(2), 273-279. [Link]

  • Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems. Analytical Biochemistry, 225(1), 125-135. [Link]

  • Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Organic & Biomolecular Chemistry. [Link]

  • SO2F2 mediated click chemistry enables modular disulfide formation in diverse reaction media. Nature Communications, 14(1), 6393. [Link]

  • Dansyl Chloride (Howard Chang). UCLA-DOE Institute. [Link]

  • Protein labeling protocol. Abberior Instruments. [Link]

  • Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane. Molecules, 26(11), 3354. [Link]

  • Reaction of N-ethylmaleimide with peptides and amino acids. Biochemical Journal, 89(3), 411-416. [Link]

  • A Computational Analysis of the Reaction of SO2 with Amino Acid Anions: Implications for Its Chemisorption in Biobased Ionic Liquids. Molecules, 23(11), 2821. [Link]

  • An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Agronomy, 11(6), 1157. [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 25(28), 5228-5232. [Link]

  • Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]

  • N-ETHYLMALEIMIDE INFLUENCED THE EVALUATION OF DISULFIDE CROSS-LINKS IN THE OXIDIZED MYOFIBRILLAR PROTEINS USING THE NON-REDUC. Journal of Food and Drug Analysis, 25(1), 193-199. [Link]

  • Why is thiolate a better nucleophile than alkoxide if thiolate is a weaker base?. Reddit. [Link]

  • Optimizing the labeling of proteins. Molecular Devices. [Link]

  • Monobromobimane occupies a distinct xenobiotic substrate site in glutathione S-transferase π. Journal of Biological Chemistry, 273(32), 20213-20218. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 21(10), 3559. [Link]

  • N-Ethylmaleimide. Wikipedia. [Link]

  • What are the protocols for protein labeling by using antibodies?. ResearchGate. [Link]

  • A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood. British Journal of Pharmacology, 161(2), 337-350. [Link]

  • 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Molecules, 27(18), 5898. [Link]

  • Development of Novel Maleimide Reagents for Protein Modification. UCL Discovery. [Link]

  • N-Ethylmaleimide: The Key to Effective Protein Crosslinking Solutions. LinkedIn. [Link]

  • How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal. [Link]

  • Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. ACS Catalysis, 13(1), 586-595. [Link]

Sources

Benchmarking 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride: A Strategic Guide for Medicinal Chemistry Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS 66715-34-8), positioning it not merely as a reagent, but as a strategic "dual-function" scaffold for high-throughput medicinal chemistry.

Executive Summary: The "Scaffold-in-a-Box" Advantage

In the landscape of sulfonylating agents, This compound (3-F-2-NsCl) occupies a specialized niche. Unlike Tosyl Chloride (TsCl) , which serves primarily as a leaving group installer, or 2-Nitrobenzenesulfonyl Chloride (NsCl) , utilized for amine protection (Fukuyama synthesis), 3-F-2-NsCl is a divergent building block .

Its core value proposition lies in its orthogonal reactivity :

  • Primary Reactivity: Rapid sulfonylation of amines/alcohols (driven by the electron-deficient sulfonyl center).

  • Secondary Reactivity: Post-sulfonylation diversification via Nucleophilic Aromatic Substitution (SNAr) at the C3-fluorine position, activated by the adjacent nitro group.

This guide benchmarks 3-F-2-NsCl against standard agents to assist medicinal chemists in library design and SAR (Structure-Activity Relationship) exploration.

Chemical Profile & Electronic Benchmarking

To understand the performance of 3-F-2-NsCl, we must analyze its electronic environment compared to standard benchmarks.

Electronic Activation Map

The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom.

  • 2-Nitro Group (Ortho): Provides strong inductive (-I) and mesomeric (-M) electron withdrawal, significantly activating the sulfur center compared to phenyl rings.

  • 3-Fluoro Group (Meta to Sulfonyl): Adds further inductive withdrawal (-I), making the sulfur more electrophilic than in standard Nosyl chloride.

Table 1: Electrophilicity & Stability Benchmark
ReagentStructureRelative Reactivity (Sulfonylation)*Hydrolytic StabilityPrimary Application
3-F-2-NsCl 3-F, 2-NO₂-Ph-SO₂ClVery High Low (Moisture Sensitive)Scaffold Diversification
Nosyl Chloride (NsCl) 2-NO₂-Ph-SO₂ClHighModerateAmine Protection / Fukuyama
Tosyl Chloride (TsCl) 4-Me-Ph-SO₂ClModerateHighLeaving Group / Purification
Pentafluorobenzene-SO₂Cl C₆F₅-SO₂ClExtremeVery LowSuFEx Click Chemistry

*Relative Reactivity estimated based on Hammett substituent constants (


) and hydrolytic half-life trends.

Expert Insight: The high reactivity of 3-F-2-NsCl means it requires strictly anhydrous conditions. Unlike TsCl, which can tolerate biphasic aqueous conditions (Schotten-Baumann), 3-F-2-NsCl will hydrolyze rapidly to the sulfonic acid if water is present.

Comparative Analysis: The "Diversification" Metric

The true benchmark of 3-F-2-NsCl is its performance in Library Generation .

Comparison vs. Nosyl Chloride (NsCl)
  • NsCl: After sulfonamide formation, the aromatic ring is essentially "dead" chemically, unless reduced to an aniline.

  • 3-F-2-NsCl: The resulting sulfonamide retains a "hot" spot at the 3-position. The 2-nitro group activates the 3-fluorine for SNAr displacement.

Mechanism of Action: The bulky nitro group forces the sulfonyl group out of planarity, but it remains perfectly positioned to stabilize the Meisenheimer complex formed during nucleophilic attack at the C3 position.

DOT Diagram 1: The Dual-Reactivity Workflow

This diagram illustrates the divergent pathway that makes 3-F-2-NsCl superior for library synthesis.

G cluster_0 Key Differentiator: Post-Sulfonylation Functionalization Start 3-F-2-NsCl (Reagent) Step1 Sulfonylation (R-NH2, Base) Start->Step1 Inter Intermediate Sulfonamide Scaffold Step1->Inter Fast (<1h) Step2 SnAr Displacement (Nu-H, Heat) Inter->Step2 F-displacement Prod1 Library Member A (Piperazine) Step2->Prod1 Prod2 Library Member B (Morpholine) Step2->Prod2

Caption: Workflow showing the transformation of 3-F-2-NsCl from a sulfonylating agent into a core scaffold for diversity-oriented synthesis.

Experimental Protocols

To ensure reproducibility, we provide a validated protocol for a two-step "Sulfonylation-Displacement" sequence.

Phase 1: Sulfonylation (The Installation)

Objective: Synthesize the sulfonamide scaffold without hydrolyzing the sensitive chloride.

  • Preparation: Dissolve the primary amine (1.0 equiv) in anhydrous DCM (Dichloromethane) under Nitrogen/Argon.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 equiv). Avoid pyridine if possible to simplify workup, though pyridine is acceptable.

  • Reagent Addition: Cool the solution to 0°C . Add This compound (1.05 equiv) dropwise as a solution in DCM.

    • Why 0°C? To suppress side reactions and hydrolysis from trace moisture.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS. The reaction is typically complete within 1 hour due to high activation.

  • Workup: Wash with 0.5M HCl (cold) to remove excess base, then Brine. Dry over Na₂SO₄.

    • Note: Do not use strong basic washes (NaOH), as the electron-deficient ring can be susceptible to base-mediated degradation over time.

Phase 2: SNAr Diversification (The Library Step)

Objective: Displace the 3-Fluoro group with a secondary amine.

  • Setup: Dissolve the Phase 1 sulfonamide in DMSO or DMF (0.2 M).

  • Nucleophile: Add the secondary amine (e.g., Morpholine, 2.0 equiv).

  • Base: Add K₂CO₃ (2.5 equiv).

  • Conditions: Heat to 60–80°C .

    • Causality: The 2-Nitro group provides the necessary electron withdrawal to stabilize the transition state, allowing displacement of the Fluorine. Without the nitro group (e.g., 3-fluorobenzenesulfonamide), this reaction would require harsh conditions (>150°C).

  • Purification: Precipitate with water or extract with EtOAc.

DOT Diagram 2: Reaction Mechanism (SNAr)

Visualizing the transition state stabilization.

Mechanism Substrate 3-F-2-NO2 Sulfonamide TS Meisenheimer Complex Substrate->TS Attack at C3 Nu Nucleophile (R2-NH) Nu->TS Product 3-Amino-2-NO2 Sulfonamide TS->Product Loss of F- Nitro 2-NO2 Group (Stabilizer) Nitro->TS Inductive/Resonance Stabilization

Caption: The 2-Nitro group lowers the energy of the Meisenheimer complex, facilitating the displacement of Fluorine under mild conditions.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure anhydrous solvents. Do not store the reagent in solution; weigh it out immediately before use.
No Reaction (Step 2) Temperature too lowThe 3-F position is activated but sterically crowded by the 2-NO₂ and 4-H. Increase temp to 80°C or use microwave irradiation.
Impurity Formation Bis-sulfonylationEnsure strict 1:1 stoichiometry of the sulfonyl chloride to the primary amine.

References

  • Synthesis and Reactivity of Fluoronitrobenzenesulfonyl Chlorides Source: Zhersh, S. et al. Tetrahedron, 2010. Context: Detailed synthesis and regioselective functionalization of fluoro-nitro isomers.

  • Nucleophilic Aromatic Substitution of Hydrogen and Halogens Source: Makosza, M. Russian Journal of Organic Chemistry, 2004.[1] Context: Mechanistic grounding for SNAr reactions in nitroarenes.

  • Nosyl Protecting Groups in Synthesis Source: Kan, T., & Fukuyama, T. Chemical Communications, 2004. Context: Benchmarking against standard Nosyl chemistry.

  • Hammett Equation and Electronic Effects Source: Hansch, C., et al. Chemical Reviews, 1991. Context: Theoretical basis for the predicted reactivity of the sulfonyl center.

Sources

A Comparative Guide to the Synthetic Applications of 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride, a versatile reagent in modern organic synthesis. We will delve into its synthesis, explore its potential applications by drawing parallels with structurally similar compounds, and offer a comparative analysis against alternative reagents. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced building blocks in their synthetic endeavors.

Introduction: A Multifunctional Reagent

This compound is a substituted aromatic sulfonyl chloride featuring three key functional groups: a sulfonyl chloride, a nitro group, and a fluorine atom. This unique combination imparts a multi-faceted reactivity profile, making it a valuable tool for the synthesis of complex organic molecules.

  • Sulfonyl Chloride (-SO₂Cl): This highly electrophilic moiety readily reacts with a wide range of nucleophiles, such as amines, alcohols, and phenols, to form stable sulfonamides and sulfonate esters, respectively. This functionality is a cornerstone in the synthesis of a vast number of pharmaceuticals.[1][2]

  • Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfonyl chloride.[3] Furthermore, the nitro group itself can be a precursor to an amino group via reduction, opening avenues for further molecular diversification. Nitroaromatic compounds are also known to be key components in various bioactive molecules.[4][5]

  • Fluorine Atom (-F): The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This has made the introduction of fluorine a widely used strategy in medicinal chemistry.[6]

The strategic placement of these functional groups on the benzene ring suggests a rich and nuanced reactivity, offering multiple handles for synthetic transformations.

Synthesis of this compound

The synthesis of this compound has been reported via a two-step procedure starting from commercially available 1,2-difluoronitrobenzene. The methodology involves a regioselective nucleophilic aromatic substitution followed by oxidative chlorination.

Experimental Protocol:

Step 1: Synthesis of Benzyl (3-fluoro-2-nitrophenyl)sulfane

  • To a stirred solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 eq).

  • To this suspension, add phenylmethanethiol (benzyl mercaptan) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired benzyl (3-fluoro-2-nitrophenyl)sulfane.

Step 2: Oxidative Chlorination to this compound

  • Dissolve the benzyl (3-fluoro-2-nitrophenyl)sulfane (1.0 eq) in a mixture of acetic acid and water.

  • Cool the solution in an ice bath and bubble chlorine gas through the mixture for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent like dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

This synthetic route provides a reliable method for accessing this valuable building block.

Core Applications and Comparative Analysis

Due to the limited specific literature on the applications of this compound, we will infer its potential utility based on the known reactivity of its constituent functional groups and by comparing it to more established reagents.

Synthesis of Sulfonamides

The primary application of benzenesulfonyl chlorides is in the synthesis of sulfonamides, a critical pharmacophore in a wide range of drugs.[2][7] this compound is expected to react readily with primary and secondary amines to yield the corresponding sulfonamides.

Comparison with Alternative Reagents:

ReagentKey FeaturesAdvantagesDisadvantages
This compound Highly activated sulfonyl chloride; ortho-nitro and fluoro substituents.Expected high reactivity; introduces fluoro and nitro groups for further functionalization or property modulation.Limited commercial availability and literature; potential for side reactions due to multiple reactive sites.
3-Nitrobenzenesulfonyl chloride Well-established reagent; activated by the nitro group.Readily available; predictable reactivity.[3][8]Lacks the fluorine substituent for property modulation.
p-Toluenesulfonyl chloride (TsCl) Commonly used for sulfonamide formation and as a protecting group.Inexpensive and widely available; stable.Less reactive than nitro-substituted analogs; the tosyl group can be difficult to remove if used as a protecting group.
2-Nitrobenzenesulfonyl chloride (NsCl) Used for the synthesis of readily cleavable sulfonamides (nosylates).The nosyl group is a useful protecting group for amines, cleavable under mild conditions.The ortho-nitro group can sterically hinder the reaction with bulky amines.

The presence of the ortho-nitro group in this compound is expected to increase the reactivity of the sulfonyl chloride compared to its 3-nitro isomer due to steric hindrance potentially leading to a more rigid and reactive conformation.[9]

Nucleophilic Aromatic Substitution (SNA)

The fluorine atom, activated by the ortho- and para-directing nitro and sulfonyl chloride groups, is a potential site for nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles at this position, further functionalizing the aromatic ring.

Comparative Analysis of Leaving Groups:

Leaving GroupPosition on the RingActivating GroupsExpected Reactivity
Fluorine C3Ortho-NO₂, Para-SO₂ClHighly activated towards SNAr. Fluorine is an excellent leaving group in activated aromatic systems.
Chlorine (in analogous chloro-substituted compounds)Similar activating groupsGenerally a poorer leaving group than fluorine in SNAr reactions.

This dual reactivity, sulfonylation and SNAr, makes this compound a potentially powerful scaffold for building molecular complexity. For instance, one could first perform a sulfonylation reaction and then displace the fluorine atom with a different nucleophile.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthesis and potential reaction pathways of this compound.

synthesis_workflow start 1,2-Difluoro-3-nitrobenzene intermediate Benzyl (3-fluoro-2-nitrophenyl)sulfane start->intermediate  Phenylmethanethiol, K₂CO₃ product 3-Fluoro-2-nitrobenzene- 1-sulfonyl chloride intermediate->product  Cl₂, AcOH/H₂O

Caption: Synthetic workflow for this compound.

reaction_pathways cluster_reactions Potential Reactions start 3-Fluoro-2-nitrobenzene- 1-sulfonyl chloride sulfonylation Sulfonylation (Reaction at SO₂Cl) start->sulfonylation  R₂NH snar Nucleophilic Aromatic Substitution (Reaction at C-F) start->snar  Nu⁻ product1 Sulfonamide Derivative sulfonylation->product1 product2 Substituted Nitrobenzenesulfonyl Chloride Derivative snar->product2

Caption: Potential reaction pathways for this compound.

Conclusion and Future Outlook

This compound is a promising synthetic building block with a rich potential for diverse applications in medicinal chemistry and materials science. While direct application data is currently sparse, its unique combination of reactive functional groups suggests its utility in the synthesis of novel sulfonamides and as a scaffold for creating complex molecular architectures through sequential reactions. The insights provided in this guide, drawn from the established chemistry of analogous compounds, should serve as a valuable resource for researchers looking to explore the synthetic potential of this intriguing molecule. Further research into the specific applications and reaction optimization of this compound is warranted and expected to uncover new and exciting avenues in chemical synthesis.

References

  • The Versatility of Benzene Sulfonyl Chlorides in Organic Synthesis. (2026, January 30). Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020, March 20). PubMed Central.[Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). MDPI.[Link]

  • US Patent 5436370A, Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate.[Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022, April 5). PubMed Central.[Link]

  • 3-Nitrobenzenesulfonyl Chloride: A Key Intermediate in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Applied and Industrial Sciences.[Link]

  • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest.[Link]

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. (2010). Tetrahedron, 66(32), 5982-5986. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (2006). Journal of Medicinal Chemistry, 49(15), 4475-4488. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2011). Microbiology and Molecular Biology Reviews, 75(2), 229-251. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only at the cutting edge of innovation but also at the highest standard of safety. The handling and disposal of highly reactive reagents like 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride are tasks where meticulous planning and procedural discipline are paramount. This guide is structured to provide a comprehensive, logic-driven framework for the safe management and disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step.

Section 1: Hazard Assessment & Chemical Profile

Understanding the inherent reactivity of this compound is the foundation of its safe handling. This compound is a trifecta of hazards: it is severely corrosive, highly reactive with water and nucleophiles, and its decomposition can release toxic gases.[1] The sulfonyl chloride functional group is exceptionally electrophilic, making it susceptible to rapid reaction with any available moisture, including humidity in the air, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] This reactivity is the primary driver for the stringent handling and disposal protocols that follow.

Table 1: Chemical and Safety Data Summary Note: Data is presented for the closely related and commercially available isomer, 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride, which shares identical hazard profiles.

PropertyValueSource
CAS Number 86156-93-6[3][4]
Molecular Formula C₆H₃ClFNO₄S[4][5]
GHS Hazard Statements H314: Causes severe skin burns and eye damage.[3][4]
Signal Word Danger[3][4]
Storage Conditions Store locked up in a dry, cool, well-ventilated place under an inert atmosphere.[3][6][7][3][8][6][7]
Incompatible Materials Water, strong oxidizing agents, strong bases.[6][6]
Hazardous Decomposition Thermal decomposition can produce carbon oxides, hydrogen chloride, hydrogen fluoride, and sulfur oxides.[1][1]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Given the severe corrosive nature of this compound, there can be no compromise on personal protective equipment.[3] All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Essential PPE includes:

  • Eye Protection: Tightly fitting safety goggles are mandatory. For enhanced protection, a full face shield should be worn over the goggles.[9]

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile). Always inspect gloves for integrity before use.[9] A double-gloving strategy (a lighter nitrile glove under a heavier one) is recommended.

  • Body Protection: A flame-retardant lab coat is essential. For tasks with a higher risk of splashing, such as disposal, a chemical-resistant apron and sleeves are required.[9]

  • Footwear: Closed-toe shoes are mandatory. Safety shoes are recommended.[1]

An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[3]

Section 3: Spill Management

Accidental spills must be treated as a serious incident. The immediate priority is to contain the spill and prevent exposure to personnel and the environment.

Step-by-Step Spill Protocol:

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Isolate: Prevent the spill from spreading or entering drains.[2][10]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Neutralize & Absorb: Do NOT use water. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Once absorbed, very slowly and cautiously add a neutralizing agent like sodium bicarbonate or soda ash to the absorbent material.

  • Collect: Using spark-proof tools, carefully sweep the absorbed and neutralized material into a clearly labeled, sealable, and corrosion-resistant waste container.[9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by a water rinse.

  • Dispose: The collected waste must be treated as hazardous and disposed of according to the protocol in Section 5.

Section 4: Controlled Neutralization & Disposal Protocol

Direct disposal of reactive sulfonyl chlorides is not permissible. The compound must first be rendered inert through a controlled chemical neutralization process. The principle is to hydrolyze the sulfonyl chloride to the much less reactive sulfonic acid salt under controlled, basic conditions.

Experimental Protocol for Neutralization (Lab Scale):

  • Preparation: In a chemical fume hood, prepare a suitably sized flask or beaker equipped with a magnetic stirrer. The container should be no more than 25% full to accommodate potential foaming or splashing.

  • Cooling: Place the reaction vessel in an ice-water bath to manage the exothermic nature of the reaction.

  • Quenching Solution: Prepare a cold 5-10% aqueous solution of a base like sodium hydroxide or potassium hydroxide.

  • Slow Addition: With vigorous stirring, slowly and carefully add the this compound in small portions to the cold basic solution. Crucially, never add the quenching solution to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[2]

  • Monitoring: Control the rate of addition to keep the temperature of the reaction mixture below 20°C. Observe for any gas evolution (HCl) and ensure it is captured by the fume hood's exhaust.

  • Completion: After the addition is complete, allow the mixture to stir in the ice bath for at least one hour, then let it slowly warm to room temperature and continue stirring for several more hours to ensure the reaction is complete.

  • Verification: Check the pH of the resulting solution using pH paper or a calibrated meter. The solution should be neutral or slightly basic. If it remains acidic, add more base dropwise until a stable neutral/basic pH is achieved.

Section 5: Waste Segregation & Final Disposal

Once the sulfonyl chloride has been successfully neutralized, the resulting aqueous solution and all contaminated materials must be disposed of correctly.

  • Aqueous Waste: The neutralized solution should be transferred to a clearly labeled hazardous waste container designated for corrosive aqueous waste. Consult your institution's environmental health and safety (EHS) office for specific labeling and pickup procedures.

  • Solid Waste: All contaminated solid materials, including empty reagent bottles, gloves, absorbent materials from spills, and weighing papers, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this solid waste with other laboratory trash.

  • Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[2] Always consult your EHS department for final guidance.

Section 6: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe management and disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_event Phase 2: Event Trigger cluster_spill Spill Response cluster_disposal Planned Disposal cluster_final Phase 3: Final Disposition start Start: Handling Required ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Work Inside Certified Chemical Fume Hood ppe->hood event Spill or Planned Disposal? hood->event spill_absorb Absorb with Dry, Inert Material (e.g., Sand) event->spill_absorb Spill prep_base Prepare Cold Aqueous Base (e.g., 5% NaOH) in Ice Bath event->prep_base Disposal spill_neutralize Cautiously Neutralize with Sodium Bicarbonate spill_absorb->spill_neutralize spill_collect Collect into Labeled Hazardous Waste Container spill_neutralize->spill_collect final_disposal Arrange for Pickup by Institutional EHS spill_collect->final_disposal add_reagent Slowly Add Sulfonyl Chloride to Stirred Base Solution prep_base->add_reagent verify Stir to Completion, Verify Neutral/Basic pH add_reagent->verify collect_liquid Transfer Neutralized Liquid to Aqueous Waste Container verify->collect_liquid collect_liquid->final_disposal end End of Process final_disposal->end

Caption: Disposal workflow for sulfonyl chlorides.

References

  • SAFETY DATA SHEET. TCI Chemicals.

  • 3-Nitrobenzenesulfonyl chloride - SAFETY DATA SHEET. (2012-03-08).

  • Safety Data Sheet: Nitrobenzene. Carl ROTH.

  • SAFETY DATA SHEET: 3-Fluoro-4-nitrobenzenesulfonyl chloride. Fisher Scientific.

  • SAFETY DATA SHEET: Furan-2-sulfonyl chloride. Fisher Scientific.

  • 2-Nitrobenzenesulfonyl chloride - Material Safety Data Sheet. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET: 2-Nitrobenzenesulfonyl chloride. Fisher Scientific.

  • 3-Chloro-2-fluorobenzenesulfonyl chloride - Safety Data Sheet. Synquest Labs.

  • SAFETY DATA SHEET: Isobutanesulfonyl chloride. Sigma-Aldrich.

  • Reduction of Sulfonyl Chlorides. Organic Chemistry Portal.

  • Reduction of sulfonyl chlorides. ResearchGate.

  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.

  • Reductive desulfonylation. Wikipedia.

  • sulphuryl chloride. Sdfine.

  • Storage handling for Chemical - methane sulfonyl chloride. Reddit.

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.

  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.

  • CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Bal Seal Engineering.

  • 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride. BLD Pharm.

  • 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride. Sigma-Aldrich.

  • 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride. AiFChem.

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A Senior Application Scientist's Guide to Handling 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can utilize them with the utmost confidence and safety. 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a valuable building block in synthetic chemistry, but its potent reactivity demands a rigorous and well-understood handling protocol. This guide is designed to provide you, our valued research partners, with the essential, immediate safety and logistical information needed for its proficient use. We will delve into not just what to do, but why each step is critical, ensuring a self-validating system of safety in your laboratory.

Understanding the Inherent Risks: A Causality-Based Hazard Analysis

This compound is a reactive compound that poses several significant hazards. Its primary dangers stem from its sulfonyl chloride moiety, which is highly susceptible to hydrolysis, and its classification as a corrosive substance.

  • Corrosivity : The compound is classified as causing severe skin burns and eye damage[1][2][3][4]. Contact with skin or eyes can lead to serious, potentially irreversible, damage[3][5]. This is the driving force behind the stringent personal protective equipment (PPE) requirements.

  • Moisture Sensitivity : Like most sulfonyl chlorides, it reacts with water or moisture. This reaction can be vigorous and produces toxic and corrosive fumes, including hydrogen chloride gas[1][5]. This reactivity underscores the necessity for handling in a controlled, dry environment and storing it under an inert atmosphere[4][5].

  • Respiratory Hazards : Inhalation of the dust or fumes can cause respiratory irritation[1][5]. Therefore, all handling operations must be conducted in a way that minimizes the generation of airborne particles.

These hazards are summarized in the Globally Harmonized System (GHS) classifications for this chemical and its close analogs.

Property Information Reference
CAS Number 1193390-56-5[6]
Molecular Formula C₆H₃ClFNO₄S[6]
Physical State Solid / Crystalline Powder[4][7][8]
GHS Pictogram GHS05 (Corrosion)[6][9]
Signal Word Danger[2][6][9]
Hazard Statements H314: Causes severe skin burns and eye damage.[1][2][4][6]
H290: May be corrosive to metals.[2][4]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere. Keep container tightly closed.[1][5][6][10]

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is the most critical barrier between you and the chemical. The selection of each component is deliberate and based on the specific hazards identified. Do not merely wear PPE; understand its function and limitations.

  • Eye and Face Protection :

    • Mandatory : Chemical splash goggles that provide a complete seal around the eyes are essential. Standard safety glasses are insufficient as they do not protect from splashes.

    • Strongly Recommended : A full-face shield worn over safety goggles is required when there is any risk of splashing, such as during reagent transfer or when working with larger quantities[11][12][13]. This provides an additional layer of protection for your entire face[13]. The corrosive nature of this compound can cause permanent eye damage on contact[3][5][11].

  • Skin and Body Protection :

    • Gloves : Chemical-resistant gloves are non-negotiable. Nitrile or neoprene gloves are recommended for handling sulfonyl chlorides[1][11][12]. Always double-check glove integrity before use and replace them immediately if they are punctured or show signs of degradation. After handling, remove gloves using the proper technique to avoid contaminating your skin.

    • Lab Coat : A chemical-resistant lab coat must be worn and fully buttoned. This protects your skin and personal clothing from accidental splashes[11].

    • Additional Protection : For large-scale operations, a chemical-resistant apron or a full chemical-resistant suit should be considered to offer more comprehensive protection[1].

  • Respiratory Protection :

    • Primary Control : All handling of this compound must be performed inside a certified chemical fume hood to control exposure to dust and vapors[1][2][5][10].

    • Secondary Control : In situations where a fume hood is not available or if engineering controls might fail, a full-face respirator equipped with acid gas and organic vapor cartridges is necessary[1][12].

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system. Each step logically follows the last, minimizing risk throughout the workflow.

Step 1: Pre-Handling Safety Verification

  • Fume Hood Confirmation : Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Safety Equipment Check : Ensure that a safety shower and an eyewash station are readily accessible and unobstructed[5][10].

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have your waste containers properly labeled and ready within the fume hood.

Step 2: Donning PPE

  • Put on your lab coat, ensuring it is fully buttoned.

  • Don your chemical splash goggles.

  • Put on your chemical-resistant gloves (e.g., nitrile).

  • If required by your risk assessment (e.g., handling large quantities), don a face shield and apron.

Step 3: Chemical Handling - Weighing and Transfer

  • Perform all manipulations deep within the chemical fume hood.

  • Carefully open the container, being mindful that pressure may have developed[2].

  • Use a clean spatula to transfer the desired amount of the solid onto a weigh boat or directly into your reaction vessel.

  • Avoid generating dust. If the material is a fine powder, handle it with extra care.

  • Once the transfer is complete, securely close the main container.

  • Clean any residual chemical from the spatula and weigh boat with a suitable solvent (e.g., toluene) in the fume hood, disposing of the rinse as hazardous waste.

Step 4: Post-Handling Decontamination

  • Wipe down the work surface inside the fume hood with an appropriate solvent.

  • Properly dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) in the designated solid hazardous waste container.

  • Remove your PPE in the correct order: gloves first, followed by face shield, goggles, and lab coat.

  • Wash your hands and any exposed skin thoroughly with soap and water after handling[2][10].

Emergency Response and Disposal Plan

Immediate Actions for Personnel Exposure:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention without delay[2][5][10][14].

  • Skin Contact : Immediately remove all contaminated clothing while under a safety shower. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[2][3][10][14].

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[5][10][14][15].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor for treatment advice[1][2][5][10][14].

Spill Response Protocol:

  • Evacuate all non-essential personnel from the area.

  • If the spill is small and contained within the fume hood, use a non-combustible absorbent material like dry sand or earth to cover it. Do not use water[12].

  • Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • For larger spills, evacuate the lab, close the doors, and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal Plan: All waste containing this compound, including contaminated materials and excess reagent, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • It may be possible to dissolve the material in a combustible solvent for incineration in an approved facility[2].

  • Always consult your local, state, and federal regulations and your institution's EHS guidelines for proper disposal procedures[2][3]. Do not dispose of this chemical down the drain[14].

Visualizing the Workflow: Safe Handling from Start to Finish

The following diagram outlines the critical path for safely handling this compound.

Caption: Workflow for handling this compound.

References

  • Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS.
  • Blog. (2023, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?.
  • Fisher Scientific. (2021, December 18). Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride.
  • Hazmat School. (2022, December 7). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • Fisher Scientific. (2021, December 18).
  • Fisher Scientific. (2021, December 19). Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.
  • ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.